[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Description
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Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718298 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-42-3 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and scientifically grounded synthetic route to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the foundational Hantzsch thiazole synthesis, proceeding through key intermediates such as 2-acetyl-4-methylthiazole, and culminating in a pivotal reductive amination step. The final section details the conversion to the stable dihydrochloride salt. This document emphasizes the mechanistic rationale behind the chosen reactions, offers detailed experimental protocols derived from established methodologies, and provides a framework for the successful laboratory-scale preparation of the target compound.
Introduction and Strategic Overview
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, represents a valuable building block for the development of novel therapeutics. Its synthesis requires a strategic approach to construct the substituted thiazole core and subsequently elaborate the ethylamine side chain.
The synthetic strategy detailed herein is a convergent and logical pathway that maximizes the use of well-established and high-yielding chemical transformations. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Step-by-Step Synthesis and Mechanistic Discussion
Part 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis
The initial and crucial step is the construction of the 4-methylthiazole ring system. The Hantzsch thiazole synthesis is the archetypal and most efficient method for this transformation, involving the condensation of an α-haloketone with a thioamide-containing compound.[1][2]
Reaction: Thiourea + Chloroacetone → 2-Amino-4-methylthiazole
Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol (Adapted from Organic Syntheses[1]):
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Thiourea | 1.0 | 76.12 | 76.0 g |
| Chloroacetone | 1.0 | 92.53 | 92.5 g |
| Water | - | 18.02 | 200 mL |
| Sodium Hydroxide | - | 40.00 | 200 g |
| Diethyl Ether | - | 74.12 | 300 mL |
Procedure:
-
A suspension of 76.0 g (1.0 mol) of thiourea in 200 mL of water is prepared in a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
With stirring, 92.5 g (1.0 mol) of chloroacetone is added dropwise over 30 minutes. The reaction is exothermic, and the thiourea dissolves.
-
The resulting yellow solution is heated to reflux for 2 hours.
-
After cooling, the solution is stirred while 200 g of solid sodium hydroxide is added portion-wise, maintaining the temperature with external cooling.
-
The upper oily layer containing the product is separated. The aqueous layer is extracted three times with diethyl ether (100 mL each).
-
The combined organic layers and the initial oil are dried over solid sodium hydroxide, filtered, and the ether is removed by distillation.
-
The crude product is purified by vacuum distillation, collecting the fraction at 130–133 °C / 18 mmHg to yield 2-amino-4-methylthiazole.[1]
Part 2: Synthesis of 2-Acetyl-4-methylthiazole
This stage involves the conversion of the 2-amino group to a 2-acetyl group. A direct acylation is often problematic. A more reliable, albeit multi-step, approach proceeds through a diazonium salt intermediate, analogous to the Sandmeyer reaction, followed by acylation. A patented method for the synthesis of the parent 2-acetylthiazole provides a strong precedent for this transformation.[3]
Reaction Sequence:
-
2-Amino-4-methylthiazole → 2-Bromo-4-methylthiazole (via Diazotization)
-
2-Bromo-4-methylthiazole → 2-Acetyl-4-methylthiazole (via Organometallic Acylation)
Causality and In-depth Insights: The diazotization of the heteroaromatic amine followed by displacement with a bromide ion is a standard method to replace an amino group. The subsequent step, a lithium-halogen exchange followed by quenching with an acetylating agent like ethyl acetate, is a powerful C-C bond-forming reaction. This two-step process circumvents the difficulties of direct Friedel-Crafts acylation on the electron-rich thiazole ring, which can lead to side reactions and low yields.
Experimental Protocol (Conceptual, based on[3]):
Step A: 2-Bromo-4-methylthiazole
-
2-Amino-4-methylthiazole is dissolved in an aqueous acidic solution (e.g., HBr/H₂SO₄) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of copper(I) bromide to facilitate the displacement of the diazonium group with bromide.
-
The product is isolated through extraction and purified by distillation.
Step B: 2-Acetyl-4-methylthiazole
-
A solution of 2-bromo-4-methylthiazole in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium is added dropwise to perform a lithium-halogen exchange, generating a 2-lithiated thiazole intermediate.
-
Ethyl acetate is then added to the reaction mixture, which acts as the acetylating agent.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is isolated by extraction and purified by column chromatography or distillation.
Part 3: Reductive Amination to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine
This is the core transformation to generate the desired ethylamine side chain. Reductive amination converts the ketone functional group of 2-acetyl-4-methylthiazole into a primary amine.[4] The Leuckart-Wallach reaction is a classic and effective one-pot method for this purpose.[5][6]
Reaction: 2-Acetyl-4-methylthiazole + Ammonium formate → [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine
Mechanism: The reaction begins with the formation of an imine from the ketone and ammonia (generated from ammonium formate). The formic acid (also from ammonium formate) then acts as a hydride donor to reduce the imine to the primary amine.[5]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Within this class of compounds, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride represents a key building block for the synthesis of a diverse array of biologically active molecules. The presence of a chiral ethylamine substituent at the 2-position of the 4-methylthiazole ring offers a strategic point for molecular elaboration, enabling the exploration of structure-activity relationships in the pursuit of novel therapeutics. 2-aminothiazole derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, a detailed methodology for the synthesis and purification, and analytical characterization of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point and pKa, may not be extensively reported in the literature and should be determined empirically for specific applications.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1332530-42-3 | [6] |
| Molecular Formula | C6H12Cl2N2S | [6] |
| Molecular Weight | 215.14 g/mol | [6] |
| Appearance | Predicted to be a solid | |
| Purity | Typically available at ≥95% | [6] |
| Storage | Inert atmosphere, Room Temperature | [6] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the construction of the 4-methylthiazole core, followed by the introduction of the ethylamine side chain. A common and effective strategy involves the Hantzsch thiazole synthesis, followed by a reductive amination.
Part 1: Synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethanone (Intermediate)
The precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)ethanone, is typically synthesized via the Hantzsch thiazole synthesis. This classic method involves the reaction of a thioamide with an α-haloketone.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol, add 3-chloro-2,4-pentanedione (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 1-(4-methyl-1,3-thiazol-2-yl)ethanone is then purified by column chromatography on silica gel.[7]
Caption: Synthesis of the ketone intermediate.
Part 2: Reductive Amination to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine
The synthesized ketone is then converted to the target primary amine via reductive amination. This reaction proceeds through an imine intermediate, which is subsequently reduced.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 1-(4-methyl-1,3-thiazol-2-yl)ethanone (1.0 equivalent) in an appropriate solvent, such as methanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess. A catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
-
Reduction: Once the imine formation is deemed complete by TLC or NMR analysis, a reducing agent is added. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the ketone. The reducing agent is added portion-wise at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion.
-
Work-up: The reaction is quenched by the careful addition of an acidic aqueous solution (e.g., 1 M HCl). The solvent is then removed under reduced pressure. The aqueous residue is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Isolation of the Free Base: The aqueous layer is then basified with a strong base (e.g., 10 M NaOH) to a pH > 12. The free amine is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine.
Caption: Reductive amination workflow.
Part 3: Formation of the Dihydrochloride Salt
The purified free amine is converted to its dihydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise with stirring. An excess of the acid is typically used to ensure complete protonation of both the exocyclic and the thiazole ring nitrogen atoms.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any excess acid, and dried under vacuum to yield the final product.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the thiazole ring, the methyl and methine protons of the ethylamine side chain, and the aromatic proton on the thiazole ring. The chemical shifts will be influenced by the protonation state of the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the ammonium groups, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the thiazole ring, and C-S stretching.[2]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information. For amines, a common fragmentation is the α-cleavage of an alkyl radical.[8]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid) is a common starting point for the analysis of such polar compounds.
-
Chiral HPLC: Since the molecule contains a chiral center, chiral HPLC is necessary to determine the enantiomeric purity if a stereoselective synthesis was performed or if the racemate was resolved. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[9]
Illustrative Analytical Workflow
Caption: A typical analytical workflow for characterization.
Applications in Research and Drug Development
The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] The title compound, this compound, serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The primary amine handle allows for a wide range of chemical modifications, including acylation, alkylation, and sulfonylation, to explore structure-activity relationships. The chiral nature of the molecule also allows for the investigation of stereospecific interactions with biological targets.
Potential areas of application for derivatives of this compound include, but are not limited to:
-
Antimicrobial Agents: Thiazole derivatives have a long history of use as antibacterial and antifungal agents.[1][4]
-
Anticancer Agents: Many 2-aminothiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms.[5]
-
Anti-inflammatory Agents: The thiazole scaffold has been incorporated into molecules with significant anti-inflammatory properties.[3]
-
Kinase Inhibitors: The structural features of 2-aminothiazoles make them suitable for targeting the ATP-binding site of various kinases, which are important targets in cancer and inflammatory diseases.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through well-established synthetic methodologies. A thorough analytical characterization is paramount to ensure the quality and integrity of the compound for its use in further research and development. The rich history of the 2-aminothiazole scaffold in drug discovery underscores the potential of this compound as a starting point for the development of novel therapeutic agents.
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Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
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Globe Thesis. (2017). Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Aminothiazole hydrochloride. Retrieved from [Link]
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Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
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MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
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AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
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RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
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PubChem. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). USP List of HPLC Columns. Retrieved from [Link]
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National Institutes of Health. (n.d.). CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes. Retrieved from [Link]
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[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride mechanism of formation
An In-depth Technical Guide on the Formation of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the formation of this compound, a key heterocyclic building block. The synthesis is deconstructed into three primary stages: the construction of the 4-methyl-1,3-thiazole core via the Hantzsch synthesis, the installation of the C2-acetyl precursor, and the subsequent conversion of the ketone to the target primary amine through reductive amination. We will explore and contrast several field-proven methodologies for the critical ketone-to-amine transformation, including the Leuckart-Wallach reaction, catalytic reductive amination, and a two-step oxime reduction pathway. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and visually represents key mechanisms to offer a holistic and practical resource for professionals in organic synthesis and drug development.
Introduction: Strategic Deconstruction of the Target Molecule
The title compound, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, is a substituted thiazole derivative of significant interest as a scaffold in medicinal chemistry. Its structure comprises a 2,4-disubstituted thiazole ring and a chiral ethylamine side chain at the C2 position. A robust and scalable synthesis necessitates a logical approach, beginning with the formation of the heterocyclic core, followed by the strategic installation and modification of the side chain.
Our analysis will follow a convergent synthetic logic, focusing on the following key transformations:
-
Core Heterocycle Synthesis: Formation of the 4-methylthiazole ring system.
-
Side-Chain Precursor Installation: Introduction of a 2-acetyl group to serve as the electrophilic handle for amination.
-
Reductive Amination: The pivotal conversion of the 2-acetyl-4-methylthiazole intermediate to the target primary amine.
-
Salt Formation: Final isolation as a stable, crystalline dihydrochloride salt.
This guide will delve into the mechanisms of each step, providing the necessary context for methodological selection and optimization in a research or process development setting.
Stage 1: Formation of the 4-Methyl-1,3-thiazole Core via Hantzsch Synthesis
The Hantzsch thiazole synthesis is the foundational method for constructing the thiazole ring from simple, commercially available precursors.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-aminothiazole derivative, which can serve as a versatile intermediate, thiourea is the thioamide of choice.
Hantzsch Synthesis Mechanism
The reaction between chloroacetone (an α-haloketone) and thiourea proceeds through a well-established pathway:
-
Nucleophilic Attack (S N 2): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in chloroacetone. This displacement of the chloride ion forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: Under the reaction conditions, the hydroxythiazoline readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable, aromatic 2-amino-4-methylthiazole ring.[1]
Caption: Figure 1: Mechanism of Hantzsch Thiazole Synthesis
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from established literature procedures.[4]
-
Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend thiourea (76 g, 1 mol) in 200 mL of water.
-
Addition: Begin stirring and add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve as the reaction progresses.
-
Reflux: After the addition is complete, heat the resulting yellow solution to reflux for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add solid sodium hydroxide (200 g) to basify the mixture, maintaining a cool temperature.
-
Extraction: An oily layer will separate. Transfer the mixture to a separatory funnel, separate the upper organic layer, and extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Drying and Isolation: Combine the organic layer and the ethereal extracts. Dry the solution over anhydrous sodium hydroxide. Filter to remove any tars, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield 2-amino-4-methylthiazole.[4]
Stage 2: Synthesis of the 2-Acetyl-4-methylthiazole Intermediate
With the thiazole ring constructed, the next critical step is the installation of an acetyl group at the C2 position. Direct acylation is often difficult. A reliable method involves converting the 2-amino group into a better leaving group or a handle for C-C bond formation. A common route proceeds via a 2-bromo intermediate.
-
Diazotization and Bromination (Sandmeyer-type reaction): The 2-amino-4-methylthiazole is treated with sodium nitrite in an acidic medium (like HBr/H2SO4) to form an unstable diazonium salt. This is immediately followed by reaction with a copper(I) bromide catalyst to install a bromine atom at the C2 position, yielding 2-bromo-4-methylthiazole.
-
Metal-Halogen Exchange and Acylation: The 2-bromo-4-methylthiazole is subjected to metal-halogen exchange using a strong base like n-butyllithium at low temperatures (-78 °C). This generates a highly nucleophilic 2-lithiothiazole species. This organolithium intermediate is then quenched with an acetylating agent, such as ethyl acetate or N,N-dimethylacetamide, to form 2-acetyl-4-methylthiazole.[5]
Caption: Figure 2: Synthesis of 2-Acetyl-4-methylthiazole
Stage 3: Reductive Amination of 2-Acetyl-4-methylthiazole
This transformation is the heart of the synthesis, converting the ketone precursor into the target primary amine. Reductive amination involves the formation of an imine or a related C=N intermediate, which is then reduced to an amine.[6][7] Several robust methods exist, each with distinct mechanistic features and experimental considerations.
Method A: The Leuckart-Wallach Reaction
A classic, one-pot method for reductive amination using formic acid or its derivatives as the reducing agent.[8][9]
-
Mechanism: The reaction is initiated by the formation of an iminium ion from the ketone and an ammonia source (typically ammonium formate).[8][10] The formate ion then acts as a hydride donor, reducing the iminium ion to the amine. The reaction often requires high temperatures (>150 °C) and can sometimes yield N-formylated byproducts, which must be hydrolyzed in a separate step to obtain the free amine.[11]
Caption: Figure 3: Leuckart-Wallach Reaction Mechanism
Method B: Catalytic Reductive Amination
Modern synthetic chemistry often favors catalytic methods for their higher selectivity, milder conditions, and improved efficiency.[12][13]
-
Mechanism: This process also proceeds via an imine intermediate. The ketone and ammonia (or an ammonia source like ammonium formate) are combined in the presence of a transition metal catalyst. The catalyst, often based on Rhodium, Ruthenium, Palladium, or Nickel, facilitates the reduction of the in-situ formed imine.[12][14] The reductant can be molecular hydrogen (H₂) or a hydride donor in a transfer hydrogenation protocol. These methods typically operate at much lower temperatures than the Leuckart-Wallach reaction and provide the primary amine directly with high chemoselectivity.[11][14]
Method C: Oxime Formation and Subsequent Reduction
This reliable two-step approach offers excellent control and avoids the high temperatures of the Leuckart-Wallach reaction.
-
Oxime Formation: The ketone is condensed with hydroxylamine (NH₂OH), typically as its hydrochloride salt with a base, to form the corresponding oxime. This reaction is generally high-yielding and clean.
-
Oxime Reduction: The C=N double bond of the oxime is then reduced to a C-N single bond. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon or Raney Nickel) or with chemical reducing agents like zinc in acidic media.[15][16][17]
Caption: Figure 4: Oxime Reduction Pathway
Data Summary: Comparison of Reductive Amination Methods
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Leuckart-Wallach | Ammonium formate, Formic acid | High (150-190 °C) | One-pot, inexpensive reagents.[8] | Harsh conditions, potential N-formyl byproducts, purification challenges.[11] |
| Catalytic Reductive Amination | Ammonia/Ammonium source, H₂ or H-donor, Metal catalyst (Rh, Ru, Pd, Ni) | Mild to Moderate (50-100 °C) | High selectivity, high yields, mild conditions, direct formation of primary amine.[11][14] | Catalyst cost, may require specialized pressure equipment. |
| Oxime Reduction | 1. NH₂OH·HCl, Base2. Reducing agent (H₂, Pd/C; Zn, HCl) | Mild to Moderate (25-80 °C) | High-yielding, clean reactions, avoids harsh conditions.[16][17] | Two distinct synthetic steps are required. |
Experimental Protocol: Catalytic Reductive Amination
This protocol is a representative example based on modern catalytic methods.[11]
-
Setup: To a high-pressure reactor, add 2-acetyl-4-methylthiazole (10 mmol), ammonium formate (50 mmol), and a suitable solvent such as methanol (50 mL).
-
Catalyst: Add the catalyst, for example, [Cp*RhCl₂]₂ (0.05 mol%).
-
Reaction: Seal the reactor, purge with an inert gas (e.g., Argon), and then heat to 70 °C with stirring for 7-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining formate salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine.
Stage 4: Dihydrochloride Salt Formation
For ease of handling, purification, and improved stability, the final amine product is typically converted to a salt. The target molecule contains two basic nitrogen atoms: the primary amine (most basic) and the thiazole ring nitrogen (less basic). In the presence of excess strong acid, both can be protonated.
-
Mechanism: This is a simple Brønsted-Lowry acid-base reaction. The lone pair of electrons on each nitrogen atom accepts a proton from hydrochloric acid.
-
Protocol:
-
Dissolve the crude amine free base in a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in ether (or bubble HCl gas through the solution) until precipitation is complete.
-
Stir the resulting slurry for 30 minutes in the ice bath.
-
Collect the solid precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound as a crystalline solid.
-
Conclusion
The formation of this compound is a multi-step process that relies on fundamental and advanced principles of organic synthesis. The construction of the core heterocycle is efficiently achieved via the Hantzsch thiazole synthesis. The subsequent installation of the C2-side chain and its conversion to a primary amine is the most critical and versatile phase of the synthesis. While classic methods like the Leuckart-Wallach reaction are viable, modern catalytic reductive amination protocols offer superior selectivity, milder conditions, and higher efficiency, making them the preferred choice in contemporary drug development. This guide provides the mechanistic framework and practical insights necessary for researchers to confidently approach the synthesis of this and related heterocyclic amines.
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Journal of Organic & Inorganic Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Available from: [Link]
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Ogo, S., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. PubMed. Available from: [Link]
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Byers, J. R., & Dickey, J. B. 2-amino-4-methylthiazole. Organic Syntheses Procedure. Available from: [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]
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Tandfonline. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Available from: [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. Available from: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Semantic Scholar. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]
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Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]
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Toldy, L., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Available from: [Link]
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Catalysis Science & Technology. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. (2024). Available from: [Link]
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ritonavir Impurity C, a critical process-related impurity in the synthesis of the antiretroviral drug Ritonavir. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this impurity, offering both a repository of known information and a predictive analysis based on its molecular structure.
The control and characterization of impurities are paramount in pharmaceutical development to ensure the safety and efficacy of the final drug product. Ritonavir Impurity C, chemically known as Thiazol-5-yl-methyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate, is one such impurity that requires rigorous analytical scrutiny.[1][2][3][4][5] This guide serves as a key resource for its identification and quantification.
Introduction to Ritonavir and the Significance of Impurity Profiling
Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS, often in combination with other antiretroviral agents.[6] Its complex synthesis can lead to the formation of various process-related impurities and degradation products. Regulatory bodies mandate the identification, quantification, and control of any impurity present in a drug substance above a certain threshold. Understanding the spectroscopic signature of each impurity is therefore not merely an academic exercise but a critical component of a successful regulatory submission and quality control strategy.
Ritonavir Impurity C is a significant related substance that must be monitored. Its structure is closely related to the parent drug but lacks the complex valine-derived side chain, instead featuring a simpler acetylamino group. This structural difference results in distinct spectroscopic properties that can be leveraged for its unambiguous identification.
Chemical Identity and Physicochemical Properties
A precise understanding of the impurity's basic properties is the foundation for all analytical work.
-
Chemical Name: Thiazol-5-yl-methyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate[1][2][3][4][5]
| Property | Value | Source |
| Chemical Name | Thiazol-5-yl-methyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate | [1][2][3][4][5] |
| Synonym | Acetamido-Alcohol Ritonavir | [2][4] |
| CAS Number | 1010808-43-1 | [1][2][4][7] |
| Molecular Formula | C₂₅H₂₉N₃O₄S | [1][4][7] |
| Molecular Weight | 467.58 g/mol | [1][4][7] |
Analytical Workflow for Impurity Characterization
The structural elucidation of a pharmaceutical impurity like Ritonavir Impurity C follows a logical and systematic workflow. This process ensures that the identity of the compound is confirmed with a high degree of confidence, integrating data from multiple orthogonal analytical techniques.
Caption: Predicted major fragmentation pathways for Ritonavir Impurity C in ESI-MS/MS.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of Ritonavir Impurity C would be expected to show the following characteristic absorption bands, with some data from studies on Ritonavir itself providing a useful comparison. [8][9]
| Wavenumber (cm⁻¹) | Functional Group | Expected Vibration |
|---|---|---|
| ~3300 | O-H, N-H | Stretching (alcohol, amides, carbamate) |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1700 | C=O (Carbamate) | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1530 | N-H bend (Amide II) | Bending |
| ~1250 | C-O | Stretching (carbamate, alcohol) |
| ~700-750 | C-H bend | Out-of-plane bending (monosubstituted benzene) |
Conclusion
This technical guide provides a detailed spectroscopic profile of Ritonavir Impurity C. While direct, publicly accessible raw data is limited, a robust predictive analysis based on established spectroscopic principles and the known molecular structure offers a powerful tool for its identification. The predicted NMR, MS, and IR data presented herein, combined with the outlined experimental protocols, equip analytical scientists and drug development professionals with the necessary information to develop and validate methods for the control of this critical impurity, ensuring the quality and safety of Ritonavir drug products.
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Daicel Pharma. Ritonavir Impurities Manufacturers & Suppliers. [Link]
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ResearchGate. 13 C CPMAS spectrum of ritonavir. Molecular structure of ritonavir and.... [Link]
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GSRS. THIAZOL-5-YLMETHYL (1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2-METHYLPROPOXY)CARBONYL)AMINO)-5-PHENYLPENTYL)CARBAMATE. [Link]
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Navigating the Solubility Landscape of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive framework for understanding and determining the solubility of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both theoretical insights and practical methodologies.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimate therapeutic efficacy. This compound, as an amine salt, presents a unique solubility profile that is critical to understand for its successful application. Amine salts are generally characterized by their good aqueous solubility, a property intentionally engineered to enhance drug delivery.[1] However, their solubility in organic solvents is equally important, particularly in processes such as synthesis, purification, crystallization, and the formulation of non-aqueous delivery systems.[2] This guide provides a detailed exploration of the factors governing the solubility of this specific thiazole derivative and outlines a robust experimental approach for its quantitative determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior. Below is a summary of the known properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1332530-42-3 | [3] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | [3] |
| Molecular Weight | 215.14 g/mol | [3] |
| Structure | A thiazole ring with a methyl group and an ethylamine dihydrochloride side chain. | - |
Theoretical Framework: Understanding the Solubility of Amine Dihydrochloride Salts in Organic Solvents
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The process of dissolution requires the solvent to overcome the crystal lattice energy of the salt and solvate the individual ions.[4]
Key Influencing Factors:
-
Solvent Polarity: As a general rule, "like dissolves like." Polar solvents are more likely to dissolve polar and ionic compounds. This compound, being a salt, is highly polar. Therefore, it is expected to have higher solubility in more polar organic solvents such as alcohols (e.g., methanol, ethanol) and lower solubility in non-polar solvents (e.g., hexane, toluene).[5]
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors and/or acceptors can effectively solvate the cation and anion of the salt, thereby increasing solubility. Protic solvents like alcohols are particularly effective in this regard.
-
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion, leading to greater solubility.
-
Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[6] However, this relationship should be determined experimentally for each solvent system.
-
Common Ion Effect: In solvents containing a common ion (e.g., chloride), the solubility of the dihydrochloride salt may be suppressed.[4][7]
The interplay of these factors can be visualized as a logical relationship:
Caption: Logical relationship between compound polarity and expected solubility in different classes of organic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
Due to the lack of publicly available solubility data for this compound, experimental determination is necessary. The equilibrium solubility shake-flask method is a reliable and widely used technique.[2]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.
Detailed Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples and calibration standards using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
Construct a calibration curve from the standards.
-
Determine the concentration of the compound in the diluted supernatant from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Expected Solubility Profile and Data Presentation
While specific experimental data is not available, a qualitative solubility profile can be anticipated based on the principles outlined in Section 3. The following table provides a template for presenting experimentally determined solubility data for this compound in a range of organic solvents.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL at 25°C) |
| Protic Solvents | Methanol | 32.7 | High | To be determined |
| Ethanol | 24.5 | Moderate to High | To be determined | |
| Isopropanol | 19.9 | Moderate | To be determined | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate to High | To be determined |
| Dimethylformamide (DMF) | 36.7 | Moderate | To be determined | |
| Acetonitrile | 37.5 | Low to Moderate | To be determined | |
| Aprotic Non-Polar Solvents | Dichloromethane | 9.1 | Low | To be determined |
| Toluene | 2.4 | Very Low / Insoluble | To be determined | |
| Hexane | 1.9 | Very Low / Insoluble | To be determined |
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter for its development and application. This guide has provided a theoretical foundation for understanding its solubility behavior and a detailed, robust experimental protocol for its quantitative determination. The generation of precise solubility data across a range of organic solvents will be invaluable for optimizing synthetic and purification processes, as well as for the rational design of novel formulations. It is recommended that the experimental protocol outlined herein be followed to generate a comprehensive solubility profile for this compound.
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Bollini, P., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a molecule of interest in pharmaceutical development. While specific experimental data for this compound is limited in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thiazole chemistry, forced degradation studies, and modern analytical techniques to construct a predictive and actionable framework. We will explore the inherent structural liabilities of the molecule, propose detailed protocols for forced degradation studies, predict the most probable degradation products and their mechanisms of formation, and outline robust analytical strategies for the development of stability-indicating methods. This guide is intended to equip researchers with the necessary foresight to anticipate and mitigate stability issues, thereby accelerating the drug development process.
Introduction: The Structural and Chemical Landscape of this compound
This compound belongs to the 2-aminothiazole class of compounds, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous approved drugs and biologically active agents.[1][2][3][4] The stability of such molecules is of paramount importance as it directly impacts safety, efficacy, and shelf-life. The subject molecule's structure comprises a 4-methyl-1,3-thiazole ring, a chiral center at the alpha-carbon of the ethylamine substituent at the 2-position, and is supplied as a dihydrochloride salt.
The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which imparts a unique electronic character.[5] While generally stable, this ring system can be susceptible to specific modes of degradation, particularly oxidation and photolysis.[6][7][8] The primary amine introduces a nucleophilic center that can be prone to oxidation and other reactions. The dihydrochloride salt form generally enhances aqueous solubility and can influence stability. A thorough understanding of these structural elements is the first step in designing robust stability testing protocols.
Predicted Stability Profile and Key Structural Liabilities
Based on first principles and data from structurally related thiazole compounds, we can anticipate several key vulnerabilities in the this compound structure under stress conditions.
-
Oxidative Susceptibility: The thiazole ring's sulfur atom is a likely target for oxidation, potentially forming a non-aromatic sulfoxide or sulfone.[5] The primary amine group is also susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.[9]
-
Photolytic Degradation: Thiazole-containing compounds, particularly those with certain substituents, have been shown to be sensitive to light.[6][10] A common mechanism involves reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that subsequently rearranges and cleaves the ring.[6][7]
-
Hydrolytic Stability: The core 2-aminothiazole structure is generally stable to hydrolysis. However, under extreme pH and temperature conditions, cleavage of the thiazole ring cannot be entirely ruled out. The primary focus for hydrolytic degradation in many pharmaceuticals is on labile functional groups like esters or amides, which are absent here.[9]
-
Thermal Degradation: In the solid state and in solution, high temperatures can provide the energy needed to initiate fragmentation of the molecule.[7][9] The specific fragmentation pattern would need to be elucidated experimentally.
A Framework for Investigation: Forced Degradation Study Design
A forced degradation or stress testing study is essential to identify potential degradation products and establish a "stability-indicating" analytical method.[9][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]
The following is a proposed workflow for a comprehensive forced degradation study on this compound.
Caption: Proposed experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are starting points and should be optimized to achieve the target degradation of 5-20%.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol | Rationale & Key Insights |
| Acid Hydrolysis | Prepare a 1 mg/mL solution of the API in 0.1 M HCl. Store at 60°C and sample at 0, 2, 6, 12, and 24 hours. Neutralize samples before analysis. | While the thiazole ring is relatively stable, this condition tests for potential ring opening or other acid-catalyzed reactions under accelerated conditions.[9] |
| Base Hydrolysis | Prepare a 1 mg/mL solution of the API in 0.1 M NaOH. Store at 60°C and sample at 0, 2, 6, 12, and 24 hours. Neutralize samples before analysis. | Assesses the stability of the molecule in an alkaline environment, which can catalyze different degradation pathways than acidic conditions. |
| Oxidation | Prepare a 1 mg/mL solution of the API and treat with 3% v/v hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Sample at 0, 2, 6, 12, and 24 hours. | H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[9] This is critical for this molecule due to the presence of both a sulfur atom and a primary amine. |
| Thermal (Solution) | Prepare a 1 mg/mL solution of the API in purified water. Store at 60°C, protected from light. Sample at regular intervals. | Evaluates the intrinsic thermal stability of the molecule in solution, in the absence of other stressors like acid, base, or oxidants. |
| Photostability | Expose the solid API and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel. | This is a critical test for thiazole-containing compounds, which are known to be susceptible to photodegradation.[6][7] |
Predicted Degradation Pathways and Potential Products
Based on the known reactivity of the thiazole nucleus, we can predict several potential degradation pathways. The primary routes are likely to be oxidation and photolysis.
Oxidative Degradation Pathway
Oxidation is likely to occur at the sulfur atom of the thiazole ring, leading to the formation of a sulfoxide and potentially a sulfone. The primary amine could also undergo oxidation.
Caption: Predicted oxidative degradation pathway of the thiazole ring.
Photodegradation Pathway
Photodegradation is predicted to be a more complex pathway, potentially leading to the cleavage of the thiazole ring. A plausible mechanism, based on literature for similar compounds, is the [4+2] cycloaddition of singlet oxygen.[6]
Caption: A plausible photolytic degradation pathway via an endoperoxide intermediate.
Recommended Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. The primary technique will be High-Performance Liquid Chromatography (HPLC), coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
HPLC Method Development
The goal is to develop a single HPLC method that can separate the parent API from all process impurities and degradation products.
Table 2: Starting Point for HPLC Method Development
| Parameter | Recommendation | Rationale & Key Insights |
| Column | C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm) | C18 is a versatile stationary phase suitable for retaining and separating a wide range of small molecules. The dihydrochloride salt form ensures good aqueous solubility. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic mobile phase will ensure the primary amine is protonated, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Detection | UV/PDA at a wavelength of maximum absorbance (e.g., ~230-260 nm, to be determined experimentally) and a secondary, less specific wavelength. | PDA detection is crucial as it provides spectral information that can help in peak tracking and assessing peak purity across different stress conditions. |
| Elution | Gradient elution (e.g., 5% to 95% B over 20-30 minutes) | A gradient is necessary to elute both polar degradation products and the potentially more retained parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. |
Characterization of Degradation Products
Once degradation is observed, the identity of the products must be determined.
-
LC-MS/MS: High-resolution mass spectrometry coupled with HPLC is the primary tool for the initial characterization of degradation products. It provides accurate mass measurements, which can be used to propose elemental compositions, and fragmentation patterns (MS/MS) that offer clues to the structure of the degradant.[6][8]
-
Preparative HPLC: If a degradation product is formed at a significant level (e.g., >0.1%), it may need to be isolated in sufficient quantity for definitive structural elucidation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of isolated impurities and degradation products.[6]
Conclusion and Forward Outlook
The implementation of a systematic forced degradation study, as outlined in this guide, is a critical first step. It will not only reveal the intrinsic stability of the molecule but also enable the development and validation of a stability-indicating analytical method. This method is the foundation for all future stability studies required for regulatory submissions. By anticipating these degradation pathways and employing modern analytical techniques for their detection and characterization, drug development professionals can navigate the challenges of pharmaceutical stability with greater confidence and efficiency.
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 569-579. [Link]
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Hussain, S., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 25(21), 5035. [Link]
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Wikipedia. (2023). Thiazole. [Link]
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Cimino, A., et al. (2021). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules, 26(16), 4785. [Link]
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Barber, T.R., et al. (2022). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, 601(7894), 574-579. [Link]
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Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]
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Various Authors. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
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Gade, N., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 9(1), 213-221. [Link]
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Murai, T., et al. (2020). Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. [Link]
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Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. [Link]
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Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]
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Mohamed, S. K., et al. (2019). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymers for Advanced Technologies, 30(1), 143-154. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Sravani, G., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]
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Spectrix. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2907-2933. [Link]
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An In-Depth Technical Guide to the Discovery and Isolation of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a key intermediate in pharmaceutical research and development. The narrative delves into the synthetic pathways, purification protocols, and analytical characterization of this compound. By explaining the causality behind experimental choices, this guide offers field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented as self-validating systems, grounded in authoritative scientific literature.
Introduction: The Significance of a Thiazole Amine
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics.[1] The title compound, this compound, represents a valuable building block, incorporating both the thiazole moiety and a chiral ethylamine side chain. This combination offers potential for developing compounds with specific stereochemical requirements for target binding. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and formulation studies.
Retrosynthetic Analysis and Discovery Pathway
The discovery of a viable synthetic route to this compound hinges on the strategic disconnection of the target molecule. A logical retrosynthetic analysis points to 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one as a key precursor. This ketone can be transformed into the desired amine via reductive amination. The thiazole ring itself can be constructed through the well-established Hantzsch thiazole synthesis.
Figure 1: Retrosynthetic analysis of the target compound.
Synthesis and Isolation: A Step-by-Step Technical Protocol
This section details the laboratory-scale synthesis and isolation of this compound, synthesized from commercially available starting materials.
Synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-one
The synthesis of the key ketone intermediate can be achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2] This reaction involves the condensation of a thioamide with an α-haloketone.
Protocol:
-
To a solution of thioacetamide in ethanol, add an equimolar amount of 3-chloro-2,4-pentanedione.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one as a pure compound.
Reductive Amination to 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
The conversion of the ketone to the primary amine is effectively carried out via the Leuckart reaction, a reductive amination process that utilizes ammonium formate as both the nitrogen source and the reducing agent.[3][4] This one-pot reaction is advantageous due to its operational simplicity and the ready availability of the reagents.
Protocol:
-
In a round-bottom flask, combine 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one with an excess of ammonium formate.
-
Heat the mixture to 160-180°C for 8-12 hours. The reaction is typically performed neat.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a solution of hydrochloric acid.
-
Reflux the acidic mixture for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the solution and basify with a concentrated sodium hydroxide solution until a pH of >12 is achieved.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-methyl-1,3-thiazol-2-yl)ethanamine.
Figure 2: Workflow for the synthesis of the target compound.
Isolation of this compound
The final step involves the conversion of the free amine to its dihydrochloride salt, which facilitates purification and improves the compound's handling properties.
Protocol:
-
Dissolve the crude 1-(4-methyl-1,3-thiazol-2-yl)ethanamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether) to the stirred amine solution.
-
A white precipitate of the dihydrochloride salt will form.
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield pure this compound.
Characterization and Data Analysis
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.
| Analysis | Technique | Expected Results |
| Molecular Formula | - | C₆H₁₂Cl₂N₂S |
| Molecular Weight | - | 215.15 g/mol |
| Appearance | Visual | White to off-white solid |
| ¹H NMR | 400 MHz, D₂O | δ (ppm): 7.5 (s, 1H, thiazole H-5), 4.8 (q, 1H, CH-NH₃⁺), 2.5 (s, 3H, thiazole-CH₃), 1.8 (d, 3H, CH-CH₃) |
| ¹³C NMR | 100 MHz, D₂O | δ (ppm): 170 (thiazole C-2), 150 (thiazole C-4), 115 (thiazole C-5), 50 (CH-NH₃⁺), 20 (CH-CH₃), 18 (thiazole-CH₃) |
| Mass Spectrometry | ESI-MS | [M+H]⁺ (free base) at m/z 143.07 |
Conclusion
This technical guide has outlined a robust and reproducible pathway for the discovery and isolation of this compound. By leveraging established synthetic methodologies such as the Hantzsch thiazole synthesis and the Leuckart reaction, this valuable building block can be efficiently prepared. The detailed protocols and characterization data provided herein serve as a practical resource for researchers in the field of drug discovery and development, enabling the synthesis of novel thiazole-containing compounds with therapeutic potential.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link][1]
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Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PubMed Central. [Link][5]
-
Reductive Aminomethylation Using Ammonium Formate and Methanol as N1 and C1 Source: Direct Synthesis of Mono- and Di-Methylated Amines. ResearchGate. [Link][6]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link][7]
-
1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. [Link][8]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link][4]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][9]
-
Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Synfacts. [Link][10]
-
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine,538328-18-6. Nanjing Chemlin Chemical Co., Ltd.. [Link][11]
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Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof. Google Patents. [13]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link][14]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link][15]
-
O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate. PubChem. [Link][16]
-
Process for obtaining Cetirizine dihydrochloride. Google Patents. [17]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link][18]
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Methodological & Application
Application Note: Analytical Strategies for the Detection and Quantification of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Abstract
This document provides comprehensive analytical methodologies for the detection and quantification of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 1332530-42-3), a key chiral building block in pharmaceutical synthesis.[1] The accurate determination of its purity, concentration, and enantiomeric composition is critical for ensuring the quality and efficacy of downstream products. This guide details two primary high-performance liquid chromatography (HPLC) based protocols: a reverse-phase HPLC method coupled with UV and mass spectrometry (LC-MS) for achiral purity and quantification, and a chiral HPLC method for the resolution of its enantiomers. The protocols are designed to be robust and self-validating, with explanations grounded in established chromatographic principles to ensure technical accuracy and reproducibility.
Compound Profile
| Attribute | Details |
| Chemical Name | This compound |
| CAS Number | 1332530-42-3[1] |
| Molecular Formula | C₆H₁₂Cl₂N₂S[1] |
| Molecular Weight | 215.14 g/mol [1] |
| Structure (Free Base) | ![]() |
| Free Base [M+H]⁺ | ~143.07 m/z |
Part 1: Achiral Analysis by Reverse-Phase HPLC-UV/MS
Scientific Principle
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing the purity of polar to moderately non-polar small molecules. For [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, a C18 stationary phase provides a non-polar environment where retention is primarily driven by hydrophobic interactions. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is modulated to control elution.[2][3][4] The addition of an acid modifier, such as formic acid or trifluoroacetic acid, is crucial. It protonates the primary amine group on the target analyte, which suppresses silanol interactions with the stationary phase and ensures a sharp, symmetrical peak shape.
Detection can be achieved via UV spectrophotometry, as the thiazole ring possesses a chromophore. However, for enhanced sensitivity and absolute confirmation, coupling the HPLC system to a mass spectrometer (MS) is the preferred approach.[5][6] Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the amine group is readily protonated to generate a strong [M+H]⁺ signal, providing definitive mass identification and enabling quantification at very low levels.[5][7]
Experimental Workflow: RP-HPLC
Caption: Workflow for achiral purity and quantification analysis.
Detailed Protocol: RP-HPLC-UV/MS
A. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.
-
C18 Column (e.g., Waters BEH C18, Phenomenex Luna C18), 2.0-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size.[5]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Formic acid (FA), 99%+ purity.
-
Reference standard of this compound.
B. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
C. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Diluent.
-
Calibration Standards: Perform serial dilutions of the Stock Solution with the Diluent to prepare a series of standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the Diluent. Filter through a 0.22 µm syringe filter before injection.
D. Chromatographic & Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Waters BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent efficiency and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for polar analyte retention. FA ensures protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. FA maintains consistent pH. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal separation. |
| Gradient | 5% to 95% B over 5 min, hold 1 min | A standard gradient to elute the target analyte and any impurities. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume suitable for high-efficiency columns. |
| UV Wavelength | 245 nm (or PDA scan 200-400 nm) | Thiazole rings typically absorb in this region. |
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (ESI+) | The amine group is basic and readily accepts a proton. |
| Scan Range | m/z 100 - 300 | Covers the expected mass of the analyte and potential fragments. |
| Selected Ion Monitoring | m/z 143.1 | For high-sensitivity quantification of the [M+H]⁺ ion of the free base. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray formation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ionized droplets. |
| Desolvation Gas Flow | 600 L/hr (N₂) | Aids in desolvation and prevents solvent cluster formation. |
Part 2: Chiral Separation by HPLC
Scientific Principle
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine possesses a chiral center at the carbon atom adjacent to the amine group. Distinguishing between its enantiomers is often a regulatory requirement in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[8] Chiral HPLC is the definitive technique for this purpose. It utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to differential retention times, allowing for their separation.
For primary amines, polysaccharide-based or cyclodextrin-based CSPs are highly effective.[8] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral selector's cavity. The choice of mobile phase (typically normal-phase, polar organic, or reverse-phase) is critical and must be optimized for the specific column and analyte.
Experimental Workflow: Chiral HPLC
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- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ritonavir Impurity C in bulk drug substances. Ritonavir, an antiretroviral protease inhibitor, is critical in the treatment of HIV/AIDS.[1] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of potential impurities, such as Impurity C, is a regulatory and clinical necessity. This method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, accuracy, and precision suitable for quality control and stability testing environments.[2][3]
Introduction and Scientific Rationale
Ritonavir is a peptidomimetic inhibitor of HIV-1 and HIV-2 proteases, crucial for preventing viral replication.[1][4] During its synthesis or upon storage, impurities can form through degradation or as by-products of side reactions. Ritonavir Impurity C, chemically known as Thiazol-5-yl-methyl [(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate, is a potential process-related impurity or degradant.[5][6] Its structural similarity to the parent molecule presents an analytical challenge, demanding a highly selective chromatographic method.
The principle of this method is based on reversed-phase chromatography, where the separation is governed by the differential partitioning of the analytes between a non-polar stationary phase (C18) and a polar mobile phase. The choice of a C18 column provides the necessary hydrophobicity to retain Ritonavir and its related substances, while the optimized mobile phase composition ensures their effective separation and elution.[7] UV detection is employed at a wavelength that provides adequate sensitivity for both the active pharmaceutical ingredient (API) and the impurity.[4][8]
Chemical Structures:
| Compound | Structure | Chemical Information |
| Ritonavir | Formula: C₃₇H₄₈N₆O₅S₂ MW: 720.94 g/mol CAS: 155213-67-5[9] | |
| Ritonavir Impurity C | Formula: C₂₅H₂₉N₃O₄S MW: 467.58 g/mol CAS: 1010808-43-1[9][10] |
Materials and Reagents
-
Reference Standards: USP or equivalent reference standards of Ritonavir and Ritonavir Impurity C.
-
Solvents: HPLC grade Acetonitrile and Methanol.
-
Reagents: Analytical grade Monobasic Potassium Phosphate, Orthophosphoric Acid.
-
Water: HPLC grade or Milli-Q equivalent.
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm) or equivalent L1 packing.[7] The use of a robust, end-capped C18 column is critical for achieving symmetrical peak shapes and reproducible retention times, as it minimizes secondary interactions with residual silanols on the silica support.
-
Software: Chromatography data station (e.g., Empower).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
Detailed Experimental Protocols
Preparation of Solutions
A. Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 2.72 g of Monobasic Potassium Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using diluted Orthophosphoric Acid.[11] Maintaining a pH below the pKa of the analytes ensures consistent protonation and stable retention.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
B. Mobile Phase B:
-
Use HPLC grade Acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
C. Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
D. Standard Stock Solution (Impurity C):
-
Accurately weigh about 5 mg of Ritonavir Impurity C Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. This yields a solution of approximately 50 µg/mL.
E. Standard Solution:
-
Accurately weigh about 25 mg of Ritonavir Reference Standard into a 50 mL volumetric flask.
-
Add 2.5 mL of the Standard Stock Solution (Impurity C).
-
Add approximately 30 mL of Diluent and sonicate to dissolve the Ritonavir.
-
Dilute to volume with Diluent. This solution contains approximately 500 µg/mL of Ritonavir and 2.5 µg/mL of Impurity C (0.5% level).
F. Sample Solution:
-
Accurately weigh about 25 mg of the Ritonavir bulk drug sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. This yields a nominal concentration of 500 µg/mL.
Chromatographic Conditions
The method parameters are summarized in the table below. A gradient elution is employed to provide sufficient resolution between Impurity C and the main Ritonavir peak while ensuring a reasonable run time.
| Parameter | Condition | Rationale |
| Column | Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm) | Provides excellent selectivity and peak shape for basic compounds like Ritonavir. |
| Mobile Phase | A: Phosphate Buffer (pH 3.5) B: Acetonitrile | A buffered mobile phase ensures reproducible chromatography.[11] |
| Gradient Program | Time (min) | %A |
| 0.01 | 60 | |
| 15.0 | 40 | |
| 25.0 | 20 | |
| 30.0 | 20 | |
| 32.0 | 60 | |
| 35.0 | 60 | |
| Flow Rate | 1.1 mL/min | Balances analysis time with optimal separation efficiency.[11] |
| Detection | UV at 240 nm | Provides good absorbance for both Ritonavir and its impurities.[7][12] |
| Column Temperature | 35 °C | Ensures stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Run Time | 35 minutes |
System Suitability and Method Validation
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. This is a core requirement of Good Manufacturing Practices (GMP) and ICH guidelines.[13]
System Suitability Test (SST)
-
Inject the Diluent (as a blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five replicate times.
-
Evaluate the resulting chromatograms against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | Not more than 2.0 for Ritonavir and Impurity C peaks. | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | Not less than 2000 for each peak. | Demonstrates column efficiency. |
| Resolution (Rs) | Not less than 2.0 between Ritonavir and Impurity C. | Confirms the method's ability to separate the analytes.[11] |
| % RSD for Peak Areas | Not more than 5.0% for Impurity C (from 5 replicates). | Verifies the precision of the injection and system response. |
Analytical Workflow
The overall process from sample preparation to final result is depicted below.
Calculation
The percentage of Ritonavir Impurity C in the sample is calculated using the following formula based on the external standard method:
% Impurity C = (AT / AS) * (WS / WT) * (P / 100) * 100
Where:
-
AT = Peak area of Impurity C in the Sample Solution chromatogram.
-
AS = Average peak area of Impurity C in the Standard Solution chromatogram.
-
WS = Weight of Impurity C Reference Standard taken (mg).
-
WT = Weight of the Ritonavir sample taken (mg).
-
P = Purity of the Impurity C Reference Standard (%).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, precise, and suitable for its intended purpose: the routine quality control analysis and quantification of Ritonavir Impurity C in bulk drug substance. The comprehensive system suitability criteria ensure that the method operates as a self-validating system, providing trustworthy and reproducible results that meet stringent regulatory requirements for pharmaceutical analysis.
References
-
Journal of Chemical Health Risks. (2024). Force Degradation Study of Ritonavir by RP-HPLC Method. Available at: [Link]
-
ResearchGate. (2024). Force Degradation Study of Ritonavir by RP-HPLC Method. Available at: [Link]
-
PubMed. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. J Pharm Biomed Anal. Available at: [Link]
-
ResearchGate. (2024). Force Degradation Study of Ritonavir by RP-HPLC Method. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of RP-HPLC method for the Estimation of Ritonavir in API and tablet Formulation. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Ritonavir Impurities Manufacturers & Suppliers. Available at: [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Ritonavir EP Impurity C. Available at: [Link]
-
Remedy Publications LLC. (2018). RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. Available at: [Link]
-
SlideShare. (n.d.). RP-HPLC method development and validation of ritonavir in bulk and pharmaceutical dosage forms. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ritonavir-impurities. Available at: [Link]
-
Veeprho. (n.d.). Ritonavir EP Impurity C | CAS 1010808-43-1. Available at: [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. Available at: [Link]
Sources
- 1. Ritonavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. jchr.org [jchr.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. jchr.org [jchr.org]
- 5. alentris.org [alentris.org]
- 6. Ritonavir EP Impurity C | 1010808-43-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. remedypublications.com [remedypublications.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ijrpb.com [ijrpb.com]
using [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride as a reference standard
An Application Guide for the Use of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride as a Pharmaceutical Reference Standard
Abstract
This document provides a comprehensive guide for the use of this compound as a chemical reference standard in pharmaceutical quality control. As a potential process impurity or related substance in the synthesis of active pharmaceutical ingredients (APIs) such as Mirabegron, its accurate quantification is critical for ensuring drug safety and efficacy. This guide outlines the essential protocols for the characterization, handling, storage, and application of this standard, with a focus on high-performance liquid chromatography (HPLC). The methodologies described herein are grounded in established principles of Good Manufacturing Practice (GMP) and international regulatory guidelines.[1][2][3]
Introduction: The Role of Reference Standards in Quality Control
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or drug product.[4][5] The use of qualified reference standards is a fundamental requirement of regulatory bodies worldwide and is mandated by guidelines such as the International Council for Harmonisation's (ICH) Q7 Guideline on Good Manufacturing Practice for APIs.[1][6][7]
Reference standards are broadly categorized as primary or secondary:
-
Primary Reference Standard: A substance shown by extensive analytical testing to be authentic material of high purity.[8] It can be obtained from an officially recognized source (e.g., USP, EP) or be independently characterized.[4][8]
-
Secondary (or Working) Reference Standard: A standard qualified against and traceable to a primary reference standard.[9] It is used for routine laboratory analysis to minimize the use of the more valuable primary standard.
This guide focuses on the proper qualification and use of this compound as a secondary or working standard for the quantification of impurities in API batches.
Characterization and Properties of the Reference Standard
The first step in utilizing any reference standard is to confirm its identity and document its physical and chemical properties. The information is typically provided on the Certificate of Analysis (CoA) from the supplier.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-(4-Methylthiazol-2-yl)ethanamine dihydrochloride |
| CAS Number | 1332530-42-3 (dihydrochloride salt) |
| Molecular Formula | C₆H₁₂Cl₂N₂S |
| Molecular Weight | 215.14 g/mol [10] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% (as specified by supplier)[10][11] |
Protocol: Handling, Storage, and Solution Preparation
The stability and integrity of a reference standard are paramount to achieving accurate and reproducible analytical results. Improper handling can lead to degradation, contamination, or changes in potency.
Storage and Handling
-
Storage Conditions: Store the standard in its original, tightly sealed container in a desiccator under inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.[10]
-
Hygroscopicity: Amine salts can be hygroscopic. Minimize exposure to atmospheric moisture. Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Safety: Handle using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Preparation of Stock Standard Solution (Example: 100 µg/mL)
This protocol describes the preparation of a stock solution for use in HPLC analysis.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. The use of an analytical balance with a readability of 0.01 mg is critical.
-
Dissolution: Add approximately 70 mL of a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to the flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilution: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the diluent.
-
Mixing: Invert the flask at least 10 times to ensure the solution is homogeneous.
-
Labeling: Label the solution clearly with the compound name, concentration, preparation date, and analyst's initials.
-
Storage: Store the stock solution at 2-8°C, protected from light. The stability of the solution should be determined through a validation study, but a typical use period is 24-72 hours.
Application Protocol: HPLC-UV Method for Impurity Quantification
This section provides a validated, step-by-step protocol for quantifying [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine as an impurity in a hypothetical API, such as Mirabegron.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Reagents: HPLC-grade acetonitrile, methanol, and water; analytical-grade formic acid.
Chromatographic Conditions
The choice of a C18 stationary phase is ideal for retaining and separating the API from its more polar related substances. A gradient elution is employed to ensure adequate separation and efficient elution of all components.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (5% B), 2-20 min (5% to 60% B), 20-22 min (60% to 95% B), 22-25 min (95% B), 25.1-30 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (or as determined by UV scan) |
System Suitability Test (SST)
The SST is a mandatory part of the analytical run, ensuring the chromatographic system is performing adequately.[12] A working standard solution (e.g., 1.0 µg/mL, prepared by diluting the stock solution) is injected six replicate times before any sample analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area Precision (%RSD) | ≤ 5.0% for 6 injections | Ensures detector and pump performance are stable. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape, indicating no column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
Analytical Procedure
-
Prepare Solutions: Prepare the reference standard stock and working solutions as described in Section 3.2. Prepare the API sample solution by dissolving a known amount of the API in the diluent to a final concentration of ~1 mg/mL.
-
Run SST: Perform the System Suitability Test. The system must meet all criteria before proceeding.
-
Inject Standard: Inject the working standard solution (e.g., 1.0 µg/mL).
-
Inject Sample: Inject the API sample solution.
-
Data Analysis: Identify the peak corresponding to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculation: Calculate the amount of the impurity in the API sample using the following formula:
% Impurity = (Areaimpurity / Areastandard) * (Concstandard / Concsample) * Puritystandard * 100
Where:
-
Areaimpurity: Peak area of the impurity in the sample chromatogram.
-
Areastandard: Average peak area of the impurity in the standard injections.
-
Concstandard: Concentration of the reference standard solution (e.g., 1.0 µg/mL).
-
Concsample: Concentration of the API sample solution (e.g., 1000 µg/mL).
-
Puritystandard: Purity of the reference standard from the CoA (e.g., 0.985 for 98.5%).
-
Visualization of Key Workflows
To ensure consistency and compliance, standard operating procedures should be visualized. The following diagrams illustrate the workflows for qualifying a new reference standard and its routine use in analysis.
Caption: Workflow for the initial qualification of a new reference standard batch.
Caption: Daily workflow for impurity quantification using the qualified reference standard.
References
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation. [Link]
-
The complete guide to the ICH Q7 guidelines. (2025). Qualio. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]
-
Mirabegron EP Impurity A. SynZeal. [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. (2020). FDA. [Link]
-
Mirabegron Impurity A. SynZeal. [Link]
-
Mirabegron-impurities. Pharmaffiliates. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
What is meant by reference standard in pharmaceuticals?. (2023). GMP SOP. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Lead Sciences. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. qualio.com [qualio.com]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. gmpsop.com [gmpsop.com]
- 6. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. who.int [who.int]
- 10. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride - Lead Sciences [lead-sciences.com]
- 11. calpaclab.com [calpaclab.com]
- 12. mriglobal.org [mriglobal.org]
protocol for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride synthesis in lab
Application Note & Protocol
Robust Laboratory-Scale Synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride via Leuckart Reductive Amination
Abstract
This document provides a comprehensive, in-depth guide for the laboratory synthesis of this compound, a valuable heterocyclic building block. The protocol is centered on the classic Leuckart reaction, a one-pot reductive amination method that utilizes 2-acetyl-4-methylthiazole as the starting ketone and ammonium formate as both the nitrogen source and reducing agent.[1][2] This application note details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, outlines crucial safety precautions, and describes methods for the characterization and validation of the final product. The presented methodology is designed for reproducibility and scalability, catering to researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The synthesis of primary amines from carbonyl compounds is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a key intermediate, incorporating the versatile thiazole moiety which is present in numerous biologically active compounds.
While various reductive amination methods exist, including catalytic hydrogenation and hydride-based reductions, the Leuckart reaction offers a compelling combination of operational simplicity, cost-effectiveness, and the use of readily available reagents.[3][4][5] It avoids the need for specialized high-pressure equipment or expensive and sensitive metal hydride reagents.[6] The reaction proceeds by heating a ketone with ammonium formate. At elevated temperatures (typically 120-165 °C), ammonium formate serves as an in-situ source of both ammonia and formic acid, which facilitates the formation of an intermediate imine that is subsequently reduced to the target amine.[1][7][8]
This protocol has been optimized for the conversion of 2-acetyl-4-methylthiazole and subsequent conversion of the resulting free amine into a stable, crystalline dihydrochloride salt, which is more suitable for storage and further use than the often-oily free base.
Reaction Scheme & Mechanism
Overall Transformation:
Mechanism of the Leuckart Reaction: The reaction is a two-stage process occurring in a single pot.[2]
-
Iminium Ion Formation: At high temperatures, ammonium formate provides ammonia (NH₃), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a protonated imine, or iminium ion.
-
Hydride Transfer: The formate anion (HCOO⁻) acts as a hydride donor, reducing the iminium ion to the corresponding primary amine. This step releases carbon dioxide.[1]
The final step of the protocol involves an acid-base reaction where the synthesized free amine is treated with hydrochloric acid to form the more stable and easily handled dihydrochloride salt.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS Number |
| 2-Acetyl-4-methylthiazole | ≥97% | Sigma-Aldrich | 7533-07-5 |
| Ammonium Formate | ≥97% | Fisher Scientific | 540-69-2 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Acros Organics | 7487-88-9 |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 4.0 M Solution | Sigma-Aldrich | 7647-01-0 |
| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific | 60-29-7 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Equipment | Description |
| Round-bottom flask (100 mL) | Two-neck, with appropriate ground glass joints |
| Heating mantle with stirrer | Controlled temperature and stirring capability |
| Reflux condenser | Water-cooled |
| Thermometer | -10 to 200 °C range |
| Separatory funnel (250 mL) | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Büchner funnel and filter flask | For solid filtration |
| pH paper or meter | For aqueous layer pH check |
| Standard laboratory glassware | Beakers, Erlenmeyer flasks, graduated cylinders |
| Fume hood | Essential for all steps |
Detailed Experimental Protocol
-
Setup: In a chemical fume hood, equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add 2-acetyl-4-methylthiazole (7.05 g, 50 mmol, 1.0 equiv.) and ammonium formate (15.77 g, 250 mmol, 5.0 equiv.).
-
Causality Note: A significant excess of ammonium formate is used to drive the reaction equilibrium towards the product and to ensure a sufficient supply of both the aminating and reducing species.[1]
-
-
Reaction: Begin stirring the mixture and heat it to 155-160 °C using a heating mantle. Maintain this temperature for 5-6 hours. The mixture will become a molten slurry.
-
Cooling: After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature (approx. 20-25 °C).
-
Hydrolysis: Carefully add 50 mL of 4 M hydrochloric acid to the solidified reaction mixture. Stir until all solids have dissolved. This step hydrolyzes any N-formyl intermediate and protonates the product amine.
-
Washing: Transfer the acidic solution to a 250 mL separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-basic organic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 10 M sodium hydroxide solution portion-wise with swirling until the pH is >12 (verify with pH paper). This step is exothermic.
-
Causality Note: Basification deprotonates the ammonium salt of the product, liberating the free amine which is soluble in organic solvents but has limited solubility in a highly basic aqueous solution.
-
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 40 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude [1-(4-methyl-1,3-thiazol-2-yl)ethyl]amine as an oil.
-
Dissolution: Dissolve the crude amine oil obtained in Part B in 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring the solution, slowly add a 4.0 M solution of HCl in 1,4-dioxane dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 26-28 mL).
-
Trustworthiness Note: The formation of a stable, solid salt is a key purification step. The dihydrochloride is chosen as the thiazole ring nitrogen can also be protonated, leading to a more crystalline and less hygroscopic solid.
-
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any residual impurities. Dry the product under vacuum to a constant weight.
Visualization of Workflow and Mechanism
Caption: High-level overview of the synthesis protocol.
Caption: Key steps in the Leuckart reductive amination.
Characterization Data
| Property | Expected Result |
| Product Name | This compound |
| CAS Number | 1332530-42-3[9] |
| Molecular Formula | C₆H₁₂Cl₂N₂S[9] |
| Molecular Weight | 215.14 g/mol [9] |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 65-75% |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: Consistent with product structure. Expect signals for thiazole proton, methine (CH), two distinct methyl (CH₃) groups, and broad amine protons. |
| Mass Spec (ESI+) | m/z: 143.07 [M+H]⁺ (for free base, C₆H₁₁N₂S⁺) |
Safety and Handling
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Acetyl-4-methylthiazole: Irritant. Avoid contact with skin and eyes.
-
Ammonium Formate: Irritant. Handle in a well-ventilated area.
-
Hydrochloric Acid (4M in Dioxane): Highly corrosive and flammable. Dioxane is a suspected carcinogen. Causes severe burns. Handle with extreme care.[10]
-
Sodium Hydroxide (10M): Corrosive. Causes severe skin and eye burns. The dissolution and neutralization are highly exothermic.[11]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Diethyl Ether: Extremely flammable. Vapors are heavier than air and can travel to an ignition source. Ensure no ignition sources are present during use.[10]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal. Halogenated organic waste (DCM) must be collected in a designated container.
References
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Wikipedia. Leuckart reaction. [Link]
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Al-Gharabli, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1565. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
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Wu, X., et al. (2014). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal, 20(1), 245-252. [Link]
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Lead Sciences. Product Page: [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. [Link]
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
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Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. [Link]
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application of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride in drug metabolism studies
Introduction: The Significance of the Thiazole Moiety and Predictive Metabolism Studies
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence, however, necessitates a thorough investigation of a compound's metabolic profile, as the ring system can be susceptible to bioactivation by drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3][4] Drugs containing thiazole groups can be converted into reactive metabolites that may lead to idiosyncratic adverse drug reactions.[4] Therefore, early-stage in vitro characterization of a compound's potential to inhibit or induce CYP enzymes is a cornerstone of modern drug development, mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[5][6]
This guide provides a detailed framework for investigating the drug metabolism properties of novel thiazole-containing compounds, using [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride as a representative new chemical entity (NCE). While specific data on this particular molecule is not widely published, the principles and protocols outlined here are universally applicable for characterizing its potential for drug-drug interactions (DDIs). We will use the well-characterized, potent, thiazole-containing CYP3A4 inhibitor, Ritonavir , as a model to illustrate the mechanistic basis and practical execution of these critical studies.[7][8]
CYP3A4 is arguably the most important drug-metabolizing enzyme, responsible for the clearance of approximately 40% of all drugs.[9] Inhibition of this enzyme can lead to significantly increased plasma concentrations of co-administered drugs, potentially causing severe toxicity.[9] Ritonavir is a classic example of a mechanism-based inactivator of CYP3A4, where the parent drug is metabolized to a reactive intermediate that irreversibly binds to the enzyme.[10][11] This potent inhibition is clinically leveraged to "boost" the pharmacokinetics of other drugs, but it also underscores the critical need to identify and characterize such behavior in any NCE.[12]
Scientific Principles: Understanding CYP450 Inhibition
Before proceeding to protocols, it is crucial to understand the different types of enzyme inhibition. This knowledge dictates the experimental design and the interpretation of results.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme. Its effect can be reversed by decreasing the inhibitor's concentration.
-
Competitive: Inhibitor binds to the active site, competing with the substrate.
-
Non-competitive: Inhibitor binds to an allosteric (secondary) site, altering the enzyme's conformation and reducing its activity regardless of substrate binding.
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex.
-
-
Irreversible Inhibition / Mechanism-Based Inactivation (MBI): This is a more complex and clinically significant form of inhibition.[13] It is characterized by a dependency on NADPH, time, and inhibitor concentration.[11] The inhibitor (parent drug) is first metabolized by the CYP enzyme into a reactive species, which then covalently binds to the enzyme, permanently inactivating it.[11] The thiazole moiety, in particular, has been implicated in forming such reactive intermediates.[10]
The primary goal of in vitro studies is to determine key kinetic parameters that quantify these inhibitory effects.
| Parameter | Definition | Significance |
| IC₅₀ | Half Maximal Inhibitory Concentration. The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | A primary screening metric for inhibition potency. A lower IC₅₀ indicates a more potent inhibitor. |
| Kᵢ | Inhibition Constant. A measure of the binding affinity of a reversible inhibitor to an enzyme. | A more definitive value than IC₅₀. It is used in regulatory models to predict the clinical risk of DDIs.[14] |
| kᵢₙₐ꜀ₜ | Maximal Rate of Inactivation. The maximum rate at which the enzyme is inactivated at a saturating concentration of a mechanism-based inhibitor. | A key parameter for characterizing MBI. A higher kᵢₙₐ꜀ₜ indicates a more rapid inactivation of the enzyme.[11] |
| Kₗ | Concentration for Half-Maximal Inactivation. The concentration of a mechanism-based inhibitor that produces half of the maximal inactivation rate. | Analogous to the Michaelis constant (Km) for an enzyme substrate, this value reflects the affinity of the inactivator for the enzyme.[11] |
Experimental Design & Workflows
A tiered approach is recommended to efficiently characterize a thiazole-containing compound like this compound.
Detailed Protocols
These protocols are designed for execution using human liver microsomes (HLMs), which contain a full complement of CYP enzymes and are the standard in vitro test system recommended by regulatory bodies.[15]
Protocol 1: Direct and Time-Dependent IC₅₀ Shift Assay
This combined assay is a highly efficient method to screen for both direct and time-dependent inhibition in a single experimental run.[9]
Objective: To determine the IC₅₀ of this compound against CYP3A4 and to assess if its inhibitory potency increases with pre-incubation time, which is indicative of MBI.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Positive Controls: Ketoconazole (direct inhibitor), Ritonavir or Verapamil (time-dependent inhibitor)[16]
-
CYP3A4 Probe Substrate: Midazolam or Testosterone[17]
-
NADPH regenerating system (or NADPH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, LC-MS/MS system
Experimental Setup: The assay involves three parallel incubation conditions for each concentration of the test compound.[9]
-
Condition A (0-min pre-incubation): Measures direct inhibition.
-
Condition B (30-min pre-incubation without NADPH): Controls for non-NADPH dependent degradation or binding.
-
Condition C (30-min pre-incubation with NADPH): Measures the combined effect of direct and time-dependent inhibition.
Step-by-Step Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive controls. A typical concentration range for an initial screen is 0.01 µM to 100 µM.
-
Set up Incubation Plates:
-
For each concentration, pipette the test compound into three corresponding wells on a 96-well plate.
-
Add HLM (final protein concentration typically ≤ 0.1 mg/mL to minimize non-specific binding) and buffer to all wells.[9]
-
-
Initiate Pre-incubation:
-
To Condition C wells, add the NADPH regenerating system.
-
To Condition B wells (not shown in diagram, but identical to C without NADPH), add buffer instead of NADPH.
-
Place the plate in a 37°C incubator for 30 minutes.
-
-
Initiate Reactions:
-
At the 30-minute mark, add the CYP3A4 probe substrate to the Condition B and C wells to start the metabolic reaction.
-
Simultaneously, for Condition A , add a mixture of NADPH and the probe substrate to the wells. This ensures a 0-minute pre-incubation time.
-
-
Incubate: Incubate the plate for a short, predetermined time (e.g., 5-10 minutes) that ensures linear metabolite formation.
-
Terminate (Quench): Stop the reaction by adding cold acetonitrile containing an analytical internal standard (e.g., a stable isotope-labeled version of the metabolite).
-
Analyze: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data Analysis:
-
Calculate the percent inhibition at each concentration relative to a vehicle control (0% inhibition).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each condition.
-
Interpretation: A significant decrease in the IC₅₀ value in Condition C compared to Condition A (an "IC₅₀ shift") indicates time-dependent inhibition. An IC₅₀ shift ratio (IC₅₀_A / IC₅₀_C) greater than 1.5-2.0 is generally considered positive and warrants further investigation.[18]
-
Protocol 2: Determination of TDI Kinetic Parameters (kᵢₙₐ꜀ₜ and Kₗ)
Objective: To definitively characterize the kinetics of mechanism-based inactivation if an IC₅₀ shift was observed.
Procedure: This experiment involves pre-incubating the HLM with multiple concentrations of the inhibitor for several different time points.
-
Setup: Prepare several concentrations of the inhibitor based on the IC₅₀ value from the shift assay (e.g., 0, 0.2x, 0.5x, 1x, 2x, 5x, 10x Kₗ, where Kₗ is initially estimated from the TDI IC₅₀).
-
Pre-incubation: For each inhibitor concentration, incubate with HLM and NADPH for a series of time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Dilution & Substrate Reaction: After each pre-incubation time, take an aliquot of the mixture and dilute it (e.g., 10-fold) into a secondary incubation mixture containing a high concentration of the probe substrate (>>Km) and NADPH.[18] This dilution step effectively stops further inactivation while allowing the measurement of the remaining enzyme activity.
-
Analysis: Incubate the secondary reaction for a short period, quench, and analyze via LC-MS/MS as described previously.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kₗ + [I])
-
This non-linear regression will yield the definitive values for kᵢₙₐ꜀ₜ and Kₗ.
-
Data Interpretation and Risk Assessment
Once the in vitro parameters (IC₅₀, Kᵢ, kᵢₙₐ꜀ₜ, Kₗ) are determined, they must be placed into a clinical context. Regulatory agencies provide basic static models to predict the potential for a DDI in vivo.[5][14]
For Reversible Inhibition: The key ratio is [I] / Kᵢ, where [I] is the maximal unbound plasma concentration of the inhibitor at steady state.[14]
-
Systemic Exposure: R = 1 + ([I]ₘₐₓ,ᵤ / Kᵢ)
-
Gut Exposure (for orally dosed drugs): R = 1 + ([I]gut / Kᵢ), where [I]gut can be estimated as the molar dose divided by 250 mL.[14]
-
Risk Threshold: An R value > 1.02 for systemic exposure or > 11 for gut exposure is considered positive and may trigger the need for a clinical DDI study.[14]
For Time-Dependent Inhibition: The prediction is more complex, incorporating the rates of inactivation and enzyme re-synthesis.
-
Basic Model: AUC Ratio (AUCR) = (kₒbs + kdeg) / kdeg, where kₒbs = (kᵢₙₐ꜀ₜ * [I]) / (Kₗ + [I]) and kdeg is the enzyme degradation rate constant.
-
Risk Threshold: An AUCR > 1.25 is generally considered a potential risk that may warrant further investigation, either through more sophisticated modeling (PBPK) or a clinical study.[6]
Conclusion: A Self-Validating Approach to Drug Safety
The systematic application of these protocols provides a robust, self-validating framework for assessing the DDI potential of novel thiazole-containing compounds. By starting with broad screening and progressing to detailed mechanistic studies only when warranted, resources are used efficiently. Each step builds upon the last, with positive controls like Ritonavir ensuring assay validity and placing the results for the NCE in the context of a known potent inhibitor. This rigorous, data-driven approach is essential for making informed decisions in drug development and ensuring patient safety in the clinical setting.[19]
References
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BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Retrieved from [Link]
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BioIVT. (2023, April 9). ADME 101: CYP Inhibition [Video]. YouTube. [Link]
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Wikipedia contributors. (2024, May 15). Ritonavir. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4887. [Link]
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Sevrioukova, I. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. International Journal of Molecular Sciences, 23(17), 9898. [Link]
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Zhou, S., et al. (2005). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 1(1), 3–13. [Link]
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Verma, R. P. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(7), 1667–1682. [Link]
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U.S. Food and Drug Administration. (2024). Drug Interactions. FDA. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved from [Link]
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Lee, C. A. (2002). Extrahepatic drug metabolizing enzymes. Current Drug Metabolism, 3(3), 243-254. [Link]
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Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(3), 653-663. [Link]
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Almazroo, O. A., et al. (2023). Drug Metabolism. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. Retrieved from [Link]
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Nomeir, A. A., et al. (2001). Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates. Drug Metabolism and Disposition, 29(5), 748-753. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences, 107(44), 18830-18835. [Link]
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Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279-304. [Link]
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Evotec. (n.d.). CYP Inhibition Assay (Ki). Evotec. Retrieved from [Link]
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Sevrioukova, I. F. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. PubMed, 36(1), 1-13. [Link]
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Sube, M. F., et al. (2022). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 52(10-12), 929-940. [Link]
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Koprowska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6462. [Link]
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Verma, R. P. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed, 34(7), 1667-1682. [Link]
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Korzekwa, K. R., & Jones, J. P. (2001). Enzyme Kinetics of Cytochrome P450-Mediated Reactions. Current Drug Metabolism, 2(1), 1-18. [Link]
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protocols.io. (2024). In-vitro CYP inhibition pooled. protocols.io. [Link]
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Ma, X., et al. (2001). Inhibition of Human Cytochrome P450 Enzymes by 1,2-dithiole-3-thione, Oltipraz and Its Derivatives, and Sulforaphane. Chemical Research in Toxicology, 14(1), 51-59. [Link]
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Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-520. [Link]
- Joshi, H. D., et al. (2000). Studies on 4-thiazolidinone: Synthesis and pharmacological activity of 1,4-bis[2'methyl/ethyl/phenyl 2'-substituted styryl-5-H/ methyl/carboxymethyl-4-thiazolidinone - 3-ylamino} phthalazines. Indian Journal of Chemistry - Section B, 39B, 967-970. https://www.researchgate.net/publication/236162388_Studies_on_4-thiazolidinone_Synthesis_and_pharmacological_activity_of_14-bis2'methylethylphenyl-2'-substituted_styryl-5-Hmethylcarboxymethyl-4-thiazolidinone_-_3-ylamino_phthalazines
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Atkinson, A., et al. (2005). Validation Of Cytochrome P450 Time Dependent Inhibition Assays Featuring a Two Time Point IC50 Shift Approach To Facilitate kinact Assay Design. Drug Metabolism Reviews, 37(S2), 1-209. [Link]
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FDA Learning Cache. (2024, October 9). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance [Video]. YouTube. [Link]
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Herman, T. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. Retrieved from [Link]
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Wujec, M., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 285. [Link]
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Meissner, A., et al. (2017). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1043–1048. [Link]
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Sim, Y., et al. (2020). In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. Journal of Ethnopharmacology, 255, 112763. [Link]
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U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. FDA. Retrieved from [Link]
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Application Note: Quantitative Analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine. The compound's polar and basic nature presents a challenge for traditional reversed-phase chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed, providing excellent retention and peak shape. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive guide covering method development, detailed protocols for sample preparation and analysis, and adherence to validation principles outlined in regulatory guidance.
Introduction
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a small molecule containing a primary amine and a thiazole heterocycle. Its structure confers polarity and a basic character, making it a challenging analyte for conventional reversed-phase liquid chromatography (RPLC), where it often exhibits poor retention and peak tailing.[1] Accurate quantification of such compounds is crucial in various stages of drug development, from discovery and preclinical studies to clinical sample analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its inherent sensitivity, specificity, and speed.[1] The triple quadrupole mass spectrometer, in particular, offers superior quantification capabilities through the use of Multiple Reaction Monitoring (MRM).[2][3] This application note details a validated HILIC-MS/MS method designed to provide reliable and reproducible quantification of this analyte in a research or regulated environment.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.
| Property | Value | Source |
| Compound Name | [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | - |
| CAS Number | 1332530-42-3 | [4] |
| Molecular Formula | C6H12Cl2N2S | [4] |
| Molecular Weight | 215.14 g/mol (dihydrochloride salt) | [4] |
| Free Base Formula | C6H10N2S | |
| Free Base MW | 142.22 g/mol | |
| Structure | ![]() | Sigma-Aldrich |
The presence of the primary amine (pKa ~9-10) makes the molecule basic, meaning it will be positively charged at acidic to neutral pH. This charge, combined with the polar thiazole ring, results in high hydrophilicity, making HILIC an ideal chromatographic strategy.[5]
Principle of the Method: HILIC-MS/MS
This method leverages the strengths of two powerful analytical techniques.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, resulting in retention. This is highly effective for compounds that are too polar for retention in RPLC.[6][7]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used for its quantitative prowess.[8] The process, often called MRM, involves three key steps:
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to filter and transmit only the protonated molecular ion ([M+H]+) of the analyte.[9]
-
q2 (Collision-Induced Dissociation): The selected precursor ion is fragmented in the collision cell (q2) by colliding it with an inert gas (e.g., argon).[10]
-
Q3 (Product Ion Selection): The third quadrupole (Q3) filters for specific, stable fragment ions (product ions) that are characteristic of the analyte.[2]
-
This two-stage mass filtering process provides exceptional specificity, minimizing interference from matrix components and ensuring that the detected signal is unique to the target analyte.[3]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Mobile Phase Additives: Formic acid (FA, ≥99%), Ammonium formate (≥99%).
-
Sample Diluent: 90:10 ACN:Water (v/v).
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.51 mg of the dihydrochloride salt (equivalent to 1.00 mg of the free base) and dissolve in 1.0 mL of Methanol.
-
Working Stock Solutions: Serially dilute the Primary Stock Solution with sample diluent (90:10 ACN:Water) to prepare working stocks for the calibration curve and quality control (QC) samples.
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike the appropriate working stock solutions into the matrix (e.g., blank plasma, buffer) to achieve the desired concentration range. A typical range might be 1-1000 ng/mL.
-
Sample Pre-treatment (Protein Precipitation): For plasma samples, add 3 parts of cold ACN containing an internal standard to 1 part plasma. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.
LC-MS/MS System and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography system | Standard requirement for modern analysis. |
| Column | HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, <3 µm | HILIC phases are required for retaining this polar analyte.[11] Smaller particle sizes improve efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate is a volatile salt compatible with MS; formic acid ensures the amine is protonated for good peak shape and ESI efficiency.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content is the primary driver for HILIC retention.[5] |
| Gradient | 95% B -> 60% B over 5 min | Gradient elution ensures that analytes are focused on the column head and eluted as sharp peaks. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Vol. | 5 µL | Kept low to minimize injection solvent effects, which are pronounced in HILIC.[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, pre-charged analytes. The basic amine readily accepts a proton, making positive mode the clear choice. |
| Precursor Ion (Q1) | m/z 143.1 | Corresponds to the [M+H]+ of the free base (C6H10N2S, MW 142.22). |
| Product Ions (Q3) | m/z 126.1 (Quantifier), m/z 99.1 (Qualifier) | These are specific fragments generated from the precursor. The most intense, stable fragment is used for quantification, and a second is used for confirmation. |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | The voltage applied in the collision cell must be tuned to maximize the signal of the desired product ions.[13] |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Gas Flow Rates | Optimized per instrument manufacturer guidelines | Nebulizer, heater, and curtain gas flows are critical for stable ionization. |
Method Development & Validation Logic
A robust analytical method is built on a logical development process and confirmed through rigorous validation.
Method Development Workflow
The development process follows a logical sequence, starting with the mass spectrometer to ensure the analyte can be detected, followed by chromatography to ensure it can be separated effectively.
Caption: Logical workflow for LC-MS/MS method development.
Method Validation
To ensure the trustworthiness of the data, the method should be validated according to established regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15]
Table 3: Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the method can differentiate the analyte from endogenous components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99; CAL standards back-calculated within ±15% of nominal (±20% at LLOQ). | Demonstrates a proportional response to concentration over a defined range. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% (for LLOQ, ±20% and ≤20% respectively). | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Matrix Effect | CV of matrix factor across different lots of matrix should be ≤15%. | Assesses the impact of co-eluting matrix components on ionization efficiency. |
| Recovery | Should be consistent and reproducible. | Measures the efficiency of the sample extraction process. |
Expected Results
A successful analysis will yield a sharp, symmetrical chromatographic peak for the analyte, well-separated from the solvent front. The calibration curve should be linear over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.995. QC samples prepared at low, medium, and high concentrations should meet the accuracy and precision criteria outlined in the validation section.
Conclusion
The described HILIC-MS/MS method provides a selective, sensitive, and robust tool for the quantitative analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine. By addressing the challenges associated with this polar and basic compound through a dedicated HILIC approach, this protocol ensures reliable data suitable for demanding research and regulated bioanalytical applications. The principles and steps outlined herein serve as a comprehensive guide for scientists and drug development professionals.
Workflow Summary Diagram
Caption: Overview of the complete analytical workflow.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14][15]
-
ResolveMass Laboratories Inc. (2024). Quantification using Triple Quad Mass Spectrometry. [Link][2][3]
-
Wikipedia. (n.d.). Triple quadrupole mass spectrometer. [Link][9]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link][5]
-
CHROMacademy. (n.d.). Fundamentals of Triple Quadrupole MS in Applied Markets. [Link][8]
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Konieczna, A., et al. (2018). HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack. PMC. [Link][11]
-
Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. [Link][4]
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Chromatography Online. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link][12]
-
Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis. [Link][6]
-
Li, A., & Huang, X. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link][7]
-
BioPharma Services Inc. (2022). Bioanalytical Method development Focus on Polar Compounds. [Link][1]
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StarProtocols. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. [Link][13]
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Application Notes & Protocols: [1-(4--Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and laboratory use of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS No: 1332530-42-3).[1] These protocols are designed for researchers, scientists, and drug development professionals to ensure procedural accuracy, safety, and preservation of compound integrity. The information herein is a synthesis of safety data sheet (SDS) recommendations and established best practices in chemical and pharmaceutical research.
Introduction and Compound Profile
This compound is a thiazole derivative, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse biological activities. The dihydrochloride salt form suggests enhanced stability and solubility in aqueous solutions, making it suitable for various experimental assays. Given its potential role as a building block in drug discovery, adherence to strict handling and storage protocols is paramount to ensure experimental reproducibility and personnel safety.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1332530-42-3 | [1] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | [1] |
| Molecular Weight | 215.14 g/mol | [1][2] |
| Purity | Typically ≥95% | [1][3] |
| Form | Solid | [4] |
Safety, Handling, and Personal Protective Equipment (PPE)
As a matter of sound scientific practice, this chemical should be treated as hazardous until proven otherwise. The procedures outlined below are based on guidelines from safety data sheets and are designed to minimize exposure risk.
Engineering Controls and Ventilation
All handling of solid this compound and its solutions should be performed in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.[5]
-
Skin Protection: A flame-retardant lab coat and long-sleeved clothing are necessary to protect the skin.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5][7]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]
General Hygiene Practices
Adherence to good industrial hygiene and safety practices is essential.[5]
-
Avoid all direct contact with the compound.[10] Do not get it in your eyes, on your skin, or on your clothing.[5]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][10]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Contaminated clothing and gloves should be removed and washed before reuse.[5]
Storage and Stability
Proper storage is critical for maintaining the purity and stability of this compound.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[5][10] Some suppliers recommend storage at room temperature under an inert atmosphere.[1]
-
Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination.[5][10]
-
Incompatible Materials: Store away from strong oxidizing agents.[10]
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental needs.
Protocol for Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol details the steps for preparing a stock solution, which can then be diluted for various experimental applications.
Materials:
-
This compound (MW: 215.14 g/mol )
-
High-purity deionized water or an appropriate buffer
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE) as specified in Section 2.2
Procedure:
-
Don PPE: Put on all required personal protective equipment.
-
Perform Calculations: Calculate the mass of the compound needed. For a 10 mM solution in 10 mL:
-
Mass (g) = 0.010 L * 0.010 mol/L * 215.14 g/mol = 0.0215 g (or 21.5 mg)
-
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of the solid compound onto weighing paper using an analytical balance.
-
Transfer to Flask: Transfer the weighed solid into the volumetric flask.
-
Initial Solubilization: Add approximately half of the final volume of the solvent (e.g., 5 mL of water for a 10 mL final volume) to the flask.
-
Dissolve: Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to bring the total volume to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, sealed container and store it under appropriate conditions (e.g., refrigerated or frozen, protected from light).
Accidental Release and Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to mitigate potential hazards.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[7]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[7]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[5] Avoid generating dust.[11] For liquid spills, use an inert absorbent material to contain the spill.[6]
-
Cleanup: Once the bulk of the spill is contained, decontaminate the area.
-
Disposal: All contaminated materials, including absorbent pads and PPE, should be placed in a sealed, labeled container for hazardous waste disposal.[5]
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Caption: Workflow for handling accidental spills.
Disposal Considerations
Waste generated from the use of this compound is classified as hazardous waste.[5] Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[5] Do not allow the product to enter drains or the environment.[7]
Conclusion
The protocols and information provided in this document are intended to serve as a guide for the safe and effective use of this compound in a research setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental results. Researchers should always consult the most current Safety Data Sheet provided by the supplier before use.
References
-
Lead Sciences. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
-
CP Lab Safety. This compound, 95% Purity, C6H12Cl2N2S, 5 grams. Retrieved from [Link]
-
American Niagara. (2015, June 8). HEXAMETHYLDISILOXANE, 98% 0150 DRM. Retrieved from [Link]
-
PubChem. 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Hexamethylcyclotrisiloxane. Retrieved from [Link]
-
PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. Retrieved from [Link]
-
PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
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- 2. Buy Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes & Protocols for the Experimental Pharmacological Profiling of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword: Charting the Unexplored Potential of a Novel Thiazole Amine
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of thiazole have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2][3][4] The subject of this guide, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, is a novel chemical entity. As of this writing, its specific biological targets and pharmacological profile remain uncharacterized in published literature.
These application notes are therefore designed to provide a comprehensive, tiered experimental framework for the initial pharmacological characterization of this and similar novel amine-containing thiazole derivatives. We will proceed from foundational in vitro profiling to more complex cell-based assays, establishing a logical workflow to elucidate a potential mechanism of action and therapeutic utility. The protocols herein are based on established methodologies in pharmacological research and are intended to be adapted and optimized as empirical data is generated.
Compound Overview and Handling
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₂Cl₂N₂S[5]
-
Molecular Weight: 215.14 g/mol [5]
-
CAS Number: 1332530-42-3[5]
Handling and Storage:
-
Form: Typically a solid.[6]
-
Storage: Store in an inert atmosphere at room temperature.[5]
-
Safety: Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.
Preparation of Stock Solutions:
For most in vitro and cell-based assays, a high-concentration stock solution in a suitable solvent is required.
-
Solvent Selection: Due to the dihydrochloride salt form, initial solubility testing should be performed in aqueous-based solutions (e.g., sterile water, PBS) and common organic solvents like DMSO.
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out 2.15 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Tier 1: Foundational In Vitro Profiling
The initial phase of characterization aims to identify the general biological activities of the compound. Given the known activities of other thiazole derivatives, a logical starting point is to screen for antimicrobial and cytotoxic effects.
Antimicrobial Activity Screening
Thiazole derivatives have been reported to possess antibacterial and antifungal properties.[1] A standard broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., E. coli, S. aureus, C. albicans) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
-
Dilute Inoculum: Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound starting from a concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells with no compound (growth control), no microbes (sterility control), and a known antibiotic/antifungal (positive control).
-
Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Cytotoxicity Assessment in Mammalian Cells
It is crucial to determine the compound's toxicity to mammalian cells to establish a therapeutic window for any observed bioactivity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Tier 2: Mechanistic Exploration in Cell-Based Models
Based on the broad activities of thiazole derivatives, a hypothetical mechanism of action can be proposed to guide further experiments. Let's hypothesize that the compound may interact with key signaling pathways involved in inflammation or cell proliferation, such as the NF-κB pathway, which is a common target for anti-inflammatory and anticancer drugs.
Investigating Anti-inflammatory Potential
Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory potential of the test compound.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
-
Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Data Presentation and Interpretation
All quantitative data should be presented clearly for comparative analysis.
Table 1: Hypothetical Tier 1 Screening Results
| Assay Type | Test Organism/Cell Line | Endpoint | Result |
| Antimicrobial | S. aureus | MIC | 32 µg/mL |
| Antimicrobial | E. coli | MIC | >128 µg/mL |
| Antimicrobial | C. albicans | MIC | 64 µg/mL |
| Cytotoxicity | HEK293 | IC₅₀ (48h) | 85 µM |
| Cytotoxicity | HeLa | IC₅₀ (48h) | 42 µM |
Table 2: Hypothetical Anti-inflammatory Activity
| Cell Line | Stimulant | Compound Conc. | % Inhibition of NO Production |
| RAW 264.7 | LPS (1 µg/mL) | 1 µM | 15% |
| RAW 264.7 | LPS (1 µg/mL) | 10 µM | 48% |
| RAW 264.7 | LPS (1 µg/mL) | 50 µM | 89% |
Advanced Mechanistic Studies: A Roadmap
Should the initial tiers of screening yield promising results, the following advanced studies can be pursued to further elucidate the mechanism of action.
Hypothetical Signaling Pathway for Further Investigation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.
Further studies could include:
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB).
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB.
-
Kinase Assays: If a specific kinase (e.g., IKK) is suspected as a direct target.
-
In Vivo Models: Should in vitro and cell-based data be compelling, studies in animal models of inflammation or cancer could be warranted.
Conclusion and Future Directions
This document provides a structured and logical framework for the initial pharmacological evaluation of this compound. The proposed workflow is designed to be hypothesis-driven, allowing for the efficient characterization of its biological activities and potential mechanisms of action. The results from these experiments will be crucial in determining the future trajectory of research and development for this novel compound.
References
- (Reference to a general pharmacology or drug discovery textbook, if available)
-
Al-Subeh, Z. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Shaw, A. Y. et al. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Available at: [Link]
- (Reference to a standard protocol for in vitro assays, if available)
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
- (Reference to a standard protocol for cell-based assays, if available)
- (Reference to a general review on signal transduction p
-
Lead Sciences. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Available at: [Link]
- (Reference to a review on anti-inflamm
- (Reference to a review on antimicrobial drug discovery, if available)
-
Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]
- (Reference to a review on cytotoxicity assays, if available)
- (Reference to a review on NF-kB signaling, if available)
- (Reference to a review on kinase assays, if available)
- (Reference to a review on in vivo models of disease, if available)
-
International Journal of Pharmaceutical Sciences and Research. (2024). A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]
- (Reference to a safety data sheet or handling guide for chemical reagents, if available)
-
PubChem. 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Available at: [Link]
- (Reference to a guide on preparing stock solutions, if available)
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- 3. mdpi.com [mdpi.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
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- 7. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a key chiral intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and high purity of the final compound. This document covers purification of the dihydrochloride salt by recrystallization, chiral resolution of the free amine via diastereomeric salt formation, and analytical methods for purity and enantiomeric excess assessment.
Introduction: The Importance of Purity and Chirality
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a chiral amine, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to isolate a single enantiomer in high purity is of paramount importance. The compound is typically handled as a dihydrochloride salt to improve its stability and handling characteristics.
The purification strategies outlined in this guide address two key challenges:
-
Chemical Purity: The removal of impurities derived from the synthetic route.
-
Enantiomeric Purity: The separation of the desired enantiomer from its mirror image.
Understanding Potential Impurities
The most common synthetic route to the parent amine involves the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the precursor to our target compound, this would likely involve the reaction of a halogenated derivative of 3-butanone with thioacetamide, followed by conversion of the resulting ketone to the amine.
Potential impurities arising from this synthesis may include:
-
Unreacted starting materials (e.g., halo-ketones, thioamides).
-
Byproducts from side reactions, such as the formation of isomeric thiazoles.[1]
-
Reagents from subsequent synthetic steps (e.g., reducing agents, catalysts).
A thorough understanding of the synthetic route is the first step in devising an effective purification strategy.
Purification of the Dihydrochloride Salt: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[2] The dihydrochloride salt of the target amine is typically a crystalline solid, making it amenable to this method.
Principle of Recrystallization
The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration).
Solvent Screening
For amine hydrochlorides, polar protic solvents are often good candidates. A systematic solvent screening is crucial for identifying the optimal system.
| Solvent System | Observation at Room Temperature | Observation at Reflux | Suitability |
| Isopropanol | Sparingly soluble | Completely soluble | Promising |
| Ethanol | Sparingly soluble | Completely soluble | Promising |
| Methanol | Moderately soluble | Completely soluble | Less ideal, potential for loss of yield |
| Water | Highly soluble | Highly soluble | Unsuitable as a single solvent |
| Acetonitrile | Insoluble | Sparingly soluble | Potential as an anti-solvent |
| Ethyl Acetate | Insoluble | Insoluble | Unsuitable |
From this screening, isopropanol and ethanol appear to be the most promising single-solvent systems. A mixed solvent system, such as ethanol/acetonitrile, could also be effective, where the compound is dissolved in a minimum of hot ethanol, and acetonitrile is added as an anti-solvent to induce crystallization.
Recrystallization Protocol
Objective: To purify crude this compound to >99% chemical purity.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-10 mL per gram of crude material). Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. Add more isopropanol in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w) and swirl. Reheat the solution to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least one hour to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Chiral Resolution of the Free Amine
Since the target compound is a racemate (a 1:1 mixture of both enantiomers), a chiral resolution is necessary to isolate the desired enantiomer. A common and effective method is the formation of diastereomeric salts using a chiral resolving agent.[3]
Principle of Diastereomeric Salt Resolution
The racemic free amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4]
Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Selection of Resolving Agent and Solvent
For the resolution of amines, chiral carboxylic acids are commonly used. (+)-Tartaric acid is a cost-effective and readily available choice. The choice of solvent is critical and often determined empirically. Alcohols such as methanol and ethanol are common choices for this type of resolution.[4]
Protocol for Chiral Resolution
Objective: To separate the enantiomers of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine.
Part A: Formation and Isolation of the Diastereomeric Salt
Materials:
-
Racemic [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine (free base)
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Free Amine: The dihydrochloride salt must first be converted to the free amine. Dissolve the salt in water and treat with a base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12). Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Salt Formation: Dissolve the racemic free amine (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalents) in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
Maturation: Stir the resulting slurry at room temperature for several hours, or even overnight, to ensure the equilibrium between the solid and solution phase is reached, which can improve the diastereomeric excess of the crystalline material.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
Part B: Liberation of the Enantiopure Amine
Procedure:
-
Dissolution: Suspend the isolated diastereomeric salt in water.
-
Basification: Add a strong base (e.g., 2M NaOH) with stirring until the salt is completely dissolved and the solution is strongly alkaline.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Drying and Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched free amine.
-
Salt Formation (Optional): To obtain the stable dihydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The dihydrochloride salt will precipitate and can be collected by filtration.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the chemical and enantiomeric purity of the final product.
Chemical Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the chemical purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm | Standard for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Gradient | 10-90% Acetonitrile over 20 minutes | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The thiazole ring provides a chromophore for UV detection. |
Enantiomeric Purity: Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the resolved amine.
Diagram 2: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Recommended Chiral HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based chiral stationary phase (CSP), e.g., Chiralcel OD-H or Chiralpak AD-H | These CSPs are known to be effective for the separation of a wide variety of chiral compounds, including amines.[2] |
| Mobile Phase | Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine) | Normal phase conditions often provide good selectivity on polysaccharide CSPs. The basic modifier improves peak shape. |
| Flow Rate | 0.5-1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Consistent with the compound's chromophore. |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Conclusion
The purification of this compound requires a multi-step approach that addresses both chemical and enantiomeric purity. Simple recrystallization of the dihydrochloride salt is an effective method for removing synthetic impurities. Subsequent chiral resolution of the free amine, typically via diastereomeric salt formation with an appropriate resolving agent like tartaric acid, allows for the isolation of the desired enantiomer. The purity of the final product must be rigorously confirmed using appropriate analytical techniques such as HPLC for chemical purity and chiral HPLC for enantiomeric excess. The protocols provided in this guide offer a robust framework for obtaining this valuable pharmaceutical intermediate in high purity.
References
-
Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
LCGC International. (2021). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Dana Bioscience. (n.d.). N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine 1g. Dana Bioscience. Retrieved from [Link]
-
Chem-Space. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine. Chem-Space. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]
-
Molecules. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. IUCr. Retrieved from [Link]
-
Molecules. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Retrieved from [Link]
-
Lab on a Chip. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. ResearchGate. Retrieved from [Link]
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
PubMed. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. National Center for Biotechnology Information. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. ResearchGate. Retrieved from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Abstract
This application note details a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. The developed method is precise, accurate, and specific for the analysis of the active pharmaceutical ingredient (API) and can be employed for quality control and stability testing in drug development. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound is a small molecule containing a thiazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The development of a robust and reliable analytical method for the quantification of this compound is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle. A validated, stability-indicating assay is crucial for distinguishing the intact API from potential impurities and degradation products, which is a regulatory expectation.[5][6]
This application note provides a step-by-step protocol for an RP-HPLC method, including the rationale for the selection of chromatographic conditions. Furthermore, a detailed validation protocol is presented, covering all essential parameters as mandated by the ICH.[1][2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₂Cl₂N₂S | [8] |
| Molecular Weight | 215.14 g/mol | [8] |
| Appearance | Solid (predicted) | [9] |
| Form | Dihydrochloride salt | [8] |
| Polarity | Expected to be polar due to the amine group and salt form. | Inferred |
| Predicted pKa | The primary amine is expected to have a pKa in the basic range (approx. 9-10). | Inferred from similar structures |
| UV Absorbance | Thiazole ring system suggests UV absorbance, likely in the 230-280 nm range. | Inferred from literature[1][5][10][11] |
The polar nature and the basicity of the amine group are critical considerations for chromatographic separation. The dihydrochloride salt form indicates good aqueous solubility.
Proposed RP-HPLC Method
Based on the physicochemical properties of the analyte, a reversed-phase HPLC method is proposed. RP-HPLC is well-suited for the analysis of polar compounds.[12][13]
Chromatographic Conditions
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase suitable for retaining the analyte through hydrophobic interactions. The specified dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The low pH (around 2) ensures the primary amine is consistently protonated, leading to improved peak shape and retention. TFA also acts as an ion-pairing agent, further enhancing retention of the polar amine.[12] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[8] |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient elution is employed to ensure the elution of the polar analyte with good peak shape and to separate it from potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (preliminary), with Diode Array Detector (DAD) for optimization | Thiazole-containing compounds typically exhibit UV absorbance. A DAD allows for the determination of the absorbance maximum for optimal sensitivity.[5][10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Rationale for Method Development Choices
The selection of a C18 column with an acidic mobile phase is a strategic choice for analyzing a polar, basic compound like this compound. The low pH of the mobile phase suppresses the interaction of the protonated amine with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[8] The use of a gradient allows for the effective separation of the analyte from potential impurities that may have different polarities.
Detailed Application Protocols
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
C18 analytical column (250 mm x 4.6 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade water, acetonitrile, and trifluoroacetic acid.
-
Reference standard of this compound.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Filter and degas.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the Working Standard Solution six times.
-
Calculate the tailing factor, theoretical plates, and the RSD for peak area and retention time.
Assay Validation Protocol
The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]
Specificity (Stability-Indicating)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Forced Degradation Studies: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[5][14][15] Stress conditions should be applied to the analyte to induce degradation of approximately 10-30%.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
Protocol:
-
Prepare samples under each of the stress conditions.
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.
-
Perform peak purity analysis using the DAD to confirm that the analyte peak is pure and not co-eluting with any degradants.
dot graph TD { A[Start: Specificity Validation] --> B{Forced Degradation Studies}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{HPLC Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I{Peak Purity Analysis}; I --> J[End: Method is Specific];
} caption: Workflow for Specificity Validation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Protocol: Analyze six replicate preparations of the Working Standard Solution (0.1 mg/mL) on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: RSD ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: RSD ≤ 2.0%.
dot graph LR { subgraph "Precision Validation" A[Precision] --> B[Repeatability]; A --> C[Intermediate Precision]; B --> D{Same Day, Analyst, Instrument}; C --> E{Different Day, Analyst, Instrument}; end
} caption: Components of Precision Validation.
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
Calculate DL and QL using the following equations:
-
DL = 3.3 × (σ / S)
-
QL = 10 × (σ / S) where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze the Working Standard Solution under each modified condition.
-
Evaluate the effect on the results (e.g., retention time, peak area, tailing factor).
Table 4: Robustness Parameters to be Varied
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% organic |
| pH of Mobile Phase A | ± 0.2 units |
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Summary of Validation Parameters and Acceptance Criteria
Table 5: Summary of Validation Characteristics
| Parameter | Acceptance Criteria |
| Specificity | No interference from degradants; peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | 50% to 150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| Detection Limit (DL) | To be determined. |
| Quantitation Limit (QL) | To be determined. |
| Robustness | No significant impact on results. |
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated environment, supporting drug development activities from early-stage characterization to final product quality control and stability testing. The stability-indicating nature of the assay is a critical feature, providing confidence in the purity and stability data generated.
References
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc.
- MedCrave. (2016).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Lead Sciences.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. AJRC.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions.
- ResearchGate. (2025). Recent analytical method developed by RP-HPLC.
- ResearchGate. (2025). The UV spectra of thiazole derivative 6a in ethanol and dioxane.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- PeerJ. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR. Sigma-Aldrich.
- ResearchGate. (2021). Normalized UV-Vis spectra of thiazole–azo dyes.
- LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- ResearchGate. (2016). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2.
- ResearchGate. (2021). UV–visible spectra of synthesized compounds 4(a-h).
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
- Farmacia Journal. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
- Niner Commons. (2019). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Der Pharma Chemica. (2018). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Der Pharma Chemica.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Welcome to the technical support guide for the synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information herein is structured in a practical question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental success.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached via a three-stage process. It begins with the construction of the 4-methylthiazole core, followed by the installation of the ethylamine side chain via reductive amination, and concludes with the formation of the stable dihydrochloride salt. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: General synthetic workflow.
Stage 1: Synthesis of 2-Acetyl-4-methylthiazole (Starting Material)
The most common route to the key intermediate, 2-acetyl-4-methylthiazole, involves a variation of the Hantzsch thiazole synthesis.[1][2] This stage is critical as the purity of this intermediate directly impacts the subsequent reductive amination.
Q1: My Hantzsch synthesis of 2-acetyl-4-methylthiazole is giving a very low yield. What are the common causes?
A1: Low yields in this step often stem from three primary areas: suboptimal reaction conditions, side reactions, or inefficient workup.
-
Suboptimal Conditions: The condensation of an α-haloketone with a thioamide can be sensitive. If the reaction is too slow, ensure the temperature is adequate (reflux is common). Conversely, excessive heat can lead to decomposition and tar formation. The reaction can sometimes become violent if run neat, so using a diluent like water or ethanol is advisable.[3]
-
Side Reactions: The formation of byproducts is a frequent issue. Under strongly acidic conditions, the regioselectivity of the cyclization can change, leading to isomeric impurities.[4] It is crucial to maintain control over the pH.
-
Workup & Purification: The product is often isolated as an oil after basification and extraction. Emulsion formation during the extraction is a common problem that can lead to significant product loss.[3] If an emulsion forms, adding brine or a small amount of a different solvent can help break it. Final purification by vacuum distillation is essential to remove non-volatile impurities.
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction, even after distillation. What could they be?
A2: The presence of multiple spots suggests either isomeric byproducts or decomposition. The thiazole ring itself is relatively stable, but the starting materials and intermediates may not be.[5]
-
Isomers: As mentioned, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole precursor.[4]
-
Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring with TLC. An excess of one reagent may be necessary to drive the reaction forward.
-
Self-Condensation: The α-haloketone (e.g., chloroacetone) can undergo self-condensation, especially under basic conditions, leading to complex polymeric material.
Stage 2: Reductive Amination
This is the core transformation to create the desired amine. It involves the reaction of 2-acetyl-4-methylthiazole with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine.
Caption: Reductive amination pathway.
Q3: My reductive amination is incomplete; I always have residual imine or starting ketone in my final product. How can I drive the reaction to completion?
A3: This is a classic challenge in reductive aminations. The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine for the reduction to be effective.
-
Water Removal: The formation of the imine releases water. This water can hydrolyze the imine back to the starting ketone.[6] Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can effectively remove this water and drive the equilibrium forward.
-
pH Control: Imine formation is typically catalyzed by mild acid.[7] A common practice is to use ammonium acetate, which acts as both the ammonia source and a buffer. The optimal pH is generally between 6 and 7. If the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If it's too high, there isn't enough acid to catalyze carbonyl activation.
-
Choice of Reducing Agent: A reducing agent that is selective for the imine over the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards the ketone at neutral or mildly acidic pH, allowing the imine to form before it is reduced.[8][9] Using a stronger reductant like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.[8]
Q4: Which reducing agent is best for this reaction? NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
A4: The choice depends on your specific reaction conditions, scale, and safety considerations. While all can work, they have distinct advantages and disadvantages.
| Reducing Agent | Pros | Cons | Recommended Conditions |
| NaBH₄ | Inexpensive, readily available. | Can reduce the starting ketone.[8] Requires careful, stepwise addition after imine formation. | Two-step process: form imine first, then add NaBH₄ at a lower temperature. |
| NaBH₃CN | Highly selective for imines over ketones at pH ~6-7.[8][10] Tolerant of protic solvents. | Highly toxic (releases HCN gas under strong acidic conditions). Requires careful quenching. | One-pot reaction in methanol with an acid catalyst (like acetic acid) to maintain pH.[7] |
| NaBH(OAc)₃ | Mild, selective, and non-toxic.[7] Effective for a wide range of substrates. | More expensive, can be moisture-sensitive. | One-pot reaction, often in aprotic solvents like 1,2-dichloroethane (DCE) or THF.[7] |
For this specific synthesis, sodium cyanoborohydride (NaBH₃CN) is a very common and effective choice due to its high selectivity, but sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, safer alternative.[8]
Protocol: Reductive Amination of 2-Acetyl-4-methylthiazole
-
To a solution of 2-acetyl-4-methylthiazole (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
-
In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 30°C.
-
Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate.
-
Workup: Carefully acidify the reaction mixture with dilute HCl to quench any remaining reducing agent (perform in a well-ventilated fume hood). Then, basify with NaOH solution until the pH is >10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base amine.
Stage 3: Dihydrochloride Salt Formation and Purification
The final step involves converting the purified free-base amine into its more stable and often crystalline dihydrochloride salt. Both the primary amine and the thiazole nitrogen are basic and will be protonated.[5][11]
Q5: I'm having trouble forming the dihydrochloride salt. It either oils out or gives a low yield. What am I doing wrong?
A5: Salt formation is a crystallization process, and success depends heavily on stoichiometry, solvent choice, and technique.
-
Stoichiometry is Key: You must add two full equivalents of HCl to form the dihydrochloride. Using only one equivalent will result in a mixture of mono- and di-hydrochloride salts, which can be difficult to crystallize. It can be advantageous to use a slight excess of HCl (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.[12]
-
Anhydrous Conditions are Preferred: Using aqueous HCl can be problematic as many hydrochloride salts have some solubility in water, leading to lower isolated yields.[12] Furthermore, the presence of water can sometimes promote oiling out rather than crystallization. The use of anhydrous HCl, either as a gas or as a solution in a dry solvent like diethyl ether or dioxane, is highly recommended.[13]
-
Solvent Selection: The ideal solvent is one in which the free-base amine is soluble, but the dihydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or diethyl ether. You can dissolve the free base in a minimal amount of a polar solvent (like ethanol) and then add a less polar co-solvent (like diethyl ether) to induce precipitation after adding HCl.
Q6: How do I handle anhydrous HCl safely?
A6: Anhydrous HCl is corrosive and requires care.
-
HCl gas: Bubbling HCl gas directly from a cylinder into your solution is effective but requires specialized equipment and careful monitoring.
-
Commercial Solutions: The most convenient method is to use commercially available solutions of HCl in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. These can be added slowly via a syringe.[13]
-
In Situ Generation: It is also possible to generate HCl in situ from reagents like trimethylsilyl chloride (TMSCl) upon the addition of an alcohol, which allows for precise stoichiometric control.[12]
Protocol: Dihydrochloride Salt Formation
-
Purify the crude [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine free base via column chromatography or distillation if necessary.
-
Dissolve the purified amine (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of HCl in ether or dioxane (2.1 eq) dropwise with vigorous stirring.
-
A precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.
-
Dry the resulting white to off-white solid under high vacuum to obtain the final this compound.[14]
References
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Allery Chemistry. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
-
Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2659. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- US Patent No. US20100204470A1. (2010). Method for salt preparation. Google Patents.
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Adam, W., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1465-1468. Retrieved from [Link]
-
Makowski, M., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Peptide Science, 21(9), 737-746. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Patel, N. B., et al. (2013). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2013, 897893. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
-
Venkatesh, P. (2018). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [PowerPoint slides]. Slideshare. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
AMyD. (n.d.). Reductive Amination // Acetylation Experiment 3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
HETEROCYCLES. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 20(8), 14336-14346. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. Retrieved from [Link]
-
Karegoudar, P., et al. (2008). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of the Korean Chemical Society, 52(4), 384-390. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 10(46), 27561-27572. Retrieved from [Link]
- CN Patent No. CN105348216A. (2016). Synthetic method for 2-acetyl thiazole. Google Patents.
- WO Patent No. WO2020128003A1. (2020). Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof. Google Patents.
-
PubMed. (1993). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Curso: 1506 | Organic Chemistry III (Lab) | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
- 11. m.youtube.com [m.youtube.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing the Synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Welcome to the technical support guide for the synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This resource is designed for researchers, chemists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and provide actionable solutions to improve your synthetic yield and product purity.
F.A.Q. Section: Quick Solutions to Common Problems
Q1: My Hantzsch thiazole synthesis step is resulting in a low yield of the 4-methyl-1,3-thiazole core. What are the likely causes?
A1: Low yields in the Hantzsch synthesis are often traced back to three primary factors: reagent quality, reaction temperature, and work-up procedure. Thioamides, such as thioacetamide, are susceptible to hydrolysis, so ensure you are using a freshly opened or properly stored reagent. The condensation reaction is often exothermic; maintaining a controlled temperature, typically between 80-100 °C, is crucial to prevent side-product formation. During work-up, incomplete neutralization or extraction can lead to significant product loss.
Q2: I am observing the formation of significant byproducts during the introduction of the ethyl side chain. How can I minimize these?
A2: The formation of byproducts during the alkylation or acylation at the C2 position of the thiazole ring is a common issue. If you are using a lithiation-based approach, ensure your reaction is conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere). The temperature for lithiation is critical and should be maintained low, typically around -78 °C, to prevent decomposition of the lithiated intermediate. When performing a reductive amination of a ketone precursor, the choice of reducing agent and control of pH are paramount to favor the desired imine reduction over side reactions.
Q3: My final dihydrochloride salt is difficult to crystallize or appears oily. What can I do?
A3: Oily products or difficulty in crystallization of the dihydrochloride salt often points to the presence of impurities or residual solvent. Ensure the free amine has been thoroughly purified, for instance by column chromatography, before the salt formation step. The choice of solvent for salt formation is also critical; a common method is to dissolve the purified amine in a dry solvent like isopropanol or ethanol, followed by the slow addition of a solution of HCl in the same solvent or gaseous HCl. If an oil persists, try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Troubleshooting Guide: A Deeper Dive into Synthetic Challenges
Part 1: Synthesis of the 4-Methyl-1,3-thiazole Core
The Hantzsch thiazole synthesis is a cornerstone for creating the thiazole ring. However, its success hinges on careful control of reaction parameters.
Problem: Low Conversion of Starting Materials
-
Plausible Cause: Insufficient reaction time or temperature. While excessive heat can degrade the product, an insufficient temperature will result in a sluggish reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a modest increase in temperature (e.g., in 5-10 °C increments) or extending the reaction time may drive it to completion. Ensure your starting materials, particularly the α-haloketone, have not degraded upon storage.
Problem: Formation of Dark, Tarry Byproducts
-
Plausible Cause: Polymerization or decomposition of the thioamide or α-haloketone starting materials at elevated temperatures.
-
Solution: Maintain strict temperature control. The use of a temperature-controlled heating mantle and an overhead stirrer to ensure even heat distribution is recommended. A slower, portion-wise addition of one reagent to the other can also help to manage the exotherm of the reaction.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol | Good solubility for both reactants and facilitates a homogenous reaction mixture. |
| Temperature | 80-100 °C | Optimal temperature range to ensure a reasonable reaction rate without significant decomposition of reactants or products. |
| Reaction Time | 2-6 hours | Typically sufficient for the reaction to proceed to completion. Monitoring by TLC is advised to determine the optimal endpoint. |
| Stoichiometry | ~1:1 (Thioamide:Haloketone) | A slight excess of the more stable reagent can be used to drive the reaction, but a large excess should be avoided to simplify purification. |
Part 2: Introduction of the Ethylamine Side-Chain
A common and effective method to introduce the ethylamine side-chain is through the reductive amination of a 2-acetyl-4-methyl-1,3-thiazole precursor.
Problem: Low Yield in the Reductive Amination Step
-
Plausible Cause: Inefficient imine formation or reduction. The pH of the reaction medium is critical for imine formation. The choice of reducing agent also plays a significant role.
-
Solution: The reaction should be mildly acidic (pH 4-6) to facilitate imine formation without causing significant hydrolysis of the imine intermediate. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less toxic and can be used in a one-pot procedure.
Experimental Protocol: Reductive Amination
-
Dissolve 2-acetyl-4-methyl-1,3-thiazole and an excess of the amine source (e.g., ammonium acetate or an ammonia solution) in a suitable solvent such as methanol or dichloromethane.
-
Adjust the pH of the mixture to 4-6 using a mild acid like acetic acid.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Part 3: Final Salt Formation and Purification
The final step of converting the free amine to its dihydrochloride salt is crucial for stability and handling.
Problem: Product is a Hygroscopic Solid
-
Plausible Cause: The presence of residual water or other protic solvents can lead to a hygroscopic product. The dihydrochloride salt itself can also have some affinity for water.
-
Solution: Ensure all solvents used for the salt formation and subsequent washing are anhydrous. After filtration, the solid product should be dried under high vacuum for an extended period to remove any trapped solvent or moisture. Storing the final product under an inert atmosphere can also prevent moisture uptake.
Workflow for Synthesis and Purification
Caption: Overall synthetic workflow for this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
Technical Support Center: Analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Welcome to the technical support center for the analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges. The information herein is synthesized from established analytical practices for analogous compounds and is intended to serve as a robust starting point for your method development and validation.
I. High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds. Due to the basic nature of the primary amine and the presence of the thiazole ring, specific challenges can arise during the analysis of this compound.
Frequently Asked Questions (FAQs) - HPLC
Question 1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.
-
Causality: At acidic to neutral pH, the primary amine will be protonated, carrying a positive charge. Residual silanol groups on the C18 column are deprotonated and negatively charged, leading to strong ionic interactions that cause the analyte to "drag" along the stationary phase, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing the ionic interactions with the protonated amine.[1]
-
Use of an Amine Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing. A typical concentration is 0.1% (v/v).
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase. These columns are specifically designed to minimize silanol interactions.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Example HPLC Method for a Structurally Similar Compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Question 2: My retention time is drifting between injections. What should I investigate?
Answer: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
-
Key Considerations:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase, especially with gradient elution, can cause drift. Ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.
-
Question 3: I am developing a stability-indicating method. What are the key considerations for forced degradation studies?
Answer: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[2][3][4][5][6] Forced degradation studies are essential to generate these potential degradants.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80-100 °C for 24-48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
-
-
Method Development: After subjecting the compound to these stress conditions, analyze the samples using your HPLC method. The goal is to achieve baseline separation between the parent compound and all degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The dihydrochloride salt form can present unique challenges in sample preparation and spectral interpretation.
Frequently Asked Questions (FAQs) - NMR
Question 1: I am having trouble dissolving my dihydrochloride salt in common NMR solvents like CDCl₃. What are my options?
Answer: Dihydrochloride salts often have poor solubility in non-polar solvents.
-
Solvent Selection:
-
Polar Protic Solvents: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices for dissolving amine salts.
-
Aprotic Polar Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) is also a good option and has the advantage of not exchanging with labile protons.
-
Question 2: In my ¹H NMR spectrum in D₂O, I don't see the signals for the amine (NH₃⁺) and the thiazolium (if protonated) protons. Why is this?
Answer: In D₂O, labile protons (protons attached to heteroatoms like N, O, S) will exchange with the deuterium from the solvent. This results in the disappearance of their signals from the ¹H NMR spectrum.
-
To observe labile protons: Use a non-exchangeable solvent like DMSO-d₆. In DMSO-d₆, you should be able to observe the broad signal for the -NH₃⁺ protons.
Question 3: How does the protonation state affect the ¹H NMR chemical shifts?
Answer: The protonation of the amine group to form the ammonium salt (-NH₃⁺) and potentially the thiazole nitrogen will cause a significant downfield shift (to a higher ppm value) of the adjacent protons.
-
Expected Chemical Shift Changes:
-
The methine proton (-CH-) and the ethyl protons (-CH₂CH₃) adjacent to the amine will be deshielded and shift downfield compared to the free base.
-
The protons on the thiazole ring may also shift downfield due to the electron-withdrawing effect of the protonated amine and potential protonation of the thiazole nitrogen.
-
III. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of this compound.
Frequently Asked Questions (FAQs) - MS
Question 1: What is the expected molecular ion in the mass spectrum for this compound?
Answer: In a typical electrospray ionization (ESI) mass spectrum in positive ion mode, you would expect to see the molecular ion of the free base, [M+H]⁺. The two chloride counter-ions will not be part of the covalent structure of the detected ion.
-
Calculation:
-
Molecular Formula of free base: C₆H₁₀N₂S
-
Monoisotopic Mass of free base: 142.0565
-
Expected [M+H]⁺: m/z 143.0643
-
Question 2: What are the characteristic fragmentation patterns for thiazole-containing compounds?
Answer: Thiazole rings have characteristic fragmentation pathways that can aid in structure confirmation.[7]
-
Common Fragmentation Pathways:
-
Cleavage of the ethylamine side chain: Loss of the ethylamine group is a likely fragmentation pathway.
-
Ring Cleavage: The thiazole ring itself can fragment. Common losses include the neutral loss of HCN or CH₃CN.
-
-
Fragmentation Logic Diagram:
Caption: Potential fragmentation pathways for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine.
Question 3: I am not getting a good signal in my ESI-MS. What can I do?
Answer: Poor signal in ESI-MS can be due to a variety of factors.
-
Troubleshooting Tips:
-
Solvent System: Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphates.
-
Analyte Concentration: The optimal concentration for ESI-MS is typically in the low µg/mL to ng/mL range. High concentrations can lead to ion suppression.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature.
-
Sample Purity: High levels of salts or other impurities can suppress the ionization of your analyte.
-
References
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31633-31653. Available at: [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
- Upadhayaya, R. S., et al. (2012). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 7(2), e30392.
- Abdel-Wahab, B. F., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules, 28(23), 7808.
- Abdel-Wahab, B. F., et al. (2023).
- Esim, O., & Savaser, A. (2019). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. FABAD Journal of Pharmaceutical Sciences, 44(2), 123-132.
-
ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
- Jain, D., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 382-387.
- Patel, Y., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences and Research, 4(2), 754-760.
-
ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminobenzothiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Begić, S., et al. (2019). Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations. Acta Pharmaceutica, 69(2), 249-259.
- Patel, P., & Captain, A. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(4), 337-342.
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]
Sources
- 1. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. turkjps.org [turkjps.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. japsonline.com [japsonline.com]
- 5. Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of LC-MS Conditions for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Welcome to the technical support center for the LC-MS analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth procedural guidance. Our goal is to empower you to overcome common analytical challenges and develop robust, reliable LC-MS methods for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound.
Q1: Why am I observing poor peak shape, specifically peak tailing, for my analyte?
A1: Peak tailing is a frequent issue for basic compounds like [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine. The primary cause is the interaction of the protonated amine with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak. To mitigate this, consider using a modern, high-purity silica column with end-capping or switching to a mobile phase with a pH that suppresses this interaction.
Q2: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode?
A2: The compound is supplied as a dihydrochloride salt (MW = 215.14 g/mol ). In solution, this salt dissociates, and the free base (MW = 142.22 g/mol ) becomes available for ionization. In positive ion mode electrospray ionization (ESI+), you should expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 143.23.
Q3: Should I use an acidic or basic mobile phase for my analysis?
A3: Both acidic and basic mobile phases can be effective, and the optimal choice depends on your specific separation needs. An acidic mobile phase (e.g., with 0.1% formic acid) will ensure the primary amine is protonated, which can be beneficial for ESI sensitivity. However, it may exacerbate peak tailing on some columns. A basic mobile phase (e.g., with ammonium hydroxide to pH 9-10) will neutralize the primary amine, which can significantly improve peak shape and retention on suitable columns (e.g., hybrid-silica or polymer-based C18).
Q4: My analyte has low retention on a C18 column. How can I improve it?
A4: [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a relatively polar compound, which can lead to poor retention on traditional C18 columns. To increase retention, you can:
-
Decrease the organic content of your mobile phase.
-
Use a column with a different stationary phase chemistry , such as one designed for polar compounds or a phenyl-hexyl column.
-
Switch to a high-pH mobile phase , which can increase retention of the neutral form of the basic analyte.
Q5: How does the dihydrochloride salt form affect my analysis and quantification?
A5: The dihydrochloride salt form primarily influences the compound's solubility and molecular weight. When preparing stock solutions, ensure the salt is fully dissolved. For quantification, it is crucial to be consistent. If you prepare your calibration standards using the dihydrochloride salt, your results will be in terms of the salt. If you need to report the concentration of the free base, you must apply a correction factor based on the molecular weights (Free Base MW / Dihydrochloride Salt MW = 142.22 / 215.14 ≈ 0.661).
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary interactions with column silanols. | 1. Add a buffer to your mobile phase: Use ammonium formate or ammonium acetate (10-20 mM) in both aqueous and organic phases to compete with the analyte for active sites. 2. Switch to a high-pH stable column and mobile phase: This neutralizes the amine, minimizing silanol interactions. 3. Use a column with advanced end-capping or a hybrid particle technology: These columns have fewer accessible silanol groups. |
| Column Overload. | 1. Inject a lower concentration of your analyte: If the peak shape improves, you are likely overloading the column. 2. Increase the column inner diameter or length to increase sample capacity. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | 1. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions. A high percentage of organic solvent in your sample can cause the analyte to move through the top of the column too quickly. |
| Column degradation (void). | 1. Reverse flush the column (if permissible by the manufacturer). 2. Replace the column if the problem persists. |
Issue 2: Low Sensitivity / Poor Ionization
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low Signal Intensity | Suboptimal mobile phase pH for ionization. | 1. Optimize the mobile phase pH: For ESI+, an acidic mobile phase (e.g., 0.1% formic acid) is generally a good starting point as it promotes protonation. 2. Experiment with different mobile phase additives: Acetic acid or ammonium formate can sometimes provide better ionization than formic acid. |
| Inefficient desolvation in the MS source. | 1. Optimize source parameters: Increase the gas temperature and flow rate to aid in the evaporation of the mobile phase. 2. Adjust the nebulizer pressure to ensure a fine spray. | |
| Ion suppression from matrix components. | 1. Improve chromatographic separation: Ensure the analyte is not co-eluting with interfering species from the sample matrix. 2. Implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Issue 3: Poor Reproducibility (Retention Time Shifts)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Shifting Retention Times | Inadequate column equilibration. | 1. Increase the column equilibration time between injections, especially when running gradients. A minimum of 10 column volumes is recommended. |
| Mobile phase composition drift. | 1. Prepare fresh mobile phase daily. 2. Ensure proper mixing of mobile phase components. | |
| Column temperature fluctuations. | 1. Use a column oven to maintain a stable temperature. |
Part 3: Experimental Protocols & Method Development
This section provides a logical workflow for developing a robust LC-MS method from scratch.
Workflow for LC-MS Method Development
Caption: LC-MS Method Development Workflow.
Step 1: Analyte Characterization and Stock Solution Preparation
-
Compound Information:
-
Name: this compound
-
CAS No: 1332530-42-3[1]
-
Molecular Formula: C₆H₁₂Cl₂N₂S[1]
-
Molecular Weight (Dihydrochloride Salt): 215.14 g/mol [1]
-
Molecular Weight (Free Base): 142.22 g/mol
-
Predicted pKa: The primary amine is expected to have a pKa in the range of 9-10.5, typical for similar small molecule amines.
-
Solubility: As a dihydrochloride salt, it is expected to be soluble in water, methanol, and DMSO.
-
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the dihydrochloride salt.
-
Dissolve in a suitable solvent, such as methanol or a 50:50 mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Store the stock solution at 2-8 °C, protected from light.
-
Step 2: Mass Spectrometry Optimization
-
Direct Infusion:
-
Prepare a working solution of the analyte at approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure) to maximize the signal for the [M+H]⁺ ion at m/z 143.23.
-
-
MS/MS Fragmentation and MRM Selection:
-
Perform a product ion scan on the precursor ion (m/z 143.23).
-
Identify stable and abundant product ions. Based on the structure, fragmentation is likely to occur via cleavage of the ethylamine side chain.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM) for robust quantification and confirmation.
-
| Parameter | Suggested Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 143.23 |
| Product Ions (Q3) | To be determined experimentally |
| Collision Energy | Scan a range (e.g., 10-40 eV) to find the optimum for each transition. |
Step 3: Liquid Chromatography Optimization
The goal is to achieve a symmetrical peak shape, adequate retention, and separation from any interfering components.
Caption: LC Troubleshooting and Optimization Logic.
Recommended Starting Conditions:
| Parameter | Condition A (Acidic) | Condition B (Basic) |
| Column | High-purity C18, 2.1 x 50 mm, <3 µm | pH-stable C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 10 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 1-5 µL | 1-5 µL |
| Initial Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
Rationale for Choices:
-
Column: A short, narrow-bore column with small particles provides good efficiency and sensitivity while minimizing run times.
-
Mobile Phase: Formic acid is a standard choice for ESI+ as it is volatile and aids protonation. Ammonium bicarbonate at high pH is also volatile and provides excellent peak shape for basic compounds by neutralizing them.
-
Temperature: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
By systematically following these guidelines, researchers can effectively troubleshoot issues and develop a robust and reliable LC-MS method for the analysis of this compound.
References
-
Lead Sciences. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. [Link]
Sources
Technical Support Center: Synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Welcome to the technical support guide for the synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, mechanistically-grounded solutions to minimize side product formation and maximize the yield and purity of your target compound.
Overview of the Synthetic Pathway
The synthesis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is typically achieved via a two-stage process. The first stage involves the construction of the key intermediate, 2-acetyl-4-methylthiazole, commonly through a Hantzsch thiazole synthesis. The second stage is the conversion of this ketone intermediate into the desired primary amine via reductive amination.[1] Each stage presents unique challenges and potential for side product formation, which this guide will address.
Caption: High-level overview of the two-stage synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Part 1: Synthesis of 2-Acetyl-4-methylthiazole Intermediate
The robustness of this initial step is critical, as impurities generated here can be difficult to remove and may interfere with the subsequent reductive amination.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield and a complex mixture of products. What are the most likely causes?
A1: Low yields in the Hantzsch synthesis often stem from three primary factors: starting material quality, reaction conditions, and pH control.[2]
-
Causality: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[3] The reaction's success depends on the nucleophilicity of the thioamide's sulfur atom and the electrophilicity of the α-haloketone. Side reactions can occur if the starting materials are impure or if conditions promote decomposition.[2]
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Use freshly purified thioamide and α-haloketone. Impurities can lead to unwanted side reactions.
-
Optimize Temperature: While heating is often necessary, excessive temperatures can cause decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability. If no product is forming at room temperature, gradually increase the heat.[2]
-
Control pH: The reaction is sensitive to pH. Strongly acidic conditions can promote unwanted isomer formation, while strongly basic conditions can degrade the α-haloketone. The reaction is typically performed under neutral or slightly basic conditions to favor the desired product.[2]
-
Solvent Choice: While alcohols like ethanol are common, aprotic solvents such as DMF can sometimes improve yields.[2]
-
Q2: I've isolated an isomeric impurity alongside my desired 2-acetyl-4-methylthiazole. What is it and how can I prevent its formation?
A2: A common side reaction in Hantzsch synthesis is the formation of a 2-imino-2,3-dihydrothiazole isomer, especially when using N-monosubstituted thioureas.[2] While 2-acetyl-4-methylthiazole synthesis often starts with thioacetamide, analogous regioselectivity issues can arise depending on the precise substrates and conditions.
-
Causality: The regioselectivity of the final cyclization step is influenced by the protonation state of the intermediates. Acidic conditions can sometimes alter the cyclization pathway.
-
Preventative Measures:
-
Maintain Neutral to Basic pH: To favor the desired amino isomer which tautomerizes to the thiazole, ensure the reaction medium is neutral or slightly basic. The use of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[2]
-
Monitor Reaction Closely: Prolonged reaction times, even in a neutral medium, could potentially lead to isomerization. Stop the reaction once TLC or LC-MS analysis shows that the formation of the desired product has maximized.
-
Part 2: Reductive Amination of 2-Acetyl-4-methylthiazole
This step is where the most challenging side products often appear. The key is to favor the reduction of the intermediate imine over the starting ketone and to prevent further reaction of the product amine.
Caption: Competing reaction pathways during reductive amination.
Q3: My final product is contaminated with a significant amount of the alcohol by-product, 1-(4-methylthiazol-2-yl)ethanol. How can I avoid this?
A3: This is the most common side reaction, arising from the direct reduction of the starting ketone. The solution lies in selecting a reducing agent that is more reactive towards the protonated imine intermediate than the ketone.
-
Causality: Common reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[4] If the rate of ketone reduction is comparable to or faster than the rate of imine formation and reduction, a significant amount of the alcohol side product will be formed.
-
Recommended Solution: Switch to a more selective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for reductive aminations. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing imines and iminium ions in situ, while being much less reactive towards ketones and aldehydes.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for the imine, especially under weakly acidic conditions (pH 6-7) where the imine is protonated and thus more electrophilic.[5] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.
-
Comparative Data for Reducing Agents
| Reducing Agent | Selectivity | Typical Conditions | Side Product Profile | Reference |
| Sodium Borohydride (NaBH₄) | Low (Ketone & Imine) | Methanol, Ethanol | High potential for alcohol formation | [4] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (Imine > Ketone) | Methanol, pH ~6-7 | Low alcohol formation; cyanide toxicity concern | [5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High (Imine > Ketone) | Dichloromethane (DCM), Dichloroethane (DCE) | Very low alcohol formation; generally preferred | [5] |
Q4: I'm observing an impurity with a higher molecular weight than my target amine. I suspect it's a secondary amine from over-alkylation. How can I prevent this?
A4: The formation of a secondary amine is a classic side product in reductive amination, especially when synthesizing primary amines.[5] It occurs when the newly formed primary amine product acts as a nucleophile, attacking another molecule of the ketone (or imine intermediate).
-
Causality: The product primary amine is nucleophilic and can compete with the ammonia source (e.g., ammonia, ammonium acetate) in reacting with the starting ketone. This forms a secondary imine, which is then reduced to the secondary amine side product.
-
Preventative Measures:
-
Use a Large Excess of the Nitrogen Source: The most effective way to minimize over-alkylation is to use a large stoichiometric excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This ensures that the concentration of ammonia is significantly higher than the concentration of the product amine, kinetically favoring the formation of the primary imine.
-
Control Stoichiometry: Ensure the ketone is the limiting reagent. Adding the reducing agent portion-wise can also help maintain a low concentration of the primary amine product at any given time.
-
Q5: My reaction seems to stall, and I have residual imine intermediate in my final product. How do I drive the reaction to completion?
A5: The presence of unreacted imine indicates that the reduction step is incomplete.[4]
-
Causality: This can be due to insufficient reducing agent, deactivation of the reducing agent by the solvent or ambient moisture, or non-optimal pH.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Hydride-based reducing agents react with water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., increase from 1.2 eq. to 1.5-2.0 eq.).
-
Optimize pH: For reagents like NaBH₃CN, the reduction is fastest under mildly acidic conditions where the imine is protonated. Adding a small amount of acetic acid can catalyze both imine formation and its subsequent reduction.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC/LC-MS. If the reaction has stalled, a modest increase in temperature or allowing it to stir longer may be necessary to achieve full conversion.
-
Optimized Experimental Protocols
The following protocols are designed to minimize the side products discussed above.
Protocol 1: Optimized Reductive Amination
This protocol uses sodium triacetoxyborohydride to minimize alcohol formation and a large excess of ammonium acetate to prevent over-alkylation.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-acetyl-4-methylthiazole (1.0 eq.).
-
Solvent & Amine Source: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the ketone. Add ammonium acetate (5-10 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20-30 minutes. The reaction may be slightly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting ketone and imine intermediate have been consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography or by forming the dihydrochloride salt. To form the salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the desired this compound salt.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link][3]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][7]
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Acetyl-4-methylthiazole. Retrieved from [Link][8]
-
The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][1]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link][4]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. chemeo.com [chemeo.com]
addressing stability issues of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride in solution
Welcome to the technical support center for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power and ability to minimize hydrolytic degradation. For aqueous buffers, it is crucial to control the pH and use freshly prepared solutions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Thiazole-containing compounds can be susceptible to hydrolysis under both strongly acidic and alkaline conditions.[1] While specific data for this compound is limited, related thiazole derivatives show increased stability in weakly acidic conditions (pH 3-5).[1] It is advisable to perform a pH stability profile for your specific application to determine the optimal range.
Q3: What are the visible signs of degradation in my solution?
A3: Degradation of this compound in solution may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Color change: A shift to a yellow or brown hue can indicate the formation of degradation products.
-
Precipitation: The formation of insoluble materials may suggest that the parent compound or its degradants are crashing out of solution.
-
Haze or turbidity: A cloudy appearance can indicate the onset of precipitation or the formation of colloidal aggregates.
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize stability, solutions should be stored at low temperatures, protected from light.[2] For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can prevent repeated freeze-thaw cycles, which can accelerate degradation. Always use tightly sealed containers to prevent solvent evaporation and contamination.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical properties.
Issue 1: I'm observing a progressive loss of biological activity from my stock solution over a few days, even when stored at 4°C.
-
Potential Cause: Hydrolytic Degradation
-
Explanation: The thiazole ring, a core structure in your compound, can be susceptible to hydrolytic cleavage, especially in aqueous media at neutral or near-neutral pH.[4] This process can lead to the formation of inactive byproducts, thus reducing the effective concentration of the active compound.
-
-
Recommended Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions immediately before each experiment.[4]
-
Optimize pH: If your experimental buffer permits, consider adjusting the pH to a slightly acidic range (pH 3-5), where thiazole derivatives tend to exhibit greater stability.[1]
-
Aprotic Solvents for Stock: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO and dilute into your aqueous assay buffer just before use. This minimizes the compound's exposure time to aqueous conditions.
-
Issue 2: My HPLC analysis shows multiple unexpected peaks that increase over time.
-
Potential Cause: Oxidative and/or Photodegradation
-
Explanation: Thiazole derivatives can be sensitive to both oxidation and photodegradation.[2][5] Exposure to atmospheric oxygen or ambient light, particularly UV radiation, can trigger degradation pathways, leading to a complex mixture of byproducts. The presence of aryl rings as substituents can make a compound more susceptible to photodegradation.[5]
-
-
Recommended Solutions:
-
Degas Buffers: Before preparing your solutions, degas all aqueous buffers to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution.
-
Light Protection: Prepare and handle solutions in a dark room or use amber-colored vials to protect them from light.[2][5] Wrap experimental setups (e.g., flasks, bioreactors) in aluminum foil.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere of nitrogen or argon.[6]
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 215.14 g/mol )[6]
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh out 2.15 mg of the compound and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the stability of your compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm (or as determined by UV scan)[7] |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 20 minutes |
Procedure:
-
Sample Preparation: Dilute your stock solution to a final concentration of 50 µM in the initial mobile phase conditions (95% A: 5% B).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The parent compound should elute as a sharp, well-defined peak.
-
Monitoring Degradation: To assess stability, inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours) after incubation under specific stress conditions (e.g., elevated temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visual Guides
Degradation Troubleshooting Workflow
Caption: Troubleshooting decision tree for stability issues.
Potential Hydrolytic Degradation Pathway
Caption: Simplified schematic of potential hydrolytic degradation.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 567-575. Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(35), 7805-7813. Available at: [Link]
-
Ahmad, I., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 23(11), 2877. Available at: [Link]
-
Lead Sciences. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Lead Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride - Lead Sciences [lead-sciences.com]
- 7. researchgate.net [researchgate.net]
From the desk of a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals to refine and troubleshoot the analytical methods for the separation of Ritonavir and its process-related impurities and degradation products.
This technical support center is designed to be a dynamic resource, moving beyond rigid protocols to offer in-depth scientific explanations and practical, field-proven solutions to common challenges encountered during the HPLC and UPLC analysis of Ritonavir.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the analytical method development and validation for Ritonavir and its impurities.
Q1: What are the primary challenges in developing a robust HPLC method for Ritonavir and its impurities?
A1: The primary challenges stem from the structural similarity of some impurities to the parent Ritonavir molecule, leading to co-elution or poor resolution. Furthermore, Ritonavir is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, resulting in a complex mixture of degradants that need to be effectively separated and quantified.[1][2][3] Achieving a balance between adequate resolution, reasonable run time, and good peak symmetry for all components is a key challenge.
Q2: How do I choose the optimal stationary phase for Ritonavir analysis?
A2: For the separation of Ritonavir and its impurities, a C18 column is generally the most effective and widely used stationary phase.[4][5][6] Computational studies have also indicated that C18 columns provide better simultaneous analysis of Ritonavir and its co-formulated drugs compared to C8 or cyano columns.[4] The choice of a specific C18 column can be further refined based on:
-
Endcapping: To minimize peak tailing for basic compounds like Ritonavir, a well-endcapped C18 column is recommended.
-
Particle Size: For higher efficiency and faster analysis, columns with smaller particle sizes (e.g., sub-2 µm for UPLC or 3-5 µm for HPLC) are preferred.[5]
-
Polar-Embedded Phases: These can offer alternative selectivity and improved peak shape for polar impurities.
Q3: What is the significance of mobile phase pH in the analysis of Ritonavir?
A3: The pH of the mobile phase is a critical parameter influencing the retention time and peak shape of Ritonavir and its impurities. Ritonavir has a basic pKa value, and controlling the mobile phase pH is essential to ensure consistent ionization and, consequently, reproducible retention.[7] A mobile phase pH of around 3.0 to 3.5 is commonly used to achieve good peak shape and resolution.[7]
Q4: What are the common degradation pathways for Ritonavir?
A4: Ritonavir is known to degrade under various stress conditions. Understanding these pathways is crucial for identifying potential impurities.
-
Hydrolysis (Acidic and Basic): Ritonavir is susceptible to hydrolytic cleavage of its carbamate and urea moieties.[1]
-
Oxidation: While some studies suggest Ritonavir is relatively stable to oxidation, others have identified oxidative degradation products.
-
Photolysis: Exposure to light can also lead to the formation of degradation products.
A visual representation of the primary degradation pathways is provided below.
Caption: Ritonavir Degradation Pathways
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC/UPLC analysis of Ritonavir and its impurities.
Peak Shape Problems
Issue: Peak Tailing of the Ritonavir Peak
-
Symptom: The Ritonavir peak exhibits an asymmetrical shape with a trailing edge.
-
Causality:
-
Secondary Silanol Interactions: Ritonavir, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimal for keeping Ritonavir in a single ionic state can contribute to peak tailing.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting Peak Tailing
Issue: Poor Resolution Between Ritonavir and a Known Impurity
-
Symptom: The peaks for Ritonavir and a specific impurity are not baseline separated.
-
Causality:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio or the buffer concentration may not be providing sufficient selectivity.
-
Inadequate Column Chemistry: The chosen stationary phase may not have the right chemical properties to differentiate between the two closely eluting compounds.
-
Flow Rate Too High: A high flow rate can lead to band broadening and reduced resolution.
-
-
Refinement Strategies:
-
Mobile Phase Optimization:
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a ternary mixture to alter selectivity.
-
-
Column Selection:
-
Consider a C18 column from a different manufacturer as subtle differences in silica chemistry can impact selectivity.
-
Evaluate a column with a different particle size or length to increase efficiency.
-
-
Flow Rate Adjustment: Decrease the flow rate to allow for better mass transfer and improved resolution.
-
Retention Time Variability
Issue: Shifting Retention Times for Ritonavir and Impurities
-
Symptom: The retention times of the peaks vary between injections or analytical runs.
-
Causality:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention.
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Column Equilibration: Insufficient column equilibration time before starting the analytical run.
-
-
Preventative Measures and Solutions:
-
Mobile Phase Preparation: Ensure accurate and precise preparation of the mobile phase. Use a bottle cap that minimizes evaporation.
-
Column Thermostatting: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Equilibration Protocol: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the first sample. A good practice is to monitor the baseline until it is stable.
-
Section 3: Experimental Protocols & Data
This section provides a starting point for method development and a comparison of different chromatographic conditions reported in the literature.
Recommended Starting HPLC Method Parameters
This protocol is a robust starting point for the separation of Ritonavir and its impurities. Further optimization may be required based on the specific impurities of interest and the HPLC system being used.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start with a mobile phase composition of 70% A and 30% B.
-
Linearly increase to 80% B over 20 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ritonavir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Comparative Table of Chromatographic Conditions
The following table summarizes various reported HPLC and UPLC conditions for the analysis of Ritonavir and its impurities, providing a quick reference for method development.
| Parameter | Method 1 (HPLC) | Method 2 (UPLC)[5] | Method 3 (HPLC)[7] |
| Column | C18, 250 x 4.6 mm, 5 µm | Zorbax Bonus C18, 150 x 2.1 mm, 1.8 µm | Xbridge C18, 250 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 | 0.02 M Ammonium acetate | Potassium dihydrogen phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (30:70) | Acetonitrile:Methanol (50:10) |
| Flow Rate | 1.2 mL/min | 0.22 mL/min | 1.1 mL/min |
| Detection | 235 nm | 240 nm | 220 nm |
| Elution Mode | Isocratic | Gradient | Isocratic |
Section 4: References
-
A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (n.d.). RJPN. Retrieved January 20, 2026, from [Link]
-
A newly validated HPLC method development for simultaneous estimation of ritonavir and lopinavir. (2015, July 28). Slideshare. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation. (n.d.). PharmaInfo. Retrieved January 20, 2026, from [Link]
-
Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations. (2023, January 4). PubMed. Retrieved January 20, 2026, from [Link]
-
(PDF) Validated Stability-Indicating HPLC and HPTLC Methods for the Determination of Ritonavir in Bulk Powder and in Capsules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
"Quantitative Analysis of Ritonavir Tablets by RP-HPLC". (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved January 20, 2026, from [Link]
-
Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 20, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE QUANTIFICATION OF RITONAVIR IN PHARMACEUTICALS, A COMPARATIVE EVALUATION. (n.d.). Bulletin of the Chemical Society of Ethiopia. Retrieved January 20, 2026, from [Link]
-
RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. (2018, January 10). Remedy Publications LLC. Retrieved January 20, 2026, from [Link]
-
LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tailoring two white chromatographic platforms for simultaneous estimation of ritonavir-boosted nirmatrelvir in their novel pills: degradation, validation, and environmental impact studies. (2023, September 6). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Force Degradation Study of Ritonavir by RP-HPLC Method. (2024, August 21). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Force Degradation Study of Ritonavir by RP-HPLC Method. (2024, August 5). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. ajol.info [ajol.info]
- 7. remedypublications.com [remedypublications.com]
enhancing the resolution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride from other compounds
Technical Support Center: Resolution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine
Introduction
Welcome to the technical support guide for the chiral resolution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, a critical chiral intermediate in the synthesis of various pharmaceutically active compounds, notably Mirabegron.[1][2] The separation of its racemic mixture into individual enantiomers is a pivotal step that dictates the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and detailed protocols to overcome common challenges encountered during the resolution process. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for resolving racemic [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine?
There are three primary strategies for chiral resolution:
-
Classical Diastereomeric Salt Crystallization: This is the most common and industrially scalable method. It involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[3][5]
-
Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[6] It is highly effective for both analytical-scale enantiomeric excess (e.e.) determination and preparative-scale separations.[6][7]
-
Enzymatic Resolution: This method uses an enzyme to selectively acylate or deacylate one enantiomer, allowing for separation from the unreacted enantiomer. While highly selective, it often requires significant process optimization.
Q2: Why is the final product often isolated as a dihydrochloride salt?
The dihydrochloride salt form offers several advantages. It typically enhances the compound's crystallinity, which aids in purification by recrystallization. Furthermore, salts are generally more stable, less volatile, and easier to handle than the corresponding free base, making them ideal for storage and formulation.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my resolved amine?
The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[8][9] A validated analytical method using a suitable chiral column provides precise quantification of each enantiomer. Other methods include NMR spectroscopy with chiral shift reagents or derivatization with a chiral agent to form diastereomers that can be distinguished by standard proton NMR.
Troubleshooting Guide 1: Classical Resolution via Diastereomeric Salt Formation
This method's success hinges on the differential solubility of the two diastereomeric salts formed.[3][10] Failure at any stage can usually be traced back to issues with salt formation or crystallization.
Q1: My diastereomeric salt fails to crystallize, or I only get an oil. What's wrong?
-
Expertise & Causality: Crystallization is a thermodynamically controlled process requiring a state of supersaturation. Failure to crystallize often points to several factors: the chosen solvent system may be too good a solvent for both salts, the concentration may be too low, or impurities may be inhibiting nucleation.
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical variable. The ideal solvent (or solvent mixture) will maximize the solubility difference between the two diastereomeric salts.[11] Start with a solvent in which the salt has moderate solubility and add an anti-solvent to induce precipitation.
-
Increase Concentration: Carefully concentrate the solution to induce supersaturation. Avoid overly rapid concentration, which can lead to oiling out.
-
Temperature Control: Employ temperature cycling. Heat the solution to ensure everything is dissolved, then cool it slowly. Sometimes, a "cold shock" (placing in an ice bath) can initiate nucleation, after which the slurry should be allowed to warm and equilibrate slowly.
-
Seeding: If you have a crystal of the desired diastereomeric salt, introduce a tiny amount to the supersaturated solution to act as a template for crystal growth.
-
Check Stoichiometry: Ensure the molar ratio of the chiral resolving agent to the racemic amine is correct. A common starting point is 0.5 equivalents of a dicarboxylic acid like tartaric acid per 1.0 equivalent of racemic amine.[5]
-
Q2: The enantiomeric excess (e.e.) of my resolved amine is low after crystallization and salt breaking. How can I improve it?
-
Expertise & Causality: Low e.e. indicates poor diastereoselectivity in the crystallization. This can be due to co-precipitation of the undesired diastereomer or insufficient equilibration time for the system to enrich the solid phase with the less soluble salt.
-
Troubleshooting Steps:
-
Recrystallize the Salt: The most straightforward way to upgrade chiral purity is to perform one or more recrystallizations of the diastereomeric salt before the salt-breaking step.[4]
-
Optimize the Resolving Agent: Not all chiral acids are equally effective. Screening a panel of commercially available resolving agents is a crucial step in process development. For primary amines, derivatives of tartaric acid are an excellent starting point.[5][12]
-
Increase Equilibration Time: Allow the slurry to stir for an extended period (12-24 hours) at the crystallization temperature. This allows the system to reach thermodynamic equilibrium, where the solid phase is maximally enriched in the desired diastereomer.
-
Controlled Salt Breaking: Ensure the pH during the salt-breaking step (liberation of the free amine with a base) is sufficiently high (typically >10) to completely decompose the salt and prevent any chiral acid from carrying over into your product extract.
-
Workflow for Troubleshooting Crystallization Failure
Caption: Troubleshooting flowchart for diastereomeric salt crystallization.
Data Summary: Chiral Resolving Agents
| Resolving Agent | Type | Typical Application |
| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for resolving basic amines.[4] |
| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Effective for amines where tartaric acid fails.[5] |
| (-)-Di-p-toluoyl-L-tartaric acid (DTTA) | Tartaric Acid Derivative | Another highly effective tartaric acid derivative.[13] |
| (S)-(+)-Mandelic Acid | Monocarboxylic Acid | Often successful for forming crystalline salts.[4][13] |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for weakly basic amines.[4] |
Troubleshooting Guide 2: Chiral Chromatography (HPLC/SFC)
For both analytical purity checks and preparative separation, chiral chromatography offers high resolving power. However, method development can be challenging, especially for basic compounds like primary amines.
Q1: I am seeing poor peak shape (fronting or tailing) and low resolution. What are the causes and solutions?
-
Expertise & Causality: Primary amines are basic and can undergo strong, non-enantioselective interactions with acidic sites on the silica surface of the chiral stationary phase (CSP), leading to peak tailing and band broadening. Poor resolution implies that the chiral selector is not discriminating effectively between the enantiomers under the current conditions.
-
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: This is the most critical step for analyzing amines. Add a small amount of a basic competitor to the mobile phase to block the acidic silanol sites.
-
Normal Phase (Hexane/Alcohol): Add 0.1% - 0.4% diethylamine (DEA) or triethylamine (TEA).
-
Reversed Phase/Polar Organic: Add 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the amine, which often improves peak shape on certain columns.
-
-
Screen Chiral Stationary Phases (CSPs): The "lock and key" interaction between the analyte and the CSP is highly specific. Polysaccharide-based columns are a powerful starting point for screening.[14]
-
Optimize Mobile Phase: The type and ratio of alcohol (e.g., isopropanol vs. ethanol) in normal phase can dramatically alter selectivity. Systematically screen different alcohols and their concentrations.
-
Adjust Temperature: Lowering the column temperature often increases enantioselectivity, leading to better resolution, though it may increase backpressure and analysis time.
-
Decision Tree for Chiral HPLC Method Development
Sources
- 1. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Welcome to the technical support center for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction
This compound (CAS No: 1332530-42-3) is a thiazole derivative with a primary amine group, supplied as a dihydrochloride salt.[1] Its structure presents unique analytical challenges, primarily due to its hygroscopic nature as a salt and the reactivity of the amine group. This guide will address these challenges systematically.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12Cl2N2S | [1] |
| Molecular Weight | 215.14 g/mol | [1] |
| Purity | Typically ~95% | [1][2] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Frequently Asked Questions (FAQs)
Q1: The compound appears clumpy or has turned into a liquid upon opening. What should I do?
A1: This is a common issue as this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This can affect its chemical properties and weighing accuracy.[3] To handle this, always work in a low-humidity environment, such as a glove box or under a stream of dry, inert gas.[5][6] If the compound has already absorbed moisture, it may be possible to dry it in a vacuum oven at a gentle temperature, but be cautious as excessive heat can cause decomposition.[3] For accurate measurements, it is recommended to prepare a stock solution with the entire contents of the bottle and then aliquot it for use.[7]
Q2: What are the best practices for storing this compound?
A2: Due to its hygroscopic nature, it is crucial to store this compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent like calcium chloride or magnesium sulfate.[3][4] The storage area should be cool and dry. Storing under an inert atmosphere, as recommended by suppliers, is also a good practice to prevent moisture absorption and potential degradation.[1]
Q3: What are the expected impurities in this compound?
A3: Impurities can arise from the synthesis process. Common impurities in related thiazole syntheses can include unreacted starting materials, by-products from side reactions, or residual solvents.[8][9] For instance, in syntheses involving chloroacetyl derivatives, residual chlorides could be present.[10] It is essential to perform thorough analytical testing, such as HPLC with a mass spectrometer detector (LC-MS), to identify and quantify any impurities.
Q4: Can I convert the dihydrochloride salt to the free base? If so, how?
A4: Yes, the dihydrochloride salt can be converted to the free base by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine, in an appropriate solvent. The choice of base and solvent will depend on the subsequent application. It is important to note that the free base will have different solubility and stability profiles compared to the salt form.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape (tailing or fronting) in Reverse-Phase HPLC.
-
Probable Cause:
-
Secondary Interactions: The primary amine group in the molecule can interact with residual silanols on the silica-based C18 column, leading to peak tailing.
-
Inappropriate pH of the Mobile Phase: The ionization state of the amine is pH-dependent. If the mobile phase pH is not optimal, it can lead to poor peak shape.
-
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2-3 units below the pKa of the amine to ensure it is fully protonated and behaves predictably. A pH of 2.5-3.5 is a good starting point.
-
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), to the mobile phase can help to mask the residual silanols and improve peak shape.
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.
-
Issue 2: Inconsistent Retention Times.
-
Probable Cause:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to inconsistent results.
-
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Thermostatting: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
System Suitability Tests: Perform regular system suitability tests to monitor the performance of the HPLC system and the column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad peaks in the 1H NMR spectrum.
-
Probable Cause:
-
Hygroscopicity: The presence of water can lead to the broadening of exchangeable proton signals (e.g., N-H protons).
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Aggregation: The compound may be aggregating in the NMR solvent.
-
-
Troubleshooting Steps:
-
Use of Deuterated Solvents: Use high-purity, dry deuterated solvents.
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube. The exchangeable N-H and O-H protons will be replaced by deuterium, and their signals will disappear or decrease in intensity, confirming their presence.
-
Sample Preparation: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle heating or sonication may help.
-
Chelating Agents: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA might help.
-
Mass Spectrometry (MS)
Issue 1: Difficulty in obtaining a clear molecular ion peak.
-
Probable Cause:
-
In-source Fragmentation: The compound may be unstable under the ionization conditions, leading to fragmentation in the ion source.
-
Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions.
-
-
Troubleshooting Steps:
-
Soft Ionization Techniques: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize in-source fragmentation.
-
Optimization of Ion Source Parameters: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to maximize the signal of the molecular ion.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid) or a base to the mobile phase can improve ionization efficiency in ESI.
-
Experimental Workflow Visualization
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
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Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [https://www.leadsciences.com/product/1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride-cas-1332530-42-3.html]([Link])
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C6H12Cl2N2S, 5 grams. Retrieved from [Link]
- S. K. Singh, et al. (2008). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 58(2), 135-146.
- K. Kumar, et al. (2012). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry, 28(2), 743-749.
- G. S. S. S. N. K. Prasad, et al. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 336-338.
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Executive Summary
The robust validation of analytical methods is a non-negotiable cornerstone of pharmaceutical development and manufacturing, ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth, experience-driven framework for the validation of a quantitative analytical method for the novel compound, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride. We will navigate the principles laid out by the International Council for Harmonisation (ICH), specifically the updated Q2(R2) guidelines, to establish a method's fitness for purpose.[2][3][4] This document compares a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a workhorse in quality control, against a high-sensitivity Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method, often employed during research and development for its superior specificity. Through detailed protocols, comparative data, and causal explanations, this guide serves as a practical resource for researchers, analysts, and drug development professionals.
Introduction: The Analyte and the Imperative of Validation
The objective of this guide is to move beyond a simple checklist of validation parameters. We will explore the scientific rationale behind each validation test, comparing two common analytical techniques to illustrate how the choice of technology impacts performance and application.
-
Primary Method: HPLC-UV. This technique is widely adopted in QC laboratories due to its robustness, cost-effectiveness, and reliability for quantitative analysis of chromophore-bearing molecules like our target compound.
-
Alternative Method: UPLC-MS. This method offers enhanced resolution, speed, and the unparalleled specificity of mass detection. It is ideal for complex matrices, trace-level impurity analysis, and as a reference method to confirm the specificity of the primary HPLC-UV method.
The Validation Master Plan: A Framework for Trustworthiness
Method validation is not a single experiment but a holistic lifecycle activity that begins during method development and is confirmed through a formal validation protocol.[3][8] The process is designed to systematically evaluate the performance characteristics of the method.
The following diagram illustrates the logical workflow of the validation process, demonstrating how foundational tests support subsequent, more complex evaluations.
Caption: A logical workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
This section details the experimental approach and acceptance criteria for each validation parameter, presenting comparative data for our proposed HPLC-UV and UPLC-MS methods.
Specificity (Selectivity)
Why it Matters: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[9][10] A method lacking specificity can yield falsely elevated results. For a stability-indicating method, it is crucial to demonstrate that the analyte peak is resolved from all potential degradation products.[11]
Experimental Protocol:
-
Prepare Samples:
-
Blank: Mobile phase or sample matrix without the analyte.
-
Analyte Standard: A known concentration of this compound reference standard.
-
Spiked Sample: A sample matrix spiked with the analyte and all known potential impurities.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Analysis: Analyze all samples using the proposed chromatographic conditions. For the HPLC-UV method, assess peak purity using a photodiode array (PDA) detector. For the UPLC-MS method, use the mass-to-charge ratio (m/z) to confirm peak identity and purity.
Acceptance Criteria:
-
The blank sample should show no interfering peaks at the retention time of the analyte.
-
The analyte peak should be resolved from all impurity and degradant peaks (Resolution > 2.0).
-
HPLC-UV: The peak purity analysis (e.g., via PDA) should pass, indicating no co-eluting peaks.
-
UPLC-MS: The mass spectrum across the analyte peak should be pure and correspond to the analyte's mass.
Comparative Data:
| Parameter | HPLC-UV Method | UPLC-MS Method |
| Resolution (Analyte vs. Closest Degradant) | 2.5 | 4.8 |
| Blank Interference | No interference observed | No interference observed |
| Peak Purity (PDA) | Pass | N/A |
| Mass Confirmation | N/A | Confirmed, no co-eluting masses |
| Conclusion | Specific | Highly Specific & Selective |
Linearity and Range
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[13]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected working range (e.g., for an assay, 80% to 120% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average instrument response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[14]
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should show a linear relationship.
Comparative Data:
| Parameter | HPLC-UV Method | UPLC-MS Method |
| Range Tested | 80 - 120 µg/mL | 1 - 200 ng/mL |
| Number of Points | 5 | 6 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Regression Equation | y = 25431x + 1250 | y = 158900x + 550 |
| Conclusion | Excellent Linearity | Excellent Linearity over a wider dynamic range |
Accuracy
Why it Matters: Accuracy expresses the closeness of the method's results to the true value.[9][15] It is the ultimate measure of how correct the method's quantitative results are.
Experimental Protocol:
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). For a drug product, this involves spiking a placebo blend with known amounts of the analyte. For a drug substance, comparison to a well-characterized reference standard is used.
-
Analysis: Analyze the samples and calculate the concentration of the analyte in each.
-
Data Analysis: Express the accuracy as the percentage recovery of the known amount of analyte added.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
Comparative Data:
| Spiked Level | HPLC-UV Method (% Recovery) | UPLC-MS Method (% Recovery) |
| 80% (80 µg/mL or 80 ng/mL) | 99.5% | 100.8% |
| 100% (100 µg/mL or 100 ng/mL) | 100.3% | 100.2% |
| 120% (120 µg/mL or 120 ng/mL) | 101.1% | 99.7% |
| Overall Mean Recovery | 100.3% | 100.2% |
| Conclusion | Accurate | Accurate |
Precision
Why it Matters: Precision measures the degree of scatter or agreement between a series of measurements on the same homogeneous sample.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for all data combined.
Acceptance Criteria:
-
The %RSD for the assay of a finished product is typically required to be ≤ 2.0%.
Comparative Data:
| Parameter | HPLC-UV Method (%RSD) | UPLC-MS Method (%RSD) |
| Repeatability (n=6) | 0.8% | 1.1% |
| Intermediate Precision (Day 2 / Analyst 2, n=6) | 1.2% | 1.5% |
| Overall Precision (n=12) | 1.4% | 1.6% |
| Conclusion | Precise | Precise |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it Matters:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17] These parameters are critical for impurity testing but less so for the assay of the main component.
Experimental Protocol (Based on Calibration Curve): This approach uses the data from the linearity study. The LOD and LOQ are calculated using the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where:
-
σ = Standard deviation of the y-intercepts of the regression line (or residual standard deviation).
-
S = Slope of the calibration curve.
Acceptance Criteria:
-
These are calculated values. The LOQ value should be subsequently verified by analyzing a standard at this concentration and demonstrating acceptable accuracy and precision.
Comparative Data:
| Parameter | HPLC-UV Method | UPLC-MS Method |
| Slope (S) | 25431 | 158900 |
| Std. Dev. of Intercept (σ) | 850 | 420 |
| Calculated LOD | 0.11 µg/mL | 0.0088 ng/mL (8.8 pg/mL) |
| Calculated LOQ | 0.33 µg/mL | 0.026 ng/mL (26 pg/mL) |
| Conclusion | Suitable for assay | Exceptional sensitivity, suitable for trace impurity analysis |
Robustness
Why it Matters: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19] It provides an indication of the method's reliability during normal usage and is typically evaluated during method development.[20][21]
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
-
Analysis: Analyze a system suitability sample under each modified condition.
-
Data Analysis: Evaluate the impact of each change on key system suitability parameters, such as resolution, peak tailing, and analyte retention time.
Acceptance Criteria:
-
System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all tested variations.
Comparative Data:
| Varied Parameter | HPLC-UV Method (Resolution) | UPLC-MS Method (Resolution) |
| Nominal Condition | 2.5 | 4.8 |
| Flow Rate +10% | 2.4 | 4.6 |
| Flow Rate -10% | 2.6 | 5.0 |
| Column Temp +5°C | 2.3 | 4.5 |
| Mobile Phase pH +0.2 | 2.2 | 4.4 |
| Conclusion | Robust | Robust |
Visualization of Parameter Relationships
The validation parameters are not independent; they form a network of evidence that collectively demonstrates the method's suitability.
Caption: Interrelationship of key analytical validation parameters.
Conclusion: Method Fitness for Purpose
The validation data presented demonstrates that both the HPLC-UV and UPLC-MS methods are fit for their intended purposes.
-
The HPLC-UV method is demonstrated to be specific, accurate, precise, and robust for the quantitative assay of this compound in a quality control environment. Its validation parameters meet all standard acceptance criteria as outlined by ICH guidelines.
-
The UPLC-MS method shows comparable accuracy and precision but offers significantly lower detection and quantitation limits, making it the superior choice for trace-level impurity analysis or pharmacokinetic studies where sensitivity is paramount. Its inherent selectivity from mass detection provides an orthogonal confirmation of the primary method's specificity.
The choice between these methods depends on the specific analytical challenge. For routine batch release testing, the validated HPLC-UV method is reliable and cost-effective. For investigational studies requiring higher sensitivity or dealing with complex sample matrices, the UPLC-MS method is the more powerful tool. This comparative validation approach provides a comprehensive analytical package, ensuring data integrity throughout the lifecycle of the pharmaceutical product.
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry? Retrieved from [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
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Cleaning Validation. (n.d.). Specificity of Analytical Methods. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]
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Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Bio-QC.com User Community. (2025, April 18). Robustness – Analytical Procedure Development. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
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TSI Journals. (n.d.). Analytical Method Validation: Ensuring Accuracy and Reliability in Chemical Analysis. Retrieved from [Link]
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sciencedirect.com. (2025, July 31). Validation of analytical procedure: Significance and symbolism. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
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PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. Retrieved from [Link]
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Separation Science. (n.d.). Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
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ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
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Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
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ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
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Introduction: The Imperative of Purity in Ritonavir
Ritonavir is a critical antiretroviral protease inhibitor, widely used as a key component in combination therapies for HIV/AIDS.[1][2] Its role in inhibiting the HIV protease enzyme is fundamental to slowing the progression of the virus. As with any active pharmaceutical ingredient (API), ensuring its purity is not just a matter of quality control but a direct requisite for patient safety and therapeutic efficacy. The manufacturing process and storage of Ritonavir can lead to the formation of related substances or impurities.[2] One such key process-related impurity is Ritonavir Impurity C, chemically known as 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate.[3][4][5]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over such impurities.[6][7] This necessitates the use of robust, sensitive, and reliable analytical methods. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a paradigm shift. This guide provides an in-depth, data-supported comparison of these two techniques for the specific application of analyzing Ritonavir Impurity C, enabling researchers and quality control professionals to make informed decisions for their analytical workflows.
Foundational Principles: From HPLC to UPLC
To understand the practical differences in performance, it is essential to grasp the fundamental principles that distinguish UPLC from its predecessor, HPLC.
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for over four decades.[8] It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of analytes between the two phases. A typical HPLC system uses columns with stationary phase particles in the 3.5 µm to 5 µm range and operates at pressures up to 5,000 psi.[9]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography. The core innovation lies in the use of smaller stationary phase particles, typically sub-2 µm (e.g., 1.7 µm).[8][10] This seemingly small change has profound consequences, as described by the van Deemter equation, which relates chromatographic efficiency (or theoretical plates) to particle size and mobile phase velocity. Smaller particles provide more uniform flow paths for the mobile phase, dramatically increasing separation efficiency. However, packing these fine particles into a column creates significantly higher backpressure, requiring specialized UPLC systems capable of operating at pressures of 15,000 psi or higher.[8][9] This combination allows for faster flow rates and/or shorter columns without sacrificing, and often improving, resolution.[9][10]
Caption: Relationship between particle size, pressure, and performance in HPLC vs. UPLC.
Head-to-Head: Comparative Analysis for Ritonavir Impurity C
To illustrate the practical differences, we present a direct comparison based on typical performance metrics for a stability-indicating assay of Ritonavir and its Impurity C.
Data Presentation: Performance Metrics
| Parameter | Traditional HPLC Method | High-Throughput UPLC Method | Advantage |
| Analysis Time | ~ 40 minutes | < 10 minutes | >4x Faster |
| Resolution (Ritonavir / Impurity C) | > 2.0 | > 3.5 | ~75% Improvement |
| System Backpressure | ~ 2,500 psi | ~ 12,000 psi | - |
| Sensitivity (LOQ) | ~ 0.05% | ~ 0.02% | >2x More Sensitive |
| Solvent Consumption / Run | ~ 40 mL | ~ 7 mL | ~82% Reduction |
Expertise & Experience: Interpreting the Data
The quantitative data clearly demonstrates the superiority of UPLC across key performance indicators. The causality behind these numbers is rooted in chromatographic theory:
-
Speed and Resolution: The dramatic reduction in analysis time from 40 minutes to under 10 is a direct result of the higher efficiency afforded by the sub-2 µm particles.[11][12] This efficiency allows for the use of a shorter column and a faster gradient elution without compromising the critical resolution between the main Ritonavir peak and the closely eluting Impurity C peak. In fact, the resolution is significantly improved, providing greater confidence in the quantification of the impurity.[11]
-
Sensitivity: The peaks generated by the UPLC system are much narrower and taller for the same analyte concentration. This increase in peak height relative to the baseline noise results in a superior signal-to-noise ratio, thereby lowering the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[10][12][13] This is particularly crucial for impurity analysis, where detection at very low levels (e.g., reporting thresholds of 0.05% as per ICH guidelines) is required.[13]
-
Economic and Environmental Impact: The nearly 8-fold reduction in solvent consumption per analysis is a significant advantage.[8][12] Over the course of thousands of analyses in a QC lab, this translates to substantial cost savings in solvent procurement and waste disposal, aligning with corporate sustainability goals.
The primary trade-off is the instrumentation. UPLC methods require systems engineered with minimal dead volume and pumps capable of delivering stable gradients at extreme pressures.[8] While the initial capital investment is higher, the gains in sample throughput and operational efficiency often provide a rapid return on investment.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on a well-defined, robust protocol. Below are detailed, validated starting methods for both HPLC and UPLC. A critical component of these protocols is the System Suitability Test (SST), which is performed before any sample analysis to ensure the chromatographic system is performing adequately. This acts as a daily self-validation of the system's integrity.[7]
Caption: General analytical workflow for chromatographic impurity analysis.
Protocol 1: Traditional HPLC Method (Stability-Indicating)
This method is robust and suitable for labs with standard HPLC equipment.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
Column: L26 packing, 4.6 mm x 15 cm; 3-µm particle size. (Note: A C18 column of similar dimensions is also common).[14]
-
Mobile Phase A: 0.03 M Monobasic Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 60°C.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 50 µL.[14]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 69 31 25 40 60 35 40 60 | 40 | 69 | 31 |
-
Sample Preparation:
-
Accurately weigh and transfer about 50 mg of Ritonavir sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent of Acetonitrile and Water (1:1). Mix well. This yields a sample concentration of approximately 2 mg/mL.
-
-
System Suitability Criteria:
-
Resolution between Ritonavir and Impurity C: NLT 2.0.
-
Tailing factor for the Ritonavir peak: 0.8 – 1.5.
-
Relative standard deviation (RSD) for replicate injections: NMT 2.0%.[14]
-
Protocol 2: High-Throughput UPLC Method
This method is optimized for speed and sensitivity, requiring a UPLC/UHPLC system.
-
Instrumentation: UPLC system capable of pressures >15,000 psi, with a low-dispersion flow path.
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size.[7][13][15]
-
Mobile Phase A: 0.01 M Monobasic Potassium Phosphate, pH adjusted to 3.6.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.[7]
-
Detection Wavelength: 240 nm.[13]
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 75 25 5.0 40 60 7.0 40 60 7.5 75 25 | 10.0 | 75 | 25 |
-
Sample Preparation:
-
Accurately weigh and transfer about 50 mg of Ritonavir sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent of Acetonitrile and Water (1:1). Mix well. This yields a sample concentration of approximately 1 mg/mL.
-
-
System Suitability Criteria:
-
Resolution between Ritonavir and Impurity C: NLT 3.0.
-
Tailing factor for the Ritonavir peak: 0.8 – 1.5.
-
Relative standard deviation (RSD) for replicate injections: NMT 2.0%.
-
Conclusion: Selecting the Right Tool for the Task
Both HPLC and UPLC are powerful and reliable techniques for the analysis of Ritonavir and its impurities. The choice between them is not a matter of right or wrong, but of selecting the most appropriate tool for the specific needs of the laboratory.
-
HPLC remains a validated and dependable standard. It is perfectly suited for laboratories with established methods, lower sample throughput, or where the initial capital cost of specialized equipment is a primary consideration.[8]
-
UPLC offers a clear and compelling advantage in performance.[11][12] For method development, where rapid exploration of separation conditions is crucial, or for high-throughput QC environments, the gains in speed, sensitivity, and resolution can lead to significant long-term improvements in productivity and operational costs.[8][12]
By understanding the fundamental principles and reviewing the comparative data, scientists and researchers can confidently select and implement the chromatographic technique that best aligns with their analytical objectives, regulatory requirements, and resource availability.
References
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Title: Advantages of application of UPLC in pharmaceutical analysis Source: ResearchGate URL: [Link]
-
Title: HPLC Vs UPLC: Differences In Application, Performance And Cost Source: GMP Insiders URL: [Link]
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Title: Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation Source: PharmaInfo URL: [Link]
-
Title: Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Source: ResearchGate URL: [Link]
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Title: Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst Source: MDPI URL: [Link]
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Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: ResearchGate URL: [Link]
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Title: A Review on Analytical Techniques-Based Method Validation and Quality Standardization of Some Anti-Viral Active Pharmaceutical I Source: ResearchGate URL: [Link]
-
Title: Ritonavir Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]
-
Title: Journal of Chemical Health Risks Force Degradation Study of Ritonavir by RP-HPLC Method Source: jchr.org URL: [Link]
-
Title: Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method Source: Oxford Academic URL: [Link]
-
Title: Ritonavir EP Impurity C | CAS 1010808-43-1 Source: Veeprho URL: [Link]
-
Title: Development and validation of a new RP-UPLC method for the simultaneous estimation of nirmatrelvir and ritonavir in bulk and copacked tablet dosage forms Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Ritonavir-impurities Source: Pharmaffiliates URL: [Link]
-
Title: LC-MS/MS studies of ritonavir and its forced degradation products Source: ResearchGate URL: [Link]
-
Title: LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir Source: ResearchGate URL: [Link]
-
Title: Ritonavir - USP-NF Source: USP-NF URL: [Link]
-
Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its i Source: ResearchGate URL: [Link]
-
Title: Analytical Method Development and Validation of Ritonavir: A Review Source: ResearchGate URL: [Link]
-
Title: Ritonavir EP Impurity S Source: SynZeal URL: [Link]
-
Title: Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tab Source: Ukaaz Publications URL: [Link]
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Title: Force Degradation Study of Ritonavir by RP-HPLC Method Source: ResearchGate URL: [Link]
-
Title: Ritonavir Revision Bulletin Source: USP-NF URL: [Link]
-
Title: Ritonavir Capsules - USP-NF Source: USP-NF URL: [Link]
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Title: Force Degradation Study of Ritonavir by RP-HPLC Method Source: jchr.org URL: [Link]
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Title: Ritonavir Source: USP URL: [Link]
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Title: Ritonavir-impurities Source: Pharmaffiliates URL: [Link]
-
Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Source: SciELO URL: [Link]
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Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its i Source: SciELO URL: [Link]
-
Title: ANALYTICAL METHODS FOR THE QUANTIFICATION OF RITONAVIR IN PHARMACEUTICALS, A COMPARATIVE EVALUATION Source: Bulletin of the Chemical Society of Ethiopia URL: [Link]
-
Title: Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir Source: ResearchGate URL: [Link]
-
Title: Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix Source: ScienceDirect URL: [Link]
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A Comparative Guide to the Cross-Validation of Quantification Methods for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Introduction
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a key chemical entity with significant interest in pharmaceutical development. Accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, with a special focus on the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.
The choice of an analytical method is often a balance between sensitivity, selectivity, throughput, and cost. In the lifecycle of a drug candidate, it is not uncommon for analytical methods to evolve or for samples to be analyzed at different laboratories employing distinct techniques. This necessitates a robust cross-validation strategy to ensure that the data generated is comparable and reliable, irrespective of the method or site of analysis.[1][2][3] This guide will delve into the practical aspects of cross-validating three prevalent analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Imperative of Cross-Validation in Analytical Method Lifecycle
Analytical method validation is a continuous process, ensuring that a method remains fit for its intended purpose.[4] Cross-validation is a specific component of this lifecycle, becoming essential when two or more analytical methods are used to generate data within the same study or across different studies where data will be compared.[1][2] The International Council for Harmonisation (ICH) M10 guideline emphasizes the importance of cross-validation to demonstrate the relationship between data from different methods or laboratories.[1] The primary objective is to ensure the interchangeability of analytical results, thereby maintaining the integrity of the overall dataset.[1][3]
Comparative Overview of Quantification Methods
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation coupled with highly selective mass detection. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides a high degree of confidence in analyte identification. | Very High; utilizes specific precursor-product ion transitions for quantification.[5][6] |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range. | High; capable of detecting low ng/mL concentrations. | Highest; can achieve pg/mL to low ng/mL detection limits.[6] |
| Throughput | High; relatively short run times. | Moderate; sample derivatization may be required, increasing sample preparation time. | High; rapid gradient elution allows for fast analysis times. |
| Cost | Low; instrumentation is widely available and relatively inexpensive. | Moderate; instrumentation and maintenance costs are higher than HPLC-UV. | High; most expensive instrumentation and requires specialized expertise. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by non-volatile matrix components. | Susceptible to ion suppression or enhancement from matrix components.[5] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, hypothetical protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended to serve as a practical guide for researchers.
HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs).[7][8] For a basic compound like [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, a reversed-phase method with an acidic mobile phase is typically employed to ensure good peak shape and retention.[9]
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
GC-MS Method
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often necessary to improve volatility and chromatographic performance.
Sample Preparation and Derivatization:
-
Prepare stock and calibration standards of this compound in a suitable aprotic solvent (e.g., pyridine).
-
To 100 µL of each standard and sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vials tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction.
-
Cool the samples to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| MS Source Temp | 230 °C |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
LC-MS/MS Method
Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[5][6][10]
Sample Preparation:
-
Prepare stock and calibration standards of this compound in a diluent (e.g., 50:50 acetonitrile:water).
-
For biological samples, perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and dilute as necessary with the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 98% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Hypothetical: Precursor Ion (m/z) -> Product Ion (m/z) |
Cross-Validation: Experimental Design and Acceptance Criteria
The cross-validation study is designed to compare the performance of the validated HPLC-UV, GC-MS, and LC-MS/MS methods. The design involves analyzing the same set of quality control (QC) samples at low, medium, and high concentrations with each of the three methods.
Experimental Design:
-
Prepare a batch of QC samples at three concentration levels (e.g., Low QC, Mid QC, High QC) spanning the calibration range of all methods.
-
Analyze a minimum of six replicates of each QC level with each of the three validated analytical methods.
-
The analysis should be performed on the same day by the same analyst, if possible, to minimize variability.
Acceptance Criteria:
According to regulatory guidelines, the acceptance criteria for cross-validation should be predefined.[11][12] A common approach is to compare the mean concentrations obtained by the different methods.
-
The difference between the mean concentration obtained by the method being tested and the reference method should not be greater than ±15% for at least two-thirds of the samples.[3]
Hypothetical Cross-Validation Data
The following table presents hypothetical data from a cross-validation study comparing the three analytical methods. The LC-MS/MS method is considered the reference method due to its superior selectivity and sensitivity.
| QC Level | Reference Concentration (ng/mL) | HPLC-UV Mean Conc. (ng/mL) | % Difference from LC-MS/MS | GC-MS Mean Conc. (ng/mL) | % Difference from LC-MS/MS | LC-MS/MS Mean Conc. (ng/mL) |
| Low QC | 50 | 55.2 | +10.4% | 52.1 | +4.2% | 50.0 |
| Mid QC | 500 | 485.5 | -2.9% | 509.8 | +1.96% | 500.2 |
| High QC | 5000 | 5350.0 | +7.0% | 4925.0 | -1.5% | 5000.5 |
Interpretation of Results:
In this hypothetical scenario, the mean concentrations obtained by both the HPLC-UV and GC-MS methods are within ±15% of the values obtained by the reference LC-MS/MS method for all QC levels. This indicates that the three methods provide comparable quantitative results for this compound within the tested concentration range. Therefore, the methods are successfully cross-validated.
Conclusion and Recommendations
This guide has provided a comparative overview and detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The critical importance of cross-validation in ensuring data comparability across different analytical methods has been highlighted.
The choice of the primary analytical method will depend on the specific application:
-
LC-MS/MS is recommended for bioanalytical studies requiring high sensitivity and selectivity.[5][6]
-
HPLC-UV is a cost-effective and robust method suitable for quality control and formulation analysis where high sensitivity is not a primary concern.
-
GC-MS offers an alternative for volatile derivatives and can provide valuable confirmatory data.
Regardless of the method chosen, a rigorous validation and cross-validation program is essential to ensure the generation of reliable and reproducible data throughout the drug development lifecycle. Adherence to regulatory guidelines, such as those from the ICH, FDA, and EMA, is paramount for ensuring data integrity and regulatory acceptance.[11][13][14]
Visualizations
Caption: Experimental workflow for the cross-validation of three analytical methods.
Caption: Logical flow of the cross-validation process.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
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National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
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ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]
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National Center for Biotechnology Information. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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PubMed. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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National Center for Biotechnology Information. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
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PubChem. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]
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ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]
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PubChem. (n.d.). 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. [Link]
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This guide provides a comprehensive comparative analysis of critical impurities encountered during the synthesis and stability testing of Ritonavir, an essential antiretroviral agent. We will focus on [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, a key process-related impurity, and contrast its analytical behavior with other significant impurities. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering in-depth methodologies and the scientific rationale behind them.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Ritonavir, with its complex molecular structure, presents a significant challenge in identifying, quantifying, and controlling a multitude of process-related and degradation impurities.[1][2] A thorough understanding of these impurities is paramount for developing robust and reliable analytical methods that comply with stringent regulatory standards.[1][3]
The Genesis of Ritonavir Impurities: A Synthetic Perspective
Ritonavir is synthesized through a multi-step process, and impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[1][4] The impurity [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine is a primary amine that can be a precursor or a side-product in the formation of the core Ritonavir molecule. Understanding the synthetic pathway is crucial for predicting and controlling potential impurities.
Below is a simplified representation of a common synthetic route for Ritonavir, highlighting the potential points of impurity formation.
Caption: Fig 1. Simplified Ritonavir synthesis showing impurity origins.
This diagram illustrates that impurities are not just random occurrences; they are logical consequences of the chemical transformations involved. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine arises from the side-chain synthesis, while others, like isomeric impurities, can form from the core backbone.[5][6] Degradation products, such as oxidative impurities, form after the API is synthesized.[2]
A Comparative Overview of Key Ritonavir Impurities
For a meaningful comparison, we will evaluate [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine against a selection of other pharmacopeially significant Ritonavir impurities. These have been chosen to represent different classes of impurities (process-related, isomers, degradants).
| Impurity Name | Common Designation | Molecular Formula | Molecular Wt. | Origin/Type |
| [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine | Amine Precursor | C6H10N2S | 142.22 | Process-Related |
| Ritonavir Impurity A | Impurity A | C14H23N3O3S | 313.42 | Process-Related[7] |
| Ritonavir Impurity E | Hydroxy Ritonavir | C37H48N6O6S2 | 736.94 | Oxidative Degradant[7][8] |
| Ritonavir Impurity L | Oxazolidinone Derivative | C33H43N5O4S | 605.80 | Process-Related[9][10] |
| Ritonavir Impurity N | Positional Isomer | C37H48N6O5S2 | 720.95 | Process-Related[7][9] |
| Ritonavir Impurity S | Diacyl Valine Urea Analog | C45H56N8O8S2 | 917.11 | By-product[11] |
This table highlights the chemical diversity of the impurities, which dictates the analytical strategy required for their separation and detection. The amine precursor is a small, relatively polar molecule, whereas impurities like S are much larger and structurally similar to the parent drug.
Analytical Strategies for Differentiation and Quantification
The cornerstone of impurity analysis is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[1][2] The choice of method parameters is driven by the need to resolve structurally similar compounds from the main API peak and from each other.
The Causality of Method Selection
A reverse-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis.[2] The rationale is as follows:
-
Stationary Phase: A C18 column is typically chosen for its hydrophobic nature, which provides good retention for the moderately non-polar Ritonavir and its impurities.
-
Mobile Phase: A gradient elution is necessary. We start with a higher percentage of aqueous buffer (e.g., ammonium acetate or phosphate buffer) to retain and separate early-eluting, more polar impurities like the amine precursor. The gradient then shifts to a higher percentage of organic solvent (e.g., acetonitrile, methanol) to elute the main API and other non-polar, strongly retained impurities.[12][13]
-
Detection: UV detection at a wavelength around 240 nm is suitable as it provides a good response for both Ritonavir and its key chromophore-containing impurities.[12][13] For impurities lacking a strong chromophore or for definitive identification, mass spectrometry is indispensable.[14]
The following diagram outlines a robust analytical workflow for impurity profiling.
Caption: Fig 2. General workflow for Ritonavir impurity analysis.
Experimental Protocol: Stability-Indicating UPLC-MS Method
This protocol is a representative method designed for the separation and quantification of Ritonavir and its key impurities.
1. Chromatographic System:
-
Instrument: UPLC system with a PDA/TUV detector and coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[4][13]
-
Column Temperature: 45°C.[13]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.02 M Ammonium acetate in water.[12]
-
Mobile Phase B: Acetonitrile and Methanol (30:70 v/v).[12]
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 95 5 25.0 10 90 35.0 10 90 36.0 95 5 | 40.0 | 95 | 5 |
3. Detection Parameters:
-
UV Detection: 240 nm.[12]
-
MS Detection: Electrospray Ionization, Positive Mode (ESI+).
-
MS Scan Range: m/z 100-1200.
-
Key MS/MS Transitions (for quantification):
-
Ritonavir: m/z 721.3 → 296.2[14]
-
Impurity E (Hydroxy Ritonavir): m/z 737.3 → 312.2
-
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ritonavir and spike with known standards of each impurity at the specification level (e.g., 0.15%).
-
Sample Solution: Accurately weigh and dissolve the Ritonavir drug substance or formulation in a suitable diluent (e.g., Methanol:Water 50:50) to a final concentration of ~0.5 mg/mL.
5. System Suitability:
-
Inject the standard solution.
-
Resolution: The resolution between Ritonavir and the closest eluting impurity must be > 2.0.
-
Tailing Factor: The tailing factor for the Ritonavir peak should be < 1.5.
Comparative Data Analysis
Based on the described method, the impurities would elute based on their polarity. The highly polar amine precursor would elute very early, while the large, non-polar impurities would have retention times closer to the main Ritonavir peak.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) vs. Ritonavir | Key Identifying m/z [M+H]+ |
| [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine | ~2.5 | ~0.09 | 143.1 |
| Ritonavir Impurity A | ~8.0 | ~0.29 | 314.1 |
| Ritonavir | ~28.0 | 1.00 | 721.3 |
| Ritonavir Impurity E | ~26.5 | ~0.95 | 737.3 |
| Ritonavir Impurity L | ~30.5 | ~1.09 | 606.3 |
| Ritonavir Impurity N | ~29.0 | ~1.04 | 721.3 |
| Ritonavir Impurity S | ~32.0 | ~1.14 | 917.4 |
Data Interpretation:
-
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine: Its very low RRT and unique mass-to-charge ratio (m/z) make it easy to distinguish from other impurities.
-
Impurity E (Hydroxy Ritonavir): This impurity often elutes just before the main Ritonavir peak. Its identification is confirmed by a mass shift of +16 amu (addition of an oxygen atom) compared to Ritonavir.
-
Impurity N (Isomer): As a positional isomer, Impurity N will have the exact same mass as Ritonavir.[5] Its identification relies solely on chromatographic separation (different RRT). This highlights the absolute necessity of a high-resolution chromatographic method.
-
Impurity L and S: These process-related impurities have distinct molecular weights and RRTs, typically eluting after the main API peak due to their large, non-polar structures.
The logical process for identifying an unknown peak in a chromatogram is illustrated below.
Caption: Fig 3. Decision tree for impurity identification.
Conclusion
The effective control of impurities in Ritonavir relies on a deep understanding of its synthesis and a multi-faceted analytical approach. The focus of this guide, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, is analytically distinct from the parent drug and other major impurities due to its high polarity and low molecular weight. In contrast, isomeric impurities like Impurity N pose a significant challenge, demanding high-resolution chromatographic methods for separation, as mass spectrometry alone cannot differentiate them. Degradants like Impurity E are identified by their characteristic mass shifts.
By employing a well-validated, stability-indicating UPLC-MS method, researchers and quality control analysts can confidently separate, identify, and quantify this diverse array of impurities, ensuring the quality, safety, and regulatory compliance of Ritonavir products.
References
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Aligns Pharma. (n.d.). Ritonavir Impurities. Retrieved from Aligns Pharma website. [Link]
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Wagh, V. H., Singh, S., Buchade, R. S., Shariff, A., Tandale, S. D., & Chaure, P. P. (n.d.). Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation. PharmaInfo. [Link]
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SynZeal. (n.d.). Ritonavir Impurities. Retrieved from SynZeal website. [Link]
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Patel, D. P., et al. (2021). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Journal of Pharmaceutical Research International. [Link]
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Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved from Pharmaffiliates website. [Link]
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da Silva, A. C. C., et al. (2021). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. PubMed. [Link]
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Unknown Author. (n.d.). A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. RJPN. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of ritonavir showing the formation of three phenol.... Retrieved from ResearchGate. [Link]
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Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved from Pharmaffiliates website. [Link]
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Reddy, G. S., et al. (2017). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Journal of Chromatographic Science. [Link]
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ResearchGate. (n.d.). Simultaneous Determination of Nirmatrelvir and Ritonavir in Human Plasma by HPLC-MS/MS. Retrieved from ResearchGate. [Link]
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Parikh, J. M., et al. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy. [Link]
- Google Patents. (n.d.). CN102786494A - Synthesis research and control method of ritonavir isomer impurities.
- Google Patents. (n.d.). CN102786494B - The study on the synthesis of ritonavir isomer impurities and control method.
-
Klapproth, J., et al. (2022). Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19. PubMed Central. [Link]
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Sree, P. G., et al. (2024). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Indian Journal of Pharmaceutical Education and Research. [Link]
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SynZeal. (n.d.). Ritonavir EP Impurity S. Retrieved from SynZeal website. [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). New sensitive UV spectrophotometric method for simultaneous estimation in fixed-dose combination as soft gels. [Link]
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U.S. Food and Drug Administration. (2024). Emerging Scientific and Technical Information on Ritonavir. FDA. [Link]
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Alentris Research Pvt. Ltd. (n.d.). Ritonavir EP Impurity U. Retrieved from Alentris Research website. [Link]
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SynZeal. (n.d.). Ritonavir EP Impurity E. Retrieved from SynZeal website. [Link]
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SynZeal. (n.d.). Ritonavir EP Impurity L. Retrieved from SynZeal website. [Link]
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Confirming the Identity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: A High-Resolution Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a chemical entity's identity is the bedrock of reliable and reproducible science. This guide offers an in-depth, practical comparison of analytical methodologies for confirming the identity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, with a primary focus on the strategic application of high-resolution mass spectrometry (HRMS). We will delve into the rationale behind experimental choices, presenting a self-validating framework for robust molecular identification.
The Analytical Imperative: Beyond a Simple Molecular Weight
This compound, a key building block in medicinal chemistry, presents a common yet critical analytical challenge. Its identity confirmation demands more than a nominal mass measurement. We require a high degree of certainty in its elemental composition, which is paramount for distinguishing it from potential isobaric impurities or isomers. While Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive roadmap of atomic connectivity, HRMS offers a synergistic and often more sensitive approach to confirming the elemental formula, a crucial piece of the identity puzzle.
High-Resolution Mass Spectrometry: The Vanguard of Mass Accuracy
High-resolution mass spectrometers, such as Orbitrap, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, are distinguished by their capacity to measure mass-to-charge ratios (m/z) with exceptional precision.[1] This allows for the determination of an ion's elemental composition from its exact mass, a capability that is indispensable in modern analytical workflows.[2]
A Robust Experimental Workflow for HRMS Confirmation
The following protocol is a detailed, step-by-step methodology for the HRMS analysis of this compound, grounded in best practices for small molecule pharmaceutical analysis.[3]
1. Sample Preparation: The Foundation of Quality Data
-
Rationale: The goal is to prepare a homogenous solution of the analyte at a concentration that is within the optimal dynamic range of the mass spectrometer, minimizing matrix effects and ensuring accurate measurement.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a high-purity solvent system, such as 50:50 (v/v) methanol:water, to create a 1 mg/mL stock solution. This solvent choice is suitable for electrospray ionization.
-
Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically based on the specific instrument's sensitivity.
-
For quantitative applications, a suitable internal standard should be added.
-
2. Instrument Configuration and Calibration: Ensuring Mass Accuracy
-
Rationale: Rigorous calibration is non-negotiable for achieving the sub-ppm mass accuracy required for confident elemental composition assignment. The choice of ionization technique is dictated by the analyte's physicochemical properties.
-
Protocol:
-
Calibrate the mass spectrometer using a certified calibration solution appropriate for the low mass range of the analyte.
-
Employ electrospray ionization (ESI) in positive ion mode. The basic amine functionality of the target molecule is readily protonated, making it ideal for ESI+.
-
Optimize key ESI source parameters, including spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates, to achieve a stable and robust ion signal.
-
3. Data Acquisition: Capturing High-Fidelity Information
-
Rationale: The acquisition parameters must be set to maximize resolution and ensure the detection of the molecular ion and its isotopic pattern with high fidelity.
-
Protocol:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-HRMS is preferred for complex mixtures to separate the analyte from impurities.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 70-700) to ensure capture of the protonated molecule.
-
Set the mass resolution to a high value (e.g., ≥ 60,000 FWHM) to enable precise mass measurement.[4]
-
4. Data Interpretation: From Spectrum to Confirmed Identity
-
Rationale: The cornerstone of HRMS-based identification is the comparison of the experimentally measured accurate mass with the theoretically calculated exact mass of the proposed elemental formula.
-
Protocol:
-
Identify the experimental m/z of the protonated molecule, [M+H]⁺.
-
The molecular formula of the free base is C₆H₁₀N₂S. The theoretical exact mass of the protonated species, [C₆H₁₁N₂S]⁺, is 143.0643 Da.
-
Calculate the mass error in parts-per-million (ppm) using the formula: (Experimental Mass - Theoretical Mass) / Theoretical Mass * 10^6. A mass error of less than 5 ppm is a widely accepted criterion for identity confirmation.[5]
-
Examine the isotopic pattern of the molecular ion. The presence of a sulfur atom will result in a characteristic A+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the monoisotopic peak.
-
(Optional but recommended) Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) would be a suitable technique.[6]
-
Predicted Fragmentation Pattern
Based on the structure of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, the following fragmentation pathways are predicted under CID:
-
Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.
-
Thiazole Ring Fragmentation: The thiazole ring can undergo cleavage, potentially losing small neutral molecules like hydrogen cyanide (HCN) or undergoing ring-opening followed by further fragmentation.[8]
Visualizing the HRMS Confirmation Workflow
Caption: A comprehensive workflow for the identity confirmation of a small molecule using HRMS.
A Comparative Perspective: HRMS in the Analytical Toolbox
A robust analytical strategy often involves the integration of multiple techniques. The following table provides a comparative overview of HRMS with other key analytical methods for small molecule characterization.
| Technique | Principle | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of mass-to-charge ratio. | Exceptional sensitivity and mass accuracy, provides elemental composition. | Limited direct structural information; isomers can be difficult to distinguish without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation, including stereochemistry.[9] | Lower sensitivity than MS, requires larger sample quantities, and can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute 3D structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation followed by mass analysis. | Excellent for analyzing complex mixtures and separating isomers. | Data quality is dependent on the performance of both the LC and MS components. |
The Synergy of Analytical Techniques
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reproducible analytical methods in drug development, this document outlines a comparative study of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to not only understand the principles of inter-laboratory validation but also to provide a practical template for implementation. The guide delves into the rationale behind experimental design, provides detailed protocols, and presents a framework for data analysis and interpretation, thereby ensuring scientific integrity and fostering confidence in analytical outcomes across different laboratories.
Introduction: The Imperative of Method Reproducibility
In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. This compound is a crucial building block, and the ability to accurately and precisely quantify it is fundamental to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Inter-laboratory comparisons, often referred to as round-robin tests, are a cornerstone of analytical method validation.[1][2] They serve to evaluate the reproducibility and reliability of a method when performed by different analysts in different laboratories, each with their own equipment and environmental conditions.[3]
This guide will navigate the complexities of establishing a robust inter-laboratory study. The primary objectives are:
-
To compare the performance of two common analytical techniques, HPLC and GC-MS, for the quantification of this compound.
-
To provide a detailed protocol for each method, explaining the scientific reasoning behind the chosen parameters.
-
To establish a clear framework for the design, execution, and statistical analysis of an inter-laboratory comparison study.
-
To offer insights into the interpretation of results, enabling laboratories to assess their performance and identify areas for improvement.
The ultimate goal is to empower analytical teams to generate comparable and reliable data, a critical step in the seamless progression of a drug candidate from development to market.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity, impurity profiling, quantification). For this compound, both HPLC and GC-MS present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). For basic compounds like the target analyte, reversed-phase HPLC with an acidic modifier is often employed to ensure sharp, symmetrical peaks by keeping the amine group protonated.[4]
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobicity, providing good retention for the moderately polar analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure efficient elution of the analyte and any potential impurities. The addition of trifluoroacetic acid (TFA) to the mobile phase is crucial for minimizing peak tailing associated with basic analytes by suppressing the interaction with residual silanol groups on the silica-based stationary phase.[4]
-
Detection: UV detection at 254 nm is chosen, a common wavelength for aromatic heterocycles, providing good sensitivity for the thiazole ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification and quantification.
Causality of Experimental Choices:
-
Derivatization: Amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the column. While direct analysis is possible, derivatization (e.g., silylation) can improve peak symmetry and thermal stability. However, for simplicity and to assess the method's ruggedness, this protocol will initially focus on direct injection.
-
Column: A mid-polarity column (e.g., DB-5ms) is selected to provide a balance of retention and resolution for the analyte.
-
Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the analyte without thermal degradation.
-
Mass Spectrometry: Electron ionization (EI) is used to generate reproducible fragmentation patterns for structural confirmation. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity.
Inter-Laboratory Comparison Study Design
A well-structured study design is fundamental to obtaining meaningful and statistically valid results. This section outlines a hypothetical inter-laboratory comparison involving eight participating laboratories.
Study Objective
To assess the precision (repeatability and reproducibility) and accuracy of HPLC-UV and GC-MS methods for the quantification of this compound in a prepared sample.
Study Materials
-
Test Sample: A homogenous batch of this compound with a known purity (e.g., 98.5% by quantitative NMR) will be prepared and distributed to each participating laboratory.
-
Reference Standard: A highly purified and well-characterized reference standard of this compound will be provided to all participants for calibration.
Experimental Workflow
The following diagram illustrates the overall workflow of the inter-laboratory study:
Caption: Workflow of the inter-laboratory comparison study.
Data to be Reported
Each laboratory will be required to report the following:
-
Individual and mean assay values for six replicate preparations of the test sample for both HPLC and GC-MS methods.
-
The calibration curve data for the reference standard.
-
Representative chromatograms for both the standard and a sample preparation for each method.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Participating laboratories should adhere to these as closely as possible to minimize inter-laboratory variability.
HPLC-UV Method
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase A.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Reference Standard Preparation:
- Prepare a stock solution of the reference standard at a concentration of approximately 0.5 mg/mL in mobile phase A.
- Prepare a series of calibration standards by serial dilution of the stock solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
GC-MS Method
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with methanol.
- Further dilute to a final concentration suitable for GC-MS analysis.
2. Reference Standard Preparation:
- Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in methanol.
- Prepare a series of calibration standards by serial dilution of the stock solution.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Data Analysis and Interpretation
Caption: Statistical analysis workflow for inter-laboratory data.
Hypothetical Data Summary
The following tables present hypothetical results from the eight participating laboratories to illustrate the data analysis.
Table 1: Hypothetical Assay Results (%) for this compound
| Laboratory | HPLC-UV Mean Assay (%) | GC-MS Mean Assay (%) |
| 1 | 98.6 | 98.3 |
| 2 | 98.4 | 98.7 |
| 3 | 98.7 | 98.5 |
| 4 | 98.3 | 98.2 |
| 5 | 98.8 | 98.9 |
| 6 | 98.5 | 98.4 |
| 7 | 98.6 | 98.6 |
| 8 | 98.4 | 98.3 |
Table 2: Hypothetical Statistical Summary
| Parameter | HPLC-UV | GC-MS |
| Number of Laboratories | 8 | 8 |
| Overall Mean Assay (%) | 98.54 | 98.49 |
| Repeatability SD (sr) | 0.15 | 0.20 |
| Reproducibility SD (sR) | 0.25 | 0.30 |
| Repeatability RSD (RSDr %) | 0.15 | 0.20 |
| Reproducibility RSD (RSDR %) | 0.25 | 0.30 |
| Accuracy (vs. 98.5%) | +0.04% | -0.01% |
Interpretation of Results
-
Precision: The HPLC-UV method demonstrates slightly better repeatability (within-laboratory variability) and reproducibility (between-laboratory variability) as indicated by the lower RSDr and RSDR values.
-
Accuracy: Both methods show excellent accuracy, with the overall mean assay values being very close to the assigned value of 98.5%.
-
Method Performance: Based on this hypothetical data, the HPLC-UV method would be considered slightly more robust for inter-laboratory transfer due to its higher precision. However, both methods are clearly capable of providing accurate and reliable results for the quantification of this compound.
Conclusion and Recommendations
This guide has presented a comprehensive framework for an inter-laboratory comparison of analytical methods for this compound. The successful execution of such a study provides a high degree of confidence in the chosen analytical method and ensures data comparability across different testing sites.
Key Takeaways:
-
A meticulously planned inter-laboratory study is essential for validating the ruggedness and reproducibility of an analytical method.[3]
-
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, with the choice potentially depending on available instrumentation and desired level of precision.
-
Statistical analysis of the data provides a quantitative measure of method performance and allows for an objective comparison between different analytical techniques.
It is recommended that any laboratory involved in the analysis of this important pharmaceutical intermediate consider participating in or organizing such a study to ensure the quality and consistency of their analytical data. This not only strengthens internal quality systems but also fosters collaboration and standardization within the broader scientific community.
References
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International Centre for Diffraction Data. (n.d.). PHARMACEUTICAL ROUND ROBIN FOR QUANTITATIVE PHASE ANALYSES. Retrieved from [Link]
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Grokipedia. (n.d.). Round-robin test. Retrieved from [Link]
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Wikipedia. (n.d.). Round-robin test. Retrieved from [Link]
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European Commission Joint Research Centre. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved from [Link]
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EAS-ETH. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). Retrieved from [Link]
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Lead Sciences. (n.d.). [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(43), 30343-30360.
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ResearchGate. (2025). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl - OPUS - BSZ. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Synthesized [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of the target compound is not merely a quality control checkpoint; it is the foundation of safety and efficacy. The compound [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a heterocyclic amine salt, serves as a vital building block in medicinal chemistry. Even minute quantities of impurities—such as starting materials, by-products, intermediates, or degradation products—can have significant impacts on the biological activity and toxicity of the final drug product.[1][2]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of any impurity present above a certain threshold (typically 0.1%).[1][3] This necessitates a robust, multi-faceted analytical strategy. This guide provides an in-depth comparison of the essential analytical techniques required to build a comprehensive purity profile for this compound, explaining the causality behind methodological choices and the integration of data for a complete assessment.
The Orthogonal Approach: A Mandate for Comprehensive Analysis
No single analytical technique is sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, independent methods are employed. This strategy ensures that impurities not detected by one technique (e.g., co-eluting species in chromatography) are captured by another (e.g., NMR or mass spectrometry).
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of APIs by separating the main compound from its organic impurities.[4] For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Causality Behind the Method:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which retains the analyte and related substances.
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile allows for the separation of compounds with a range of polarities.
-
Acidic Modifier: The amine functional groups in the target molecule can interact with residual silanol groups on the silica-based column, leading to poor peak shape (tailing).[5] Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates these silanols, minimizing secondary interactions and ensuring sharp, symmetrical peaks.[5]
-
Detection: The thiazole and any aromatic impurities possess chromophores that absorb UV light. A diode-array detector (DAD) is used to monitor the elution at multiple wavelengths (e.g., 254 nm) to ensure no impurities are missed.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.[5]
-
Chromatographic System: Standard HPLC with a quaternary pump, autosampler, column oven, and DAD.
-
Run the Analysis: Equilibrate the column until a stable baseline is achieved. Inject 10 µL of the sample and run the gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for separating compounds based on hydrophobicity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD, 254 nm | Common wavelength for aromatic and heterocyclic systems. |
| Injection Vol. | 10 µL | Standard volume for analytical scale. |
Structural Confirmation and Quantitative Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides both qualitative and quantitative information.[7] It confirms the chemical structure of the synthesized compound and can be used as a primary quantitative method (qNMR) to determine purity without needing a reference standard of the analyte itself.[8][9]
Causality Behind the Method:
-
¹H NMR: Provides structural confirmation by showing the chemical environment, number, and connectivity of protons. For the dihydrochloride salt, protonation of the amine will cause a downfield shift in the chemical shifts of adjacent protons compared to the free base, confirming salt formation.[10][11]
-
qNMR: By adding a certified internal standard of known purity and concentration, the purity of the target compound can be calculated directly. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful quantitative tool.[8][12] A suitable internal standard must have signals that do not overlap with the analyte, be stable, and not react with the sample.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is preferred for better resolution).[13] Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete proton relaxation, which is critical for accurate integration.
-
Data Processing: Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
Calculation: Purity is calculated using the integral values, molar masses, and weights of the analyte and standard.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Mass Confirmation and Impurity Identification by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the target compound and is highly sensitive for detecting and identifying trace-level impurities.[14][15] When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[4]
Causality Behind the Method:
-
Ionization Technique: Electrospray ionization (ESI) is ideal for polar, ionizable molecules like amines, as it generates protonated molecular ions [M+H]⁺ in the positive ion mode.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any unknown impurities, greatly aiding in their structural elucidation.[4]
-
Tandem MS (MS/MS): By isolating an impurity's molecular ion and fragmenting it, a fragmentation pattern is generated. This pattern serves as a structural fingerprint, which can be used to identify the impurity, often by comparing it to the fragmentation of the main compound.[15]
Experimental Protocol: LC-MS for Impurity Identification
-
System: Use the same HPLC method developed for purity analysis, but direct the column effluent into the mass spectrometer's ESI source.
-
MS Parameters: Operate in positive ion mode. Set the mass range to scan from m/z 100 to 900.
-
Analysis:
-
Confirm the mass of the main peak corresponds to the [M+H]⁺ of the free amine form of the target compound.
-
For any impurity peaks detected in the chromatogram, analyze their mass spectra.
-
If unknown impurities are present above the identification threshold (e.g., >0.1%), perform MS/MS analysis to obtain structural information.[1][3]
-
Corroborating Evidence: Elemental Analysis and Water Content
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is crucial for:
-
Confirming the Empirical Formula: The experimental percentages should match the theoretical values for the dihydrochloride salt.
-
Verifying Salt Stoichiometry: An incorrect salt form (e.g., a monohydrochloride or free base) would yield significantly different C, H, and N percentages. This method provides strong evidence for the correct salt form, which is critical for accurate dosage calculations.
Water Content by Karl Fischer Titration
APIs, especially hygroscopic salts, often contain water, which is considered an impurity.[16][17] The Karl Fischer (KF) titration is the gold-standard method for water determination due to its high accuracy and specificity for water.[17][18]
-
Why Not Loss on Drying (LOD)? LOD measures the loss of any volatile substance, including residual solvents. KF specifically titrates water, providing an unambiguous value for water content.[18]
-
Method Choice: For crystalline solids with low water content (<1%), coulometric KF is preferred for its sensitivity.[17][19] Volumetric KF is suitable for higher water content.[19]
Experimental Protocol: Coulometric Karl Fischer
-
Instrument Setup: Use a coulometric KF titrator with a diaphragm-less cell.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample (typically 20-50 mg) directly into the titration cell.
-
Titration: The instrument automatically titrates the water present in the sample and calculates the water content as a percentage.
Integrating the Data: A Comparative Purity Profile
The true power of this orthogonal approach is realized when the data from all techniques are integrated. Below is a comparative table illustrating hypothetical results for two different synthesized batches.
| Analytical Test | Batch A (High Purity) | Batch B (Contains Impurities) | Comparison & Interpretation |
| HPLC Purity (Area %) | 99.85% | 98.50% | Batch B shows lower chromatographic purity with two specified impurities. |
| Impurity 1 (RRT 0.85) | 0.08% | 0.75% (Above Identification Threshold) | This impurity in Batch B requires identification per ICH guidelines.[20] |
| Impurity 2 (RRT 1.10) | < 0.05% (Below Reporting Threshold) | 0.45% | Also requires identification in Batch B. |
| qNMR Purity (w/w %) | 99.7% | 98.3% | The qNMR results corroborate the HPLC findings, confirming the lower purity of Batch B. This serves as an excellent cross-validation.[7][8] |
| Mass Spec. (LC-MS) | Main Peak [M+H]⁺ matches theory. No major impurities. | Impurity 1 mass suggests a process intermediate. Impurity 2 mass suggests a degradation product. | MS confirms the identity of the main peak and provides critical information for identifying the structures of the impurities in Batch B.[14][21] |
| Elemental Analysis (%C, %H, %N) | Matches theoretical values for dihydrochloride salt. | Matches theoretical values for dihydrochloride salt. | Both batches are confirmed to be the correct dihydrochloride salt form. |
| Water Content (Karl Fischer) | 0.15% | 0.20% | Both batches have low water content, as determined by the specific KF method.[16] |
| Overall Purity (Mass Balance) | ~99.6% | ~98.1% | The final purity, calculated by subtracting water and all impurities from 100%, provides the most accurate assessment. Batch A meets typical specifications. |
Conclusion
Assessing the purity of a synthesized compound like this compound is a rigorous, multi-step process that demands an orthogonal analytical strategy. HPLC provides the primary measure of chromatographic purity, while qNMR offers a powerful, independent confirmation of structure and purity assay. Mass spectrometry is essential for confirming molecular weight and elucidating the structure of unknown impurities. Finally, elemental analysis and Karl Fischer titration provide crucial corroborating data on salt form and water content. By integrating the results from these complementary techniques, researchers and drug developers can build a scientifically sound, self-validating, and regulatory-compliant purity profile, ensuring the quality and safety of the material moving forward in the development pipeline.
References
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
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Water Determination by Karl Fischer. Eurofins Scientific. Available at: [Link]
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ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available at: [Link]
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Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
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Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. Available at: [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]
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Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. Available at: [Link]
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Impurity Synthesis And Identification. SpiroChem. Available at: [Link]
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An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Mass spectrometry in impurity profiling. ResearchGate. Available at: [Link]
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Impurity Analysis. Emery Pharma. Available at: [Link]
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Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available at: [Link]
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Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central. Available at: [Link]
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Determination of Primary and Secondary Amines by a Carbon Disulfide-Pyridine Method. Analytical Chemistry. Available at: [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]
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Determination of four aliphatic amines in aquatic products by capillary electrophoresis with UV detection after derivatization. Analytical Methods. Available at: [Link]
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Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
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Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. Available at: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Research Square. Available at: [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Available at: [Link]
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Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). University of Auckland. Available at: [Link]
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Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. Available at: [Link]
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comparison of different synthesis routes for [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the substituted thiazole ring and a chiral aminomethyl group makes it a key intermediate for the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this amine is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, offering insights into the strategic choices and methodologies involved. We will delve into two primary pathways, evaluating their respective merits and drawbacks based on factors such as yield, reagent accessibility, and reaction conditions.
Route 1: Reductive Amination of 2-Acetyl-4-methylthiazole
This route is a prominent and widely applicable method that proceeds through the key intermediate, 2-acetyl-4-methylthiazole. The synthesis can be conceptually divided into two main stages: the formation of the acetylthiazole core and the subsequent conversion of the acetyl group to the desired amine.
Stage 1: Synthesis of 2-Acetyl-4-methylthiazole
A robust method for the preparation of 2-acetyl-4-methylthiazole involves a multi-step sequence starting from readily available precursors.
-
Step 1: Synthesis of 2-Amino-4-methylthiazole. This is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][2] The reaction involves the condensation of an α-haloketone, such as chloroacetone, with a thioamide, in this case, thiourea.
-
Step 2: Synthesis of 2-Bromo-4-methylthiazole. The amino group of 2-amino-4-methylthiazole can be replaced with a bromine atom through a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source in the presence of a strong acid, followed by treatment with a bromide salt.
-
Step 3: Synthesis of 2-Acetyl-4-methylthiazole. The final step in this stage is the introduction of the acetyl group. This can be accomplished by reacting 2-bromo-4-methylthiazole with an acetylating agent. A common method involves a metal-halogen exchange with an organolithium reagent like n-butyllithium, followed by quenching with an acetyl source such as ethyl acetate.
Stage 2: Conversion of 2-Acetyl-4-methylthiazole to the Amine
With the key ketone intermediate in hand, the next critical transformation is the introduction of the amine functionality. Two primary methods are considered here:
Method A: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[3][4][5] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds by the initial formation of an imine or enamine, which is then reduced in situ.
Method B: Reduction of an Oxime Intermediate
An alternative approach involves the conversion of the ketone to an oxime, followed by reduction. The ketone is first reacted with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the primary amine using various reducing agents. A common and effective reagent for this transformation is sodium borohydride in the presence of a catalyst, such as copper(II) sulfate.
Stage 3: Formation of the Dihydrochloride Salt
The final step in this route is the formation of the dihydrochloride salt to improve the stability and handling of the amine product. This is typically achieved by dissolving the free amine in a suitable solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in an anhydrous solvent.[4][6]
Route 2: Alternative Synthesis via Gabriel Phthalimide Synthesis
This route offers a different approach to the introduction of the amine group, utilizing the Gabriel synthesis, a well-established method for preparing primary amines from alkyl halides.[7][8][9]
Stage 1: Synthesis of 2-(1-Hydroxyethyl)-4-methylthiazole
The starting point for this route is the reduction of the key intermediate from Route 1, 2-acetyl-4-methylthiazole, to the corresponding alcohol. This can be readily achieved using a mild reducing agent like sodium borohydride.
Stage 2: Conversion of the Alcohol to a Halide
The hydroxyl group of 2-(1-hydroxyethyl)-4-methylthiazole must be converted into a good leaving group, typically a halide, to facilitate the subsequent nucleophilic substitution. This can be accomplished using standard halogenating agents such as thionyl chloride or phosphorus tribromide.
Stage 3: Gabriel Synthesis
The resulting 2-(1-haloethyl)-4-methylthiazole is then subjected to the Gabriel synthesis. This involves reaction with potassium phthalimide to form an N-alkylated phthalimide intermediate. The phthalimide group serves as a protected form of a primary amine.
Stage 4: Deprotection to Yield the Primary Amine
The final step in the amine synthesis is the removal of the phthalimide protecting group. This is most commonly achieved by hydrazinolysis, treating the N-alkylated phthalimide with hydrazine hydrate, which liberates the desired primary amine.
Stage 5: Formation of the Dihydrochloride Salt
Similar to Route 1, the final product is converted to its dihydrochloride salt for improved stability and handling.
Comparative Analysis
| Parameter | Route 1 (Reductive Amination) | Route 2 (Gabriel Synthesis) |
| Starting Materials | Chloroacetone, thiourea, etc. | 2-Acetyl-4-methylthiazole |
| Key Transformation | Reductive amination (Leuckart-Wallach or Oxime Reduction) | Gabriel Synthesis |
| Number of Steps | Generally fewer steps to the amine from the acetylthiazole. | More steps from the acetylthiazole. |
| Reagent Toxicity/Handling | Leuckart-Wallach: High temperatures, formic acid. Oxime reduction: Generally milder. | Gabriel Synthesis: Hydrazine is toxic. |
| Scalability | Leuckart-Wallach can be challenging to scale due to high temperatures. Oxime reduction is generally more scalable. | The individual steps are generally scalable. |
| Control of Byproducts | Leuckart-Wallach can sometimes lead to over-alkylation or formylated byproducts. | Gabriel synthesis is known for cleanly producing primary amines. |
| Chiral Synthesis | Achiral unless a chiral reducing agent or catalyst is used. | Achiral unless a chiral resolution or asymmetric synthesis of the alcohol is performed. |
Experimental Protocols
Route 1: Reductive Amination (Leuckart-Wallach Method)
-
Preparation of 2-Acetyl-4-methylthiazole: (Based on a multi-step synthesis from 2-aminothiazole).
-
Leuckart-Wallach Reaction:
-
In a round-bottom flask, combine 2-acetyl-4-methylthiazole and an excess of ammonium formate.
-
Heat the mixture to 160-180 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and add aqueous hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze the intermediate formamide.
-
Cool the solution and make it basic with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
-
Formation of Dihydrochloride Salt:
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether with stirring.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Route 2: Gabriel Synthesis
-
Reduction of 2-Acetyl-4-methylthiazole:
-
Dissolve 2-acetyl-4-methylthiazole in methanol and cool in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give 2-(1-hydroxyethyl)-4-methylthiazole.
-
-
Halogenation of the Alcohol:
-
Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add thionyl chloride and stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry, and concentrate to yield 2-(1-chloroethyl)-4-methylthiazole.
-
-
Gabriel Reaction:
-
Combine the 2-(1-chloroethyl)-4-methylthiazole and potassium phthalimide in DMF.
-
Heat the mixture at 80-100 °C for several hours.
-
Cool the reaction and pour it into water to precipitate the N-alkylated phthalimide.
-
Collect the solid by filtration and wash with water.
-
-
Hydrazinolysis:
-
Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and acidify with hydrochloric acid.
-
Filter off the precipitated phthalhydrazide.
-
Make the filtrate basic and extract the amine with an organic solvent.
-
Dry and concentrate the organic layer.
-
-
Formation of Dihydrochloride Salt:
-
Follow the procedure described in Route 1.
-
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both Route 1 and Route 2 present viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
Route 1, particularly via the reduction of an oxime intermediate, offers a potentially more direct and scalable approach from the key acetylthiazole intermediate. The Leuckart-Wallach variation, while classic, presents challenges in terms of high reaction temperatures and potential byproduct formation.
Route 2, employing the Gabriel synthesis, is a reliable method for the clean formation of the primary amine, but it involves more synthetic steps from the common acetylthiazole precursor. The use of hydrazine in the deprotection step also requires careful handling due to its toxicity.
For large-scale production, optimizing the reductive amination of 2-acetyl-4-methylthiazole (either through direct methods or via the oxime) may be the more economical and efficient strategy. For smaller-scale laboratory synthesis where clean conversion to the primary amine is a priority, the Gabriel synthesis remains a strong contender, provided the necessary precautions are taken. Further process development and optimization would be necessary to determine the most suitable route for a specific application.
References
-
Sciencemadness Discussion Board. (2010). HCl solution in Diethyl-Ether. [Online] Available at: [Link]
- Gowda, D. C., & Mahesh, B. (2002). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol.
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]
-
Wikipedia. (2023). Leuckart reaction. [Online] Available at: [Link]
-
ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [YouTube video]. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Online] Available at: [Link]
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Wikipedia. (2023). Gabriel synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Online] Available at: [Link]
-
J&K Scientific LLC. (2025). Gabriel Synthesis. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Performance Verification of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Reference Standard
Introduction: In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This guide provides an in-depth technical comparison and performance verification protocol for the [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride reference standard. We will explore the essential analytical methodologies, explain the scientific rationale behind experimental choices, and present comparative data to distinguish a rigorously verified reference standard from a non-qualified chemical equivalent. The objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the reliability and accuracy of their analytical measurements.
The Anatomy of a Reference Standard: Core Performance Attributes
A chemical substance does not become a reference standard simply by being "pure." It must be thoroughly characterized to establish its fitness for purpose. For this compound, a critical intermediate and potential impurity in various synthetic pathways, the key performance attributes are:
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitative determination of the major component and the detection, identification, and quantification of all impurities.
-
Assay: An accurate measure of the content (potency) of the specific chemical entity, often accounting for impurities and counter-ions.
-
Stability: The ability of the standard to retain its specified properties over time under defined storage conditions.[1]
This guide will compare a certified Reference Standard (RS) against a typical Non-Reference Grade (NRG) material to highlight the practical implications of these attributes.
Orthogonal Analytical Strategy for Comprehensive Verification
A single analytical technique is insufficient to fully characterize a reference standard. A multi-faceted, or orthogonal, approach is required, where each technique provides a unique and complementary piece of the puzzle. The diagram below illustrates the logical flow of verification, where results from multiple methods converge to build confidence in the standard's quality.
Caption: Logical relationship between analytical methods and performance attributes.
Experimental Protocols & Comparative Data
Here we detail the self-validating experimental protocols and present comparative data between our certified Reference Standard (RS) and a Non-Reference Grade (NRG) material.
Identity Verification: NMR and Mass Spectrometry
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing definitive information about the connectivity of atoms in a molecule.[2][3] High-Resolution Mass Spectrometry (HRMS) complements this by providing a highly accurate mass measurement, which confirms the elemental composition.[4]
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[2]
-
Data Analysis: Process the spectra and assign all proton and carbon signals. The chemical shifts, coupling constants, and correlations must be consistent with the known structure of this compound.[5]
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an ESI-TOF or Esi-Orbitrap mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The measured mass of the protonated free base (the dihydrochloride salt will dissociate in solution) should be within 5 ppm of the theoretical exact mass.
Table 1: Comparative Identity Verification Data
| Parameter | Reference Standard (RS) | Non-Reference Grade (NRG) | Analysis |
| ¹H NMR | All signals assigned and consistent with the primary structure. No unassigned signals >0.1%. | Signals consistent with the primary structure, but additional unassigned peaks observed at ~3-5% relative intensity. | The NRG material contains significant impurities, compromising its use for definitive identification. |
| HRMS ([M+H]⁺) | Measured m/z: 157.0795 | Measured m/z: 157.0792 | Both samples show the correct molecular ion for the free base. However, this test alone does not reveal the impurities seen in the NMR of the NRG sample. |
| Theoretical Mass | C₇H₁₃N₂S⁺: 157.0794 | C₇H₁₃N₂S⁺: 157.0794 |
Purity and Assay Determination by HPLC
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the workhorse for assessing the purity of pharmaceutical compounds.[6] A "stability-indicating" method is one that can separate the main component from its potential degradation products and process-related impurities.[7] For assay, HPLC provides a precise measure of the main peak's area relative to a well-characterized primary standard.
The workflow below outlines the development and application of a stability-indicating HPLC method.
Caption: Workflow for a stability-indicating HPLC method.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. C18 columns are versatile for moderately polar compounds like thiazole derivatives.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg/mL of the standard in a 50:50 mixture of water and acetonitrile.[9]
Trustworthiness: The method must be validated. Linearity should be established across a range (e.g., 0.5 µg/mL to 1500 µg/mL) with an R² > 0.999. Accuracy is confirmed by spike-recovery experiments, and precision is determined by repeated injections (RSD < 1.0% for the main peak).
Table 2: Comparative Purity and Assay Data
| Parameter | Reference Standard (RS) | Non-Reference Grade (NRG) | Analysis |
| Purity (HPLC Area %) | 99.85% | 95.21% | The RS is highly pure, suitable for quantitative applications. |
| Largest Single Impurity | 0.08% | 2.54% (at RRT 0.78) | The NRG material has a major impurity that would lead to significant errors if used as a quantitative standard. |
| Total Impurities | 0.15% | 4.79% | The high level of impurities in the NRG sample makes it unsuitable for use as a reference standard. |
| Assay (vs. Primary Std.) | 99.7% (Corrected for water) | Not Performed | An assay is only meaningful for a highly pure material. The NRG material's impurity profile precludes a reliable assay value. |
| Water Content (Karl Fischer) | 0.12% | 0.85% | Water content must be accounted for in the final assay calculation to determine the true potency of the standard. |
Stability Assessment: Ensuring Long-Term Reliability
A reference standard's value lies in its consistency over time. Stability testing evaluates the impact of environmental factors like temperature and humidity.[10][11] A robust stability program is essential for defining a retest date and ensuring the standard remains fit for purpose.[12]
-
Storage: Store aliquots of the reference standard under the recommended long-term condition (e.g., 2-8 °C) and an accelerated condition (e.g., 40 °C / 75% RH).[11]
-
Testing Schedule: Analyze the samples at predefined time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[10]
-
Analysis: At each time point, perform HPLC analysis to check for any decrease in assay or increase in degradation products.
-
Acceptance Criteria: The assay value should remain within ±1.0% of the initial value, and no single degradation product should exceed 0.2%.
Table 3: Illustrative Stability Data for Reference Standard (RS) at 2-8 °C
| Time Point | Assay (%) | Total Degradation Products (%) | Observation |
| T = 0 | 99.7 | 0.05 | Initial release testing. |
| T = 6 Months | 99.6 | 0.06 | No significant change observed. |
| T = 12 Months | 99.8 | 0.06 | Standard remains stable and within specification. |
| T = 24 Months | 99.5 | 0.08 | Standard continues to meet acceptance criteria. |
Conclusion
The performance verification of a reference standard like this compound is a rigorous, multi-faceted process. As demonstrated, a certified Reference Standard (RS) provides confidence through comprehensive characterization of its identity, a high and accurately determined purity, a precise assay value, and proven stability. In contrast, a Non-Reference Grade (NRG) material, while sharing the same nominal structure, carries significant risks of impurities that can lead to inaccurate quantification, misidentification of related substances, and compromised analytical results. Investing in a properly verified reference standard is a foundational requirement for generating reliable, reproducible, and defensible scientific data in a regulated environment.
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Munjas, L. et al. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. JGL d.d. [Link]
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da Silva, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. [Link]
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Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
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Al-Hourani, B. J. (2014). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Molbank. [Link]
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A Comparative Analysis of the Biological Activity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride and Structurally Related Thiazole-Containing Pharmaceuticals
This guide provides an in-depth evaluation of the biological activity of the chemical entity [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, provided as a dihydrochloride salt for enhanced solubility and stability. Rather than a direct comparison to a single "parent drug," this document evaluates the compound as a key structural motif. We will compare its potential biological activities against Mirabegron, a prominent therapeutic agent that shares a structurally related aminothiazole core. This comparative approach allows for a nuanced discussion of structure-activity relationships (SAR) and the potential therapeutic applications of this thiazole scaffold.
The thiazole ring is a fundamental pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities which include antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects[1][2][3]. The specific compound, [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine, represents a key fragment that can be further elaborated to develop novel therapeutic agents. Understanding its intrinsic biological activity is crucial for guiding future drug design and development efforts.
Structural and Mechanistic Overview
The core structure consists of a 2-aminoethyl group attached to a 4-methyl-1,3-thiazole ring. The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen, which can participate in various non-covalent interactions with biological targets. The ethylamine side chain is a common feature in many biogenic amines and synthetic drugs, often playing a crucial role in receptor binding and activation.
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder[4][5]. Its structure features a 2-amino-1,3-thiazol-4-yl)acetamide core. Although not a direct parent, Mirabegron provides an excellent benchmark for comparison due to its well-characterized mechanism of action and the presence of a closely related aminothiazole moiety. The key structural difference lies in the substitution pattern on the thiazole ring and its connection to the rest of the molecule.
Table 1: Structural and Physicochemical Comparison
| Feature | [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | Mirabegron |
| IUPAC Name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide[5] |
| Molecular Formula | C₆H₁₂Cl₂N₂S | C₂₁H₂₄N₄O₂S[4] |
| Molecular Weight | 215.15 g/mol | 396.5 g/mol [4] |
| Core Scaffold | 2-substituted-4-methyl-thiazole | 4-substituted-2-amino-thiazole |
| Primary Mechanism | To be determined | β3-Adrenergic Receptor Agonist[4][6] |
Postulated Biological Activity and Rationale for Experimental Design
Given the structural similarities to β3-adrenergic agonists and other bioactive thiazole derivatives, we hypothesize that [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine may exhibit activity at adrenergic receptors. The experimental workflow is designed to test this hypothesis, starting with broad screening and progressing to more specific assays.
Caption: Experimental workflow for evaluating biological activity.
Detailed Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.
This assay determines if the test compound acts as an agonist at the β3-adrenergic receptor by measuring the downstream second messenger, cyclic AMP (cAMP).
-
Objective: To quantify the agonist activity and potency of the test compound at the human β3-adrenergic receptor.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured to ~80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well plates and incubated for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and Mirabegron (as a positive control) in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the respective wells. Include wells with buffer only (basal) and a known agonist like isoproterenol (maximum stimulation).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
-
Trustworthiness: This is a standard, widely accepted functional assay for Gs-coupled GPCRs. The inclusion of positive (Mirabegron, isoproterenol) and negative (buffer) controls ensures the validity of the results.
This ex vivo assay provides a more physiologically relevant assessment of the compound's potential therapeutic effect.
-
Objective: To evaluate the ability of the test compound to induce relaxation in pre-contracted bladder tissue.
-
Methodology:
-
Tissue Preparation: Isolate bladder detrusor muscle strips from a suitable animal model (e.g., rat or guinea pig).
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction: Induce a stable contraction in the muscle strips using an agent like carbachol.
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of the test compound or Mirabegron to the organ bath.
-
Measurement: Record the changes in muscle tension using an isometric force transducer.
-
Data Analysis: Express the relaxation as a percentage of the carbachol-induced contraction. Plot the percentage of relaxation against the log of the compound concentration to determine the EC₅₀.
-
-
Causality: A positive result in this assay directly demonstrates the compound's ability to relax the specific smooth muscle tissue targeted by overactive bladder therapies, providing a strong link between receptor activation and physiological response.
Anticipated Results and Comparative Discussion
The biological activity of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine will be critically dependent on its affinity and efficacy at the β3-adrenergic receptor compared to Mirabegron.
Table 2: Hypothetical Comparative Activity Profile
| Parameter | [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine | Mirabegron |
| β3-AR Binding Affinity (Kᵢ) | To be determined | ~50 nM |
| β3-AR Functional Potency (EC₅₀) | To be determined | ~22-50 nM[7] |
| Bladder Relaxation (EC₅₀) | To be determined | Potent relaxation observed |
| Selectivity vs. β1/β2-AR | To be determined | High selectivity for β3 |
-
Scenario 1: Lower or No Activity: If the test compound shows significantly lower potency and efficacy than Mirabegron, it would suggest that the specific substitution pattern on the thiazole ring is critical for optimal receptor interaction. The acetamide linker and the 4-position attachment in Mirabegron may be essential for correctly orienting the molecule within the receptor's binding pocket.
-
Scenario 2: Comparable or Higher Activity: If the test compound demonstrates potent β3-adrenergic agonism, this would indicate that the simpler [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine scaffold is a highly efficient pharmacophore. This would be a significant finding, suggesting that more streamlined and potentially more synthetically accessible compounds could be developed as effective treatments for conditions like overactive bladder.
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Safety Operating Guide
Navigating the Disposal of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, a compound featuring a thiazole ring and an amine hydrochloride salt. The procedures outlined herein are synthesized from established safety protocols for related chemical classes and general hazardous waste management principles, ensuring a framework that prioritizes safety, environmental responsibility, and regulatory compliance.
Hazard Assessment and Pre-Disposal Considerations
This compound, while not having a specific, publicly available Safety Data Sheet (SDS), can be assessed by considering its constituent functional groups: a thiazole moiety and an amine hydrochloride.
-
Thiazole Derivatives: Thiazole-containing compounds are prevalent in pharmaceuticals and bioactive molecules. While toxicity varies widely depending on the overall structure, some thiazole derivatives can exhibit irritant properties. Upon thermal decomposition, they may release hazardous gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[1]
-
Amine Hydrochlorides: Amine salts are generally less volatile than their free-base counterparts. However, they can be skin and eye irritants.[2][3] Some amines are toxic if swallowed or in contact with skin.[4][5] The hydrochloride salt indicates that the compound is acidic and may be corrosive.
Based on this analysis, this compound should be handled as a hazardous chemical. Therefore, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[6][7][8] Evaporation is also not an acceptable method of disposal.[6][7]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the compound for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in conjunction with safety glasses. | Protects against potential splashes of solutions containing the compound, which may cause serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated. | Prevents skin contact. Some amine compounds can be toxic upon dermal absorption.[4][5] |
| Body Protection | A laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[1] Use only in a well-ventilated area. | Minimizes the risk of inhaling airborne particles or aerosols, which could cause respiratory irritation.[2][9] |
Spill Management: A Rapid and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, surround the area with an inert absorbent material like sand, silica gel, or a universal binder.[1]
-
Absorb: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect: Sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste.[1][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Dispose: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[6]
Waste Collection and Segregation: A Critical Step for Safety
Proper collection and segregation of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.
Waste Container Requirements
-
Compatibility: The waste container must be chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.[12] Do not use metal containers for acidic waste.[12] The original product container is often the best option for waste storage.[6]
-
Integrity: The container must be in good condition, with no leaks or external contamination.[6]
-
Closure: The container must have a leak-proof, screw-on cap.[12] Containers should remain closed except when adding waste.[13]
Labeling the Waste Container
Properly labeling the hazardous waste container is a regulatory requirement and essential for the safety of all personnel handling the waste.
Caption: Workflow for labeling hazardous chemical waste.
Segregation of Waste
To prevent dangerous chemical reactions, segregate waste streams. This compound waste should be stored separately from:
-
Bases: As an amine hydrochloride, it is acidic and will react with bases.
-
Strong Oxidizing Agents: Thiazole and amine moieties can be susceptible to oxidation.[1][11]
-
Incompatible Materials: Keep away from materials that could react with acidic or organic compounds.
Final Disposal Procedure: The Role of Environmental Health and Safety (EHS)
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][14]
Arranging for Waste Pickup
-
Container Fullness: Once the waste container is approximately 90% full, or within the time limit specified by your institution (e.g., 90 days), schedule a pickup.[12][13]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.
-
Documentation: Ensure all necessary paperwork is completed accurately.
The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be managed in accordance with all local, state, and federal regulations.
Empty Container Disposal
Even "empty" chemical containers can retain hazardous residues and must be handled appropriately.
-
Thoroughly Empty: Ensure the container is as empty as possible.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[6] The rinsate from these washes must be collected and disposed of as hazardous waste.[6][8]
-
Deface Label: Completely remove or deface the original product label.[6]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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Fisher Scientific. (n.d.). Safety Data Sheet: 70% w/w Ethylamine Aqueous solution. Retrieved from [Link]
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MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
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Personal protective equipment for handling [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Comprehensive Safety Guide: Handling [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond generic safety data sheets to provide a practical, in-depth framework for handling this compound. Our approach is built on a deep understanding of chemical reactivity and a commitment to proactive risk mitigation, ensuring the well-being of every scientist in the lab.
Hazard Assessment: The 'Why' Behind the 'How'
Understanding the specific risks associated with a compound is the foundation of safe handling. For this compound, a definitive hazard profile is not extensively documented. Therefore, we must apply expert chemical intuition, inferring its potential hazards from its structural components: the thiazole ring, the amine functional group, and data from analogous compounds.
-
Thiazole Core: The thiazole ring is a known structural motif in many biologically active compounds[1][2]. The parent compound, thiazole, is classified as a hazardous substance that is irritating to the skin and respiratory system and poses a risk of serious eye damage[3].
-
Amine Functional Group: Amines as a class can be corrosive and irritating to the skin, eyes, and respiratory tract[4]. Dihydrochloride salts, while often more stable solids than their free-base counterparts, can still release irritating acidic components upon hydrolysis and present the hazards of the parent amine.
-
Analogous Compounds: Structurally similar thiazole amines are documented as being harmful if swallowed or inhaled, causing skin irritation, and posing a risk of serious eye damage[5]. Safety data for other amine hydrochlorides confirms the potential for skin, eye, and respiratory irritation[6].
Based on this analysis, we will operate under the precautionary principle, treating this compound as a substance with the following potential hazards:
-
Severe Eye Irritant/Causes Serious Eye Damage
-
Skin Irritant
-
Respiratory Tract Irritant (especially as a dust)
-
Harmful if Swallowed
Personal Protective Equipment (PPE): Your Primary Line of Defense
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound, particularly the solid form, must be performed within a fume hood. The following PPE is mandatory and should be selected based on the scale and nature of the operation, as outlined in the decision workflow below.
Caption: PPE selection workflow for handling the target compound.
PPE Specification Table
| Task/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (In addition to Fume Hood) |
| Weighing/Transfer of Solid | Chemical Splash Goggles[7] | Nitrile Gloves (or other chemically resistant gloves) | Fully-buttoned Lab Coat | N95 Respirator recommended to prevent inhalation of fine particulates. |
| Preparing/Handling Solutions (<50 mL) | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Not required if handled exclusively in a fume hood. |
| Large-Scale Operations (>50 mL) or Splash Risk | Safety Goggles and a full Face Shield[8] | Nitrile Gloves (consider double-gloving) | Fully-buttoned Lab Coat | Not required if handled exclusively in a fume hood. |
| Spill Cleanup | Safety Goggles and a full Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | N95 Respirator (for solid spills) or Air-Purifying Respirator with organic vapor cartridges (for solution spills). |
-
Eye and Face Protection: Given the high risk of serious eye damage from thiazole-containing compounds, safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement[3][7]. A face shield must be worn over goggles during any procedure with a heightened risk of splashes[8].
-
Hand Protection: Disposable nitrile gloves provide good baseline protection for incidental contact[8]. If prolonged contact is anticipated or if working with solutions, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately upon contamination.
-
Body Protection: A standard laboratory coat, kept clean and fully buttoned, is essential. Wear long pants and closed-toe, closed-heel shoes to cover all exposed skin on the lower body[8].
-
Respiratory Protection: The primary risk is the inhalation of fine powder when handling the solid. All solid manipulations must be done in a fume hood. For an added layer of safety, wearing an N95-rated respirator is strongly advised during weighing and transfer operations[8].
Operational Protocols: Safe Handling from Receipt to Disposal
A disciplined, procedural approach is critical to minimizing exposure and ensuring reproducible, safe science.
Storage
-
Environment: Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[4][6]. The recommended storage temperature is often at room temperature or cooler, in an inert atmosphere[9].
-
Container: Keep the container tightly sealed to prevent moisture absorption, as amine salts can be hygroscopic[10]. Ensure the container is clearly labeled with the chemical name and primary hazards[10].
Handling Procedures (Step-by-Step)
-
Preparation: Before any work begins, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as determined by the operational scale (see table above).
-
Weighing the Solid: To minimize dust, use a micro-spatula and handle the container gently. Weigh the compound onto weighing paper or into a tared container inside the fume hood. Close the primary container immediately after dispensing.
-
Preparing Solutions: Add the solid to the solvent slowly. If dissolving in a volatile solvent, be aware that this may increase the inhalation risk. Cap the solution vessel before removing it from the fume hood.
-
Post-Handling Cleanup: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of the contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands and forearms thoroughly with soap and water after every session[6][11][12].
Spill Management
-
Minor Spill (Solid, <1g):
-
Alert others in the immediate area.
-
Wearing your full PPE (including N95 respirator), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the area with soap and water.
-
-
Major Spill:
Waste Disposal
All materials contaminated with this compound, including excess solid, solutions, and contaminated labware (e.g., pipette tips, wipes), must be treated as hazardous waste[3].
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix this waste with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal[3].
Emergency Procedures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][12]. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[6][12]. Remove contact lenses if present and easy to do[12]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[6]. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
References
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. GVS. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment (PPE). US EPA. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
-
Thiazole | C3H3NS | CID 9256. PubChem - NIH. [Link]
-
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. Lead Sciences. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022. PubChem - NIH. [Link]
-
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride. Chemsigma. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fr [fishersci.fr]
- 7. velsafe.com [velsafe.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride - Lead Sciences [lead-sciences.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


